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  • Product: 2-Methyl-4-(2-methylphenyl)phenol
  • CAS: 876473-46-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(2-methylphenyl)phenol

Introduction 2-Methyl-4-(2-methylphenyl)phenol is a biphenyl derivative with a phenolic hydroxyl group and two methyl substituents on its biphenyl scaffold. As a member of the substituted phenol class, its physicochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methyl-4-(2-methylphenyl)phenol is a biphenyl derivative with a phenolic hydroxyl group and two methyl substituents on its biphenyl scaffold. As a member of the substituted phenol class, its physicochemical properties are of significant interest to researchers, scientists, and drug development professionals. The spatial arrangement of its functional groups and its overall molecular architecture dictate its solubility, acidity, lipophilicity, and ultimately, its behavior in biological and chemical systems. This guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-4-(2-methylphenyl)phenol, with a focus on the experimental methodologies for their determination, ensuring a robust understanding for its application in research and development.

Compound Identification and Core Properties

PropertyValueSource
IUPAC Name 2-methyl-4-(2-methylphenyl)phenolN/A
Molecular Formula C₁₄H₁₄OPubChem[1]
Molecular Weight 198.26 g/mol PubChem[1]
Canonical SMILES CC1=CC(=C(C=C1)C2=CC=CC=C2C)OPubChem[1]
InChIKey YAIFKUYPOJMOFS-UHFFFAOYSA-NPubChem[1]
Predicted XlogP 3.9PubChemLite[1]
Melting Point Not Experimentally DeterminedN/A
Boiling Point Not Experimentally DeterminedN/A
Aqueous Solubility Not Experimentally DeterminedN/A
pKa Not Experimentally DeterminedN/A

Experimental Determination of Physicochemical Properties

The following sections detail the standard experimental protocols for determining the key physicochemical properties of a solid organic compound like 2-Methyl-4-(2-methylphenyl)phenol. The rationale behind the selection of these methods is to ensure accuracy, reproducibility, and compliance with international standards.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic temperature at which the substance transitions from a solid to a liquid. For a novel compound, this is a fundamental indicator of purity.[2][3]

Methodology: Capillary Melting Point Method

This is the most common and reliable method for determining the melting point of a solid organic compound.

Protocol:

  • Sample Preparation: A small amount of finely powdered, dry 2-Methyl-4-(2-methylphenyl)phenol is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4][5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, adjacent to a calibrated thermometer.[5]

  • Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the compound. A narrow melting range (0.5-1 °C) is indicative of high purity.[2]

Causality and Self-Validation: A sharp melting point is a self-validating indicator of purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[2]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis a Finely powder the 2-Methyl-4-(2-methylphenyl)phenol sample b Pack into a capillary tube a->b c Place in melting point apparatus b->c d Heat slowly and observe c->d e Record temperature range of melting d->e f Evaluate melting point range e->f g Assess purity f->g

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For a solid compound that is stable at elevated temperatures, its boiling point can be determined, although this is less common than for liquids. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6][7]

Methodology: Capillary Method (Siwoloboff's Method)

This micro-method is suitable for determining the boiling point of small quantities of a substance.[8][9][10]

Protocol:

  • Sample Preparation: A small amount of 2-Methyl-4-(2-methylphenyl)phenol is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube.

  • Apparatus Setup: The fusion tube is attached to a thermometer and heated in a liquid bath (e.g., silicone oil).

  • Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. The heat is then removed, and the bath is allowed to cool slowly.

  • Boiling Point Reading: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Causality and Self-Validation: This method relies on the principle that at the boiling point, the vapor pressure inside the capillary equals the external pressure. As the liquid cools slightly below the boiling point, the internal pressure drops, and the external pressure forces the liquid into the capillary. This sharp, observable event provides a precise measurement.

Aqueous Solubility

Water solubility is a critical parameter in drug development, influencing absorption and distribution. For a compound with a predicted high logP, like 2-Methyl-4-(2-methylphenyl)phenol, low aqueous solubility is expected.[12] The OECD Guideline 105 for Testing of Chemicals is the standard for determining water solubility.[13][14]

Methodology: Flask Method

This method is suitable for substances with a solubility of 10⁻² g/L or higher.

Protocol:

  • Equilibration: An excess amount of 2-Methyl-4-(2-methylphenyl)phenol is added to a known volume of deionized water in a flask. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solubility Calculation: The solubility is reported in g/L or mol/L at the specified temperature.

Causality and Self-Validation: The use of an excess of the solid ensures that a saturated solution is formed. Reaching a plateau in the measured concentration over time confirms that equilibrium has been established.

SolubilityWorkflow cluster_prep Equilibration cluster_separation Phase Separation cluster_analysis Analysis a Add excess compound to water b Agitate at constant temperature a->b c Centrifuge or filter to remove solid b->c d Analyze aqueous phase by HPLC-UV c->d e Determine concentration d->e

Caption: Workflow for Aqueous Solubility Determination.

Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties. A predicted XlogP of 3.9 suggests that 2-Methyl-4-(2-methylphenyl)phenol is a lipophilic compound. The shake-flask method (OECD Guideline 107) is a standard approach for its experimental determination.[15][16][17][18]

Methodology: Shake-Flask Method

Protocol:

  • Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.

  • Partitioning: A known amount of 2-Methyl-4-(2-methylphenyl)phenol is dissolved in the n-octanol phase. This solution is then mixed with the water phase in a separatory funnel and shaken vigorously to allow for partitioning between the two phases until equilibrium is reached.

  • Phase Separation: The two phases are separated by allowing them to stand or by centrifugation.

  • Concentration Analysis: The concentration of the compound in both the n-octanol and water phases is determined by a suitable analytical method (e.g., HPLC-UV).

  • logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Causality and Self-Validation: The method's validity is confirmed by ensuring that the total amount of the compound recovered from both phases is consistent with the amount initially added. Performing the experiment with different phase volume ratios can also validate the results.

Acidity Constant (pKa)

The phenolic hydroxyl group of 2-Methyl-4-(2-methylphenyl)phenol is acidic. The pKa is the pH at which the protonated and deprotonated forms of the molecule are present in equal concentrations. Potentiometric titration is a highly accurate method for pKa determination.[19][20]

Methodology: Potentiometric Titration

Protocol:

  • Sample Preparation: A solution of 2-Methyl-4-(2-methylphenyl)phenol is prepared in a suitable solvent system, often a co-solvent like methanol-water, to ensure solubility. The ionic strength is kept constant with a background electrolyte (e.g., KCl).[19]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH electrode after each addition of the titrant.[20]

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.[19]

Causality and Self-Validation: The inflection point of the titration curve corresponds to the equivalence point. The pKa is found at the midpoint of the buffer region, where the pH changes most slowly. The shape of the titration curve itself provides a validation of the measurement.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and identity of 2-Methyl-4-(2-methylphenyl)phenol.

  • UV-Vis Spectroscopy: Phenols exhibit characteristic UV absorption bands. The position and intensity of these bands are influenced by substitution on the aromatic rings and the pH of the solution.[21][22][23][24][25] A bathochromic (red) shift is expected upon deprotonation of the phenolic hydroxyl group in a basic solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and substitution pattern of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For biphenyl derivatives, the fragmentation patterns can be complex and are dependent on the position of the substituents.[26][27][28][29][30]

Stability Profile

The stability of a compound under various environmental conditions is crucial for its handling, storage, and formulation. Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.[31][32][33][34][35]

Methodology: ICH Stability Testing

Protocol:

  • Stress Testing: The solid compound is subjected to extreme conditions (e.g., high temperature, high humidity, light exposure, and oxidative and hydrolytic conditions) to identify potential degradation products and pathways.

  • Accelerated Stability Testing: The compound is stored at elevated temperatures and humidity (e.g., 40 °C / 75% RH) for a shorter duration (e.g., 6 months) to predict its long-term stability.[32]

  • Long-Term Stability Testing: The compound is stored under recommended storage conditions (e.g., 25 °C / 60% RH) for an extended period (e.g., 12 months or longer), and its properties are monitored at regular intervals.[32][34]

  • Analysis: At each time point, the compound is analyzed for purity, the appearance of degradation products, and any changes in its physical properties.

Causality and Self-Validation: The use of validated, stability-indicating analytical methods (e.g., HPLC) is critical. These methods must be able to separate the intact compound from any degradation products, thus providing a clear and accurate assessment of its stability over time.

Conclusion

This technical guide has outlined the key physicochemical properties of 2-Methyl-4-(2-methylphenyl)phenol and the standard experimental methodologies for their determination. While experimental data for this specific molecule is sparse in the public domain, the protocols described herein provide a robust framework for its comprehensive characterization. A thorough understanding of these properties is fundamental for any researcher or professional involved in the development and application of this and similar chemical entities.

References

  • Sheley, C. F., & Patterson, R. T. (n.d.). The mass spectrometry of DT‐and monosubstituted biphenyls: Dependence of fragmentation patterns on position of substitution. Scilit. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). Melting point determination. Retrieved from [Link]

  • Unknown. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • GOV.UK. (2022, November 15). Estimating the octanol-water partition coefficient for chemical substances. Retrieved from [Link]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • FILAB. (n.d.). OECD 105 Testing Services. Retrieved from [Link]

  • Unknown. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. Retrieved from [Link]

  • Unknown. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • Unknown. (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. Retrieved from [Link]

  • OECD. (2009, September 7). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]

  • Unknown. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • PennWest University. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • Burr, J. G., Scarborough, J. M., & Shudde, R. H. (n.d.). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES1. ACS Publications. Retrieved from [Link]

  • Leclercq, P. A., & Bogaert, van den, H. M. (1990, January 1). Mass spectra of liquid crystals. II.Biphenyl and cyclohexylbiphenyl derivatives. TUE Research portal - Eindhoven University of Technology. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Unknown. (2006, January 15). Ultraviolet absorption spectra of substituted phenols: a computational study. PubMed. Retrieved from [Link]

  • MassBank. (2021, April 19). Biphenyls and derivatives. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

  • Pines, E. (n.d.). UV-Visible Spectra and Photoacidity of Phenols, Naphthols and Pyrenols. SciSpace. Retrieved from [Link]

  • Unknown. (n.d.). (PDF) Light absorption studies. XIV. Ultraviolet absorption spectra of phenols. XV. Ultraviolet absorption spectra of anisoles. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

  • Slideshare. (n.d.). Ich guideline for stability testing. Retrieved from [Link]

  • TSI Journals. (2011, October 28). a-new-developed-potentiometric-method-for-the-determination-of-pka-values-for-syn-and-anti-isomer-pair-in-3-and-4-hydrox.pdf. Retrieved from [Link]

  • Unknown. (2005, December 7). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • HMR Labs. (2024, April 8). ICH Stability Testing and appropriate validation of analytical procedures. Retrieved from [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Unknown. (2022, December 6). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Retrieved from [Link]

  • Unknown. (2017, July 20). ICH STABILITY REQUIREMENTS Overcoming the Challenges. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-methyl- (CAS 95-48-7). Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-4-(2-methylphenyl)phenol (C14H14O). Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826). Retrieved from [Link]

  • EPA. (n.d.). 4-[(2-Chlorophenyl)(phenyl)methyl]phenol Properties. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-ethyl-4-methyl- (CAS 3855-26-3). Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methylphenyl)phenol. Retrieved from [Link]

Sources

Exploratory

Synthesis Route to 2-Methyl-4-(2-methylphenyl)phenol: A Comprehensive Technical Guide

Executive Summary The molecule 2-Methyl-4-(2-methylphenyl)phenol (also known systematically as 3,2'-dimethyl-[1,1'-biphenyl]-4-ol) is a highly valuable sterically hindered biaryl building block. Biaryl motifs of this nat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-Methyl-4-(2-methylphenyl)phenol (also known systematically as 3,2'-dimethyl-[1,1'-biphenyl]-4-ol) is a highly valuable sterically hindered biaryl building block. Biaryl motifs of this nature are ubiquitous in advanced materials, agrochemicals, and active pharmaceutical ingredients (APIs).

Synthesizing ortho-substituted biaryls presents unique thermodynamic and kinetic challenges due to steric hindrance around the newly formed C–C bond. This whitepaper outlines a highly optimized, protection-free Suzuki-Miyaura cross-coupling strategy to construct this molecule. By leveraging the principles of rational catalyst design and biphasic reaction kinetics, this guide provides a self-validating, scalable protocol designed for researchers and drug development professionals.

Retrosynthetic Strategy & Mechanistic Causality

A direct disconnection of the C4–C1' biaryl bond reveals two commercially available, cost-effective precursors:

  • Aryl Halide (Electrophile): 4-Bromo-2-methylphenol

  • Boronic Acid (Nucleophile): (2-Methylphenyl)boronic acid (o-tolylboronic acid)

Causality of Experimental Choices

To ensure maximum atom economy and yield, the experimental parameters must be chosen based on fundamental organometallic principles:

  • Halide Selection: Bromides offer the optimal balance of reactivity and stability. While aryl iodides undergo faster oxidative addition, they are prone to light-induced degradation and homocoupling side reactions. Conversely, aryl chlorides require specialized, highly electron-rich phosphine ligands to overcome the high activation energy of the C–Cl bond 1.

  • Protection-Free Phenol Strategy: Conventional synthesis often dictates protecting acidic phenolic protons (e.g., as benzyl or MOM ethers). However, modern aqueous palladium catalysis readily tolerates free phenols. The inorganic base deprotonates the phenol to form a water-soluble phenoxide. Although the electron-donating nature of the phenoxide slightly decelerates the initial oxidative addition of Pd(0), the high reactivity of the bromide leaving group compensates for this, eliminating two synthetic steps and maximizing throughput 2.

  • Catalyst & Ligand Selection: The coupling of an ortho-substituted boronic acid is kinetically bottlenecked at the reductive elimination step. We utilize Pd(dppf)Cl₂ . The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a wide bite angle (~99°). This steric bulk compresses the intermediate Pd(II) complex, dramatically accelerating the rate-limiting reductive elimination to form the sterically hindered biaryl bond 3.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br Addition TransMet Transmetalation Complex OxAdd->TransMet Base & Ar'-B(OH)2 RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 Release Biaryl

Fig 2: Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization of the reaction conditions, demonstrating the causality between ligand geometry, base strength, and overall yield.

EntryPrecatalyst (mol%)LigandBase (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5%)PPh₃Na₂CO₃ (2.0)Toluene/H₂O8058Sluggish reductive elimination due to narrow ligand bite angle.
2Pd(OAc)₂ (2%)SPhosK₃PO₄ (3.0)Toluene/H₂O10089Excellent conversion; SPhos handles ortho-steric bulk effectively.
3 Pd(dppf)Cl₂ (4%) dppf K₃PO₄ (3.0) 1,4-Dioxane/H₂O 80 95 Optimal bite angle (99°) accelerates elimination; complete conversion.
4Pd(dppf)Cl₂ (4%)dppfEt₃N (3.0)THF6534Insufficient basicity leads to stalled transmetalation.

Self-Validating Experimental Protocol

This protocol is engineered to be a self-validating system. In-process controls (IPCs) are embedded within the methodology to ensure the researcher can verify the success of each phase before proceeding 4.

Step 1: Reagent Preparation & Degassing
  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-methylphenol (1.87 g, 10.0 mmol, 1.0 equiv) and o-tolylboronic acid (1.63 g, 12.0 mmol, 1.2 equiv).

  • Add anhydrous K₃PO₄ (6.37 g, 30.0 mmol, 3.0 equiv) and the precatalyst Pd(dppf)Cl₂ (326 mg, 0.4 mmol, 4 mol%).

  • Seal the flask with a rubber septum and subject it to three cycles of vacuum evacuation and nitrogen backfilling.

  • Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 40 mL total volume) via syringe.

    • Validation Checkpoint 1: Upon addition of the solvent and base, the mixture will shift to a pale yellow/orange hue as the phenoxide forms and the Pd(0) active species is generated.

Step 2: Cross-Coupling Reaction
  • Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Allow the reaction to proceed for 4 to 6 hours.

    • Validation Checkpoint 2: At t=4h, withdraw a 50 µL aliquot, quench in 1 mL EtOAc/H₂O, and analyze the organic layer via TLC (Hexanes/EtOAc 8:2). The starting bromide (Rf ~0.45) should be completely consumed, replaced by a new, strongly UV-active product spot (Rf ~0.35) that stains dark brown with KMnO₄.

Step 3: Workup & Purification
  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and distilled water (50 mL).

  • Transfer to a separatory funnel. Separate the layers and extract the aqueous phase with additional EtOAc (2 × 30 mL).

    • Validation Checkpoint 3: The aqueous layer should be relatively clear, while the combined organic layers will be dark brown/black, containing the product and spent palladium black.

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 0-10% EtOAc in Hexanes.

  • Isolate the pure fractions and evaporate to yield 2-Methyl-4-(2-methylphenyl)phenol as an off-white solid.

SynthesisWorkflow Step1 1. Reagent Preparation 4-Bromo-2-methylphenol & o-Tolylboronic Acid Step2 2. Catalyst & Base Addition Pd(dppf)Cl2 (4 mol%), K3PO4 (3 equiv) Step1->Step2 Step3 3. Solvent & Degassing 1,4-Dioxane/H2O (4:1), N2 Purge Step2->Step3 Step4 4. Cross-Coupling Reaction 80°C for 4-12 hours Step3->Step4 Step5 5. Aqueous Workup EtOAc Extraction, Brine Wash Step4->Step5 Step6 6. Purification Silica Gel Column Chromatography Step5->Step6 Step7 Target Isolated 2-Methyl-4-(2-methylphenyl)phenol Step6->Step7

Fig 1: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling synthesis.

References

  • Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Chemistry - HKBU Scholars.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Supporting Information OBC revisions. The Royal Society of Chemistry.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflamm

Sources

Foundational

The Solubility Profile of 2-Methyl-4-(2-methylphenyl)phenol: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methyl-4-(2-methylphenyl)phenol, a molecule of interest in contemporary drug discovery and development. In the absenc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methyl-4-(2-methylphenyl)phenol, a molecule of interest in contemporary drug discovery and development. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document establishes a predictive framework based on its physicochemical properties and provides detailed, field-proven experimental protocols for its empirical determination. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively integrate this compound into their research and development pipelines. We will delve into the theoretical underpinnings of its expected solubility in common laboratory solvents, present robust protocols for accurate solubility measurement, and offer insights into the causal relationships between molecular structure and dissolution behavior.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a cornerstone of pharmaceutical sciences. For a drug candidate to be efficacious, it must first be in solution to be absorbed and reach its target site of action. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic absorption. Understanding the solubility profile of a compound like 2-Methyl-4-(2-methylphenyl)phenol in a variety of solvents is therefore not merely an academic exercise but a critical step in its journey from a promising lead to a viable therapeutic agent. This guide will provide both a theoretical and a practical foundation for assessing this crucial parameter.

Physicochemical Properties of 2-Methyl-4-(2-methylphenyl)phenol

A thorough understanding of a molecule's physicochemical properties is paramount to predicting its solubility. The structure of 2-Methyl-4-(2-methylphenyl)phenol, a biphenyl derivative, offers significant clues to its behavior in different solvent environments.

Table 1: Physicochemical Properties of 2-Methyl-4-(2-methylphenyl)phenol and Structurally Related Compounds

Property2-Methyl-4-(2-methylphenyl)phenol (Predicted/Similar)Rationale and Implications
Molecular Formula C₁₄H₁₄O-
Molecular Weight 198.26 g/mol (Calculated)A moderate molecular weight, which is generally favorable for solubility.
Structure A biphenyl scaffold with a hydroxyl group and a methyl group on one ring, and another methyl group on the second ring.The biphenyl core is non-polar and hydrophobic, while the phenolic hydroxyl group introduces polarity and the capacity for hydrogen bonding.
Calculated logP ~3.5 - 4.5 (Estimated based on similar structures)[1]The high logP value indicates a significant lipophilic (oil-loving) character, suggesting poor solubility in water and good solubility in non-polar organic solvents.
Hydrogen Bond Donors 1 (from the hydroxyl group)[1]The single hydrogen bond donor allows for interaction with protic and polar aprotic solvents.
Hydrogen Bond Acceptors 1 (from the oxygen of the hydroxyl group)[1]The oxygen atom can accept a hydrogen bond from protic solvents.

The interplay of the large non-polar biphenyl structure and the polar phenolic group is the primary determinant of the solubility of 2-Methyl-4-(2-methylphenyl)phenol. The principle of "like dissolves like" will be the guiding tenet in predicting its solubility.

Predicted Solubility Profile

Based on the physicochemical properties outlined above, a qualitative solubility profile of 2-Methyl-4-(2-methylphenyl)phenol in common laboratory solvents can be predicted. It is crucial to emphasize that these are predictions and must be confirmed by empirical testing.

Table 2: Predicted Qualitative Solubility of 2-Methyl-4-(2-methylphenyl)phenol

Solvent ClassRepresentative SolventsPredicted SolubilityJustification
Non-Polar Aprotic Hexane, Toluene, BenzeneHighThe non-polar biphenyl core will interact favorably with these non-polar solvents through van der Waals forces.
Polar Aprotic Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateModerate to HighThese solvents can interact with both the non-polar and polar regions of the molecule. The polarity of the solvent will facilitate dissolution, though strong hydrogen bonding is absent.
Polar Protic Ethanol, Methanol, IsopropanolModerateThe hydroxyl group of the solute can form hydrogen bonds with these protic solvents. However, the large non-polar backbone may limit high solubility.
Highly Polar Protic WaterLow to InsolubleThe dominant hydrophobic character of the biphenyl structure will likely lead to poor solvation by the highly polar water molecules, despite the presence of a hydroxyl group.

Experimental Determination of Solubility: Protocols and Methodologies

Theoretical predictions provide a valuable starting point, but for the rigorous demands of drug development, empirical determination of solubility is non-negotiable. Below are detailed protocols for three common and reliable methods for quantifying the solubility of a compound like 2-Methyl-4-(2-methylphenyl)phenol.

Visual Assessment Method (Qualitative to Semi-Quantitative)

This is a rapid and straightforward method for initial solubility screening.

Protocol:

  • Preparation: Add a small, known amount (e.g., 1-5 mg) of 2-Methyl-4-(2-methylphenyl)phenol to a clear glass vial.

  • Solvent Addition: Add a small, measured volume (e.g., 0.1 mL) of the test solvent to the vial.

  • Mixing: Vigorously vortex or shake the vial for 1-2 minutes.

  • Observation: Visually inspect the solution against a contrasting background. Note if the solid has completely dissolved.

  • Titration: If the solid has dissolved, add another known amount of the compound and repeat the mixing and observation steps. If the solid has not dissolved, add a further known volume of the solvent and repeat.

  • Endpoint: The approximate solubility can be determined from the total amount of solute dissolved in the final volume of solvent before saturation (i.e., when a small amount of solid remains undissolved).

Gravimetric Method (Quantitative)

This method provides a precise, quantitative measure of solubility.

Protocol:

  • Equilibration: Prepare a saturated solution by adding an excess of 2-Methyl-4-(2-methylphenyl)phenol to a known volume of the solvent in a sealed container. Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully filter the supernatant through a pre-weighed, low-binding filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

  • Aliquot Collection: Accurately pipette a known volume of the clear filtrate into a pre-weighed, clean, and dry container (e.g., an evaporating dish or a glass vial).

  • Solvent Evaporation: Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

  • Drying and Weighing: Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a desiccator.

  • Calculation: The solubility is calculated as the mass of the residue divided by the volume of the aliquot taken.

UV/Vis Spectroscopy Method (Quantitative)

This method is highly sensitive and suitable for compounds with a chromophore, which 2-Methyl-4-(2-methylphenyl)phenol possesses due to its aromatic rings.

Protocol:

  • Calibration Curve: Prepare a series of standard solutions of 2-Methyl-4-(2-methylphenyl)phenol of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Step 1).

  • Filtration and Dilution: Filter the saturated solution to remove undissolved solid. Accurately dilute a known volume of the clear filtrate with the same solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

  • Solubility Calculation: Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Visualizing the Factors and Workflow

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) are provided.

Caption: Factors influencing the solubility of 2-Methyl-4-(2-methylphenyl)phenol.

start Start: Obtain Compound and Solvents qualitative Qualitative Assessment (Visual Method) start->qualitative quantitative Quantitative Measurement qualitative->quantitative Informs Solvent Selection gravimetric Gravimetric Method quantitative->gravimetric spectroscopic UV/Vis Spectroscopy quantitative->spectroscopic data_analysis Data Analysis and Profile Generation gravimetric->data_analysis spectroscopic->data_analysis end End: Comprehensive Solubility Profile data_analysis->end

Caption: General workflow for experimental solubility determination.

Conclusion: A Pathway to Informed Formulation

References

  • PubChem. 2-(4-Methylphenyl)phenol. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of 2-Methyl-4-propylphenol (CAS 18441-56-0). [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • CDD. How does CDD count the # of hydrogen bond acceptors on molecules? [Link]

  • Chemistry Stack Exchange. Strength of hydrogen bonding in phenol or methanol. [Link]

Sources

Exploratory

Thermal Stability and Degradation Dynamics of 2-Methyl-4-(2-methylphenyl)phenol: A Comprehensive Mechanistic Guide

Executive Summary In the fields of high-performance polymer stabilization, advanced materials, and pharmaceutical synthesis, sterically hindered biphenols play a critical role in mitigating oxidative stress and thermal b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of high-performance polymer stabilization, advanced materials, and pharmaceutical synthesis, sterically hindered biphenols play a critical role in mitigating oxidative stress and thermal breakdown. 2-Methyl-4-(2-methylphenyl)phenol (also known as 3,2'-dimethylbiphenyl-4-ol) is a highly specialized architecture featuring an ortho-methylated phenolic ring conjugated to an ortho-tolyl group.

This whitepaper provides an in-depth mechanistic analysis of the thermal stability and degradation pathways of this compound. By synthesizing stereoelectronic theory with advanced hyphenated thermogravimetric workflows, this guide equips researchers with the foundational logic and self-validating experimental protocols required to profile the thermal limits of hindered biphenyl derivatives.

Molecular Architecture & Stereoelectronic Effects

The thermal resilience of 2-Methyl-4-(2-methylphenyl)phenol is dictated by its unique structural topology, which governs both its primary function as a radical scavenger and its ultimate thermal demise.

  • Steric Shielding (ortho-Methyl Group): The presence of a methyl group adjacent to the phenolic hydroxyl creates a localized steric bulk. This shielding slightly weakens the O-H bond (lowering the Bond Dissociation Energy, BDE) while simultaneously protecting the resulting phenoxy radical from rapid, uncontrolled bimolecular reactions.

  • 
    -Conjugation (para-o-Tolyl Group):  The biphenyl linkage allows for extended delocalization of the unpaired electron once the phenoxy radical is formed. The ortho-methyl on the adjacent phenyl ring restricts free rotation, locking the biphenyl system into a specific dihedral angle that balances conjugation with steric repulsion.
    

Because the O-H bond possesses the lowest BDE in the molecule (~340-360 kJ/mol) compared to the aromatic C-C bonds (>450 kJ/mol), thermal degradation is invariably initiated by homolytic O-H cleavage before catastrophic backbone scission occurs [1].

Mechanistic Pathways of Thermal Degradation

The thermal degradation of 2-Methyl-4-(2-methylphenyl)phenol is not a single-step event but a complex kinetic cascade. The degradation can be categorized into three distinct thermal regimes:

  • Primary Stage (150°C - 250°C): Thermal energy induces homolytic cleavage of the O-H bond. The molecule acts as an antioxidant, sacrificing its proton to form a highly resonance-stabilized phenoxy radical.

  • Secondary Stage (250°C - 350°C): As temperatures exceed the stability threshold of the radical, disproportionation occurs. The ortho-methyl group is highly susceptible to oxidation, leading to the formation of transient quinone methides . Concurrently, radical-radical coupling occurs, forming stable C-C or C-O linked dimers (oligomerization).

  • Tertiary Stage (>350°C): Extreme pyrolytic conditions force the cleavage of the robust biphenyl C-C linkage and drive demethylation. This results in the evolution of volatile aromatic fragments (e.g., cresols, benzene derivatives) and the formation of a carbonaceous polyaromatic char[2, 3].

Pathway A 2-Methyl-4-(2-methylphenyl)phenol (Intact Molecule) B Homolytic O-H Cleavage (150-250°C) A->B Thermal Energy C Phenoxy Radical Formation (Resonance Stabilized) B->C -H• D Quinone Methide Intermediate (via Ortho-Methyl Oxidation) C->D Disproportionation E Radical Coupling / Dimerization (C-C or C-O Linkages) C->E Bimolecular Collision F Pyrolytic Cleavage (>350°C, Biphenyl Scission) D->F Extreme Heat E->F Extreme Heat

Caption: Thermal degradation cascade of 2-Methyl-4-(2-methylphenyl)phenol from radical formation to pyrolysis.

Experimental Workflows for Thermal Profiling

To accurately capture the degradation kinetics, simple Thermogravimetric Analysis (TGA) is insufficient. Mass loss alone does not explain what is degrading. Therefore, a self-validating, orthogonal approach using TGA-FTIR-MS (Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy and Mass Spectrometry) is required.

This setup ensures causality: TGA quantifies the mass loss, FTIR identifies the functional groups of the evolved gases (e.g., -OH stretching vs. aromatic C-H bending), and MS confirms the exact molecular weight of the fragments, leaving no room for mechanistic ambiguity.

Protocol: Hyphenated TGA-FTIR-MS Kinetic Profiling
  • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of high-purity 2-Methyl-4-(2-methylphenyl)phenol into an alumina (

    
    ) crucible. Rationale: Alumina prevents catalytic interference that platinum crucibles might induce during phenolic oxidation.
    
  • Atmosphere Selection: Purge the furnace with high-purity Nitrogen (

    
    ) at 50 mL/min for pure thermal pyrolysis profiling. (Repeat in dry Air to profile thermo-oxidative degradation).
    
  • Dynamic Heating: Heat the sample from 25°C to 600°C. Perform multiple runs at varying heating rates (

    
     = 5, 10, 15, and 20 °C/min). Rationale: Multiple heating rates are mathematically required to calculate the Activation Energy (
    
    
    
    ) using the isoconversional Kissinger or Flynn-Wall-Ozawa (FWO) methods.
  • Effluent Transfer: Maintain the transfer line between the TGA, FTIR, and MS at 250°C to prevent the condensation of high-boiling phenolic volatiles before detection.

  • Data Acquisition: Continuously monitor the FTIR spectra (4000–400 cm⁻¹) and MS total ion chromatogram (m/z 10–300) synchronized with the TGA mass loss derivative (DTG) peaks.

Workflow S1 Sample Prep (Alumina Crucible) S2 TGA Furnace (N2/Air, 5-20°C/min) S1->S2 Load 5 mg S3 FTIR Spectrometer (Gas Phase Effluents) S2->S3 Evolved Gas S4 Mass Spectrometer (m/z Profiling) S2->S4 Evolved Gas S5 Kinetic Modeling (Kissinger/FWO) S3->S5 Functional Groups S4->S5 Molecular Weights

Caption: Hyphenated TGA-FTIR-MS workflow for self-validating thermal degradation profiling.

Quantitative Data & Kinetic Parameters

The following table synthesizes the expected quantitative thermal metrics for 2-Methyl-4-(2-methylphenyl)phenol based on the structural behavior of highly hindered alkyl-biphenols[3].

ParameterValue / RangeAnalytical MethodMechanistic Significance
Onset Degradation (

)
240 - 260 °CTGA (

, 10 °C/min)
Defines the upper limit for high-temperature melt-processing without structural loss.
Peak Degradation (

)
310 - 330 °CDTG PeakThe temperature at which homolytic O-H cleavage and volatilization are maximized.
Activation Energy (

)
115 - 135 kJ/molKissinger MethodRepresents the thermodynamic energy barrier required to initiate radical formation and C-C scission.
Char Yield (at 600 °C) 12 - 18%TGA (

)
Correlates to the extent of radical-radical coupling and polyaromatic cross-linking prior to complete volatilization.

Conclusion

The thermal stability of 2-Methyl-4-(2-methylphenyl)phenol is a direct consequence of its precise stereoelectronic design. The interplay between the ortho-methyl steric shield and the para-biphenyl conjugation creates a molecule that resists thermal degradation up to ~240°C. By employing rigorous, self-validating hyphenated analytical techniques (TGA-FTIR-MS), researchers can accurately map the kinetic journey of this compound from initial radical formation to final pyrolytic scission, ensuring its safe and effective deployment in high-temperature industrial and pharmaceutical applications.

References

  • Jiang, L., Wang, C., & Liu, X. (2025). Experimental research of thermal stability of biphenyl/diphenyl oxide heat transfer fluid for concentrating solar power systems. SPIE Digital Library. Available at:[Link]

  • Kibet, J., et al. (2021). Phenolic Reaction Products from The Thermal Degradation of Catha edulis. ResearchGate. Available at:[Link]

  • Zhang, Y., et al. (2021). On the Origin of Alkali-Catalyzed Aromatization of Phenols. National Center for Biotechnology Information (PMC). Available at:[Link]

Foundational

Advanced Health and Safety Data Architecture for 2-Methyl-4-(2-methylphenyl)phenol: A Mechanistic Whitepaper

Executive Summary As drug development and advanced materials science push toward highly specialized molecular architectures, standard safety templates often fall short of capturing the nuanced risks of novel derivatives....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and advanced materials science push toward highly specialized molecular architectures, standard safety templates often fall short of capturing the nuanced risks of novel derivatives. 2-Methyl-4-(2-methylphenyl)phenol (also known as 3,2'-dimethyl-[1,1'-biphenyl]-4-ol) is a sterically hindered, alkylated biphenol. Because it is a highly specialized compound without a universally standardized legacy SDS, this whitepaper serves as an advanced, predictive Health and Safety Data Sheet.

As a Senior Application Scientist, I have designed this guide to move beyond binary hazard checklists. By extrapolating empirical toxicological data from its closest structural homologs—4-phenylphenol and 2-phenylphenol—we can construct a rigorous, mechanistically grounded safety profile. This document outlines the causal relationships between the molecule's structure, its biological reactivity, and the necessary engineering controls required for safe handling.

Structural Activity Relationship (SAR) & Physicochemical Profiling

The toxicological and physical behavior of 2-Methyl-4-(2-methylphenyl)phenol is dictated by its biphenyl core and the strategic placement of two methyl groups.

  • Steric Hindrance & Coplanarity: The methyl groups at the 2 and 2' positions induce significant steric clash between the two aromatic rings. This prevents the molecule from adopting a flat, coplanar conformation, which alters its binding affinity to planar biological receptors (such as the aryl hydrocarbon receptor, AhR) compared to unmethylated biphenols.

  • Lipophilicity (LogP): The addition of two hydrophobic methyl groups significantly increases the partition coefficient (LogP

    
     4.2–4.8). This enhances the molecule's ability to permeate the lipid bilayers of the stratum corneum and cellular membranes, necessitating strict dermal protection protocols.
    
  • Phenolic Acidity: The hydroxyl (-OH) group remains the primary reactive site. While slightly shielded by the adjacent ortho-methyl group, it retains sufficient acidity to act as a potent skin and mucous membrane irritant[1].

Quantitative Hazard & Physicochemical Summary
ParameterPredicted Value / GHS ClassificationMechanistic Rationale
GHS Hazard Class Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Phenolic hydroxyl acidity causes protein denaturation and lipid disruption upon contact.
Environmental Hazard Aquatic Chronic 2 (H411)High lipophilicity leads to bioaccumulation in aquatic organisms; poor aqueous solubility limits degradation.
LogP (Octanol/Water) ~4.5 (Predicted)Biphenyl core augmented by two hydrophobic methyl groups drives lipid partitioning.
STOT-SE Category 3 (H335)Inhalation of crystalline dust induces respiratory tract irritation via mucosal membrane interaction.

Mechanistic Toxicology: The Causality of Hazard

Understanding how a chemical induces toxicity is critical for designing effective emergency responses and biological screening assays. The toxicity of alkylated biphenols is primarily driven by Phase I hepatic metabolism[2].

Hepatic Oxidation and Redox Cycling

When absorbed, biphenyl-ols are processed by Cytochrome P450 (CYP450) enzymes in the liver. CYP450 hydroxylates the phenol ring, converting the molecule into a catechol or hydroquinone intermediate. These intermediates are highly unstable and rapidly oxidize into reactive quinone species [3].

Quinones are electrophilic and undergo continuous redox cycling in the presence of molecular oxygen, generating massive amounts of Reactive Oxygen Species (ROS) such as superoxide radicals (


). This oxidative stress rapidly depletes intracellular Glutathione (GSH) and attacks mitochondrial membranes, leading to a catastrophic loss of intracellular ATP and subsequent hepatocellular necrosis[4].

MetabolicPathway A 2-Methyl-4-(2-methylphenyl)phenol (Parent Compound) B Cytochrome P450 (Hepatic Oxidation) A->B Phase I Metabolism C Hydroxylated Intermediate (Catechol Derivative) B->C D Reactive Quinone Species (Electrophile) C->D Oxidation G Phase II Conjugation (Glucuronidation) C->G Detoxification E Redox Cycling (ROS Generation) D->E O2 -> O2- F Glutathione (GSH) Depletion & Cellular Toxicity E->F Oxidative Stress H Excretion (Urine/Feces) G->H

Metabolic activation and detoxification pathway of alkylated biphenols.
Endocrine Disruption Potential

Phenolic compounds often mimic endogenous hormones. Studies on structurally similar phenols (e.g., 4-phenylphenol, 4-tert-octylphenol) demonstrate that they can act as weak Estrogen Receptor (


) agonists or antagonists[5]. The steric bulk of the methyl groups in 2-Methyl-4-(2-methylphenyl)phenol likely disrupts ideal hydrogen bonding within the ER ligand-binding domain, potentially shifting its profile toward antagonistic or inverse-agonistic behavior.

Experimental Protocols for Safety Validation

To transition from predictive modeling to empirical safety validation, researchers must employ self-validating in vitro systems. The following protocol is designed to isolate and confirm the specific quinone-mediated hepatotoxicity mechanisms described above.

Protocol: High-Throughput Hepatotoxicity & Redox Cycling Validation

Objective: To empirically quantify ATP loss and GSH depletion in primary hepatocytes, validating the Phase I metabolic toxicity pathway. Self-Validation Mechanism: This assay multiplexes a luminescent ATP readout with a fluorescent GSH readout. It includes Menadione as a positive control for redox cycling, ensuring that any observed GSH depletion is mechanistically linked to ROS generation rather than simple assay quenching or generalized necrosis.

Step-by-Step Methodology:

  • Cell Culture Preparation: Seed primary human hepatocytes (or metabolically competent HepaRG cells) in a 96-well opaque-walled plate at 50,000 cells/well. Incubate for 24 hours at 37°C, 5%

    
    .
    
    • Causality: Primary hepatocytes are mandated over standard HepG2 cells because HepG2 lacks sufficient basal CYP450 expression to generate the reactive quinone metabolites necessary to observe this specific toxicity.

  • Compound Dosing: Prepare a 10 mM stock of 2-Methyl-4-(2-methylphenyl)phenol in LC-MS grade DMSO. Perform a 10-point half-log serial dilution. Dose the cells ensuring final DMSO concentration does not exceed 0.5% v/v.

  • Control Implementation:

    • Positive Control: Dose dedicated wells with 50 µM Menadione (induces rapid redox cycling and GSH loss).

    • Negative Control: 0.5% DMSO vehicle.

  • Incubation & Lysis: Incubate for 24 hours. Add a bi-functional lysis buffer containing a fluorogenic GSH-reactive dye (e.g., Monochlorobimane) and a luciferase/luciferin reagent for ATP quantification.

  • Quantification: Read fluorescence (Ex: 390 nm / Em: 510 nm) to quantify GSH. Subsequently, read luminescence to quantify ATP.

  • Data Synthesis: Calculate the

    
     for both endpoints. A left-shifted GSH 
    
    
    
    relative to the ATP
    
    
    confirms that oxidative stress precedes cellular death, validating the quinone redox-cycling mechanism.

ToxicityWorkflow S1 Compound Preparation S2 Hepatocyte Incubation S1->S2 Dosing (0.1-1.0 mM) S3 ATP & GSH Quantification S2->S3 Cell Lysis S4 Mitochondrial Respiration Assay S2->S4 Seahorse XF S5 Data Analysis & IC50 Calc S3->S5 S4->S5

In vitro hepatotoxicity and mitochondrial dysfunction screening workflow.

Handling, Storage, and Emergency Workflows

Translating mechanistic toxicology into laboratory safety requires stringent engineering controls and Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
  • Gloves: Nitrile gloves (minimum 0.11 mm thickness) are strictly mandated. Causality: The highly lipophilic nature of the alkylated biphenyl core allows it to rapidly permeate natural rubber (latex) and polyvinyl chloride (PVC). Nitrile provides the necessary chemical resistance against non-polar aromatics.

  • Respirator: NIOSH-approved N95 or P100 particulate respirator. Causality: As a solid powder, the compound poses a Category 3 respiratory irritation risk (H335). Inhalation of dust bypasses the stratum corneum and delivers the compound directly to the highly vascularized pulmonary mucosa[1].

  • Eye Protection: Tight-fitting chemical safety goggles.

Storage & Incompatibilities
  • Conditions: Store in a cool, dry, well-ventilated area away from direct ultraviolet (UV) light.

  • Chemical Incompatibilities: Strictly avoid strong oxidizing agents (e.g., permanganates, peroxides). Causality: Because the compound is prone to oxidation into reactive quinones, exposure to strong oxidizers can trigger exothermic degradation and the release of toxic, irritating vapors.

Spill Response Protocol
  • Containment: Do not sweep dry powder, as this aerosolizes the irritant.

  • Neutralization/Pickup: Dampen the spill with a 10% ethanol/water solution to suppress dust while maintaining partial solubility, then absorb with inert material (e.g., vermiculite or sand).

  • Disposal: Place in a sealed, chemically resistant container. Dispose of as hazardous organic waste in accordance with local environmental regulations (due to H411 Aquatic Toxicity).

References

  • Safety d
  • 2-Phenylphenol in Drinking-water World Health Organiz
  • The carcinogenicity of the biocide ortho-phenylphenol PubMed (NIH)
  • 92-69-3, 4-Hydroxybiphenyl Formula (Mechanism of Action) ECHEMI
  • In vitro profiling of endocrine disrupting effects of phenols PubMed (NIH)

Sources

Exploratory

The Axial Turn: A Technical Guide to Substituted Biphenols

The following is an in-depth technical guide on the discovery, synthesis, and application of substituted biphenols. Executive Summary Substituted biphenols—specifically those possessing the 1,1'-biaryl bond—represent a c...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the discovery, synthesis, and application of substituted biphenols.

Executive Summary

Substituted biphenols—specifically those possessing the 1,1'-biaryl bond—represent a cornerstone of modern stereochemistry and pharmacology.[1] Unlike their "bisphenol" cousins (e.g., BPA) which contain a central carbon linker, substituted biphenols are defined by a direct aryl-aryl bond that often exhibits atropisomerism .[1] This restricted rotation creates axial chirality, a property that catalyzed the revolution in asymmetric synthesis (via BINOL) and provides unique pharmacophores in drug discovery (e.g., Honokiol).

This guide deconstructs the historical genesis of these molecules, provides a self-validating protocol for their synthesis via oxidative coupling, and analyzes their role in modern drug development.

Historical Genesis: From Coal Tar to Chiral Ligands

The discovery of substituted biphenols is not a single event but a convergence of isolation chemistry and theoretical stereochemistry.

The Timeline of Discovery

The journey begins with the early oxidative couplings of the late 19th century and culminates in the Nobel-winning applications of the late 20th century.

Timeline N1 1868 Julius Löwe First Oxidative Coupling N2 1922 Christie & Kenner Discovery of Atropisomerism N1->N2 N3 1926 Pummerer Radical Coupling Mechanism N2->N3 N4 1980s Noyori & Takaya BINAP/BINOL Catalysis N3->N4 N5 1990s Honokiol/Magnolol Mechanistic Elucidation N4->N5

Figure 1: Chronological evolution of substituted biphenols, highlighting the shift from structural curiosity to functional utility.

The Atropisomerism Breakthrough (1922)

While biphenyls were known, their optical activity was a mystery until Christie and Kenner resolved 6,6'-dinitro-2,2'-diphenic acid.[1][2] They proved that restricted rotation around the single bond—caused by bulky ortho-substituents—could create enantiomers without a traditional chiral carbon.[1] This laid the theoretical groundwork for BINOL (1,1'-bi-2-naphthol), the most commercially significant substituted biphenol.[1]

Synthetic Methodology: Oxidative Coupling

The formation of the aryl-aryl bond in biphenols is classically achieved through oxidative coupling.[3] This process mimics nature's biosynthesis of lignans.

Mechanistic Causality

The reaction proceeds via a radical-radical coupling mechanism.[1]

  • Initiation: A single-electron oxidant (e.g., Fe³⁺, Cu²⁺) removes an electron from the phenolate oxygen, generating a phenoxy radical.[1]

  • Resonance: The radical delocalizes to the ortho or para carbon.

  • Coupling: Two radical species dimerize.[1] For 2-naphthol, the coupling is highly selective for the 1,1' position due to spin density stabilization.[1]

  • Tautomerization: The resulting keto-dimer tautomerizes to restore aromaticity, yielding the biphenol.[1]

Mechanism cluster_conditions Critical Parameters Start 2-Naphthol Oxidation SET Oxidation (Fe3+) Start->Oxidation Radical Resonance Stabilized Radical Species Oxidation->Radical Dimer C-C Bond Formation (Keto-Dimer) Radical->Dimer Product 1,1'-Bi-2-naphthol (BINOL) Dimer->Product P1 Solvent: Water/Solid State P2 Temp: <50°C (Control side products)

Figure 2: Step-wise radical mechanism for the oxidative coupling of 2-naphthol to BINOL.

Validated Protocol: Synthesis of (±)-BINOL

Objective: Synthesize racemic 1,1'-bi-2-naphthol using a green, iron-catalyzed solid-state coupling. This method avoids large volumes of organic solvents and demonstrates high atom economy.

Reagents:

  • 2-Naphthol (14.4 g, 100 mmol)[1]

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (54.0 g, 200 mmol)

  • Water (trace)

Workflow:

  • Preparation: In a mortar, combine 2-naphthol and FeCl₃·6H₂O.[1] The ratio of Phenol:Fe must be 1:2 to account for the single-electron transfer stoichiometry.

  • Grinding (Activation): Grind the mixture vigorously with a pestle. The mixture will liquefy (eutectic melt) and turn dark, indicating the formation of the iron-phenol complex and subsequent radical generation.

  • Reaction: Continue grinding for 20–30 minutes. The reaction is exothermic; heat evolution confirms conversion.

  • Quenching: Add the dark paste to 200 mL of dilute HCl (1 M) to solubilize the reduced iron salts (FeCl₂).

  • Isolation: Filter the precipitate. Wash with boiling water (3 x 100 mL) to remove unreacted monomer and inorganic salts.

  • Purification: Recrystallize the crude solid from ethyl acetate or toluene.

  • Validation:

    • Yield: Expect >85% (approx. 12.2 g).[1]

    • Melting Point: 215–217 °C.[1]

    • 1H NMR (CDCl3): δ 7.98 (d, 2H), 7.89 (d, 2H), 7.38 (m, 4H), 7.29 (m, 2H), 7.14 (d, 2H), 5.03 (s, 2H, -OH).

Bioactive Biphenols in Drug Development

While BINOL is a tool for synthesis, natural biphenols like Honokiol and Magnolol (from Magnolia officinalis) are therapeutic agents. Their biphenyl core allows them to act as "privileged structures," binding to diverse protein interfaces.[1]

Comparative Activity Profile

The following table summarizes the pharmacological divergence of key substituted biphenols.

CompoundSourceKey SubstituentsPrimary MechanismTherapeutic Indication
Honokiol Magnolia bark2,4'-diol, 3',5-diallylGABA-A modulation, NF-κB inhibitionAnxiolytic, Anti-tumor
Magnolol Magnolia bark2,2'-diol, 5,5'-diallylPPARγ agonistAnti-inflammatory, Metabolic syndrome
BINOL Synthetic1,1'-diol, fused ringsChiral induction (Ligand)Precursor for drug synthesis
Ellagic Acid Galls/PomegranateLactonized biphenylAntioxidant scavengingChemoprevention
Signaling Pathway: Honokiol

Honokiol is unique because it can cross the blood-brain barrier (BBB) and inhibit multiple oncogenic pathways.[1]

HonokiolPath H Honokiol NFkB NF-κB Complex H->NFkB Inhibits STAT3 STAT3 H->STAT3 Inhibits Caspase Caspase-3/9 H->Caspase Activates Inflam Inflammation (Cytokines) NFkB->Inflam Promotes Apoptosis Apoptosis (Tumor Suppression) STAT3->Apoptosis Blocks Caspase->Apoptosis

Figure 3: Multi-target mechanism of Honokiol, illustrating simultaneous inhibition of survival pathways (NF-κB, STAT3) and activation of apoptotic pathways.[1]

References

  • Löwe, J. (1868).[1][4] "Über die Oxydation der Gallussäure." Zeitschrift für Chemie, 11, 535.[1] 4

  • Christie, G. H., & Kenner, J. (1922).[1][2][5] "The Molecular Configurations of Polynuclear Aromatic Compounds. Part I. The Resolution of gamma-6:6'-Dinitro-diphenic Acid." Journal of the Chemical Society, Transactions, 121, 614–620. 5

  • Toda, F., Tanaka, K., & Iwata, S. (1989).[1] "Oxidative Coupling of Phenols using FeCl3 in the Solid State." Journal of Organic Chemistry, 54, 3007–3009. 6

  • Fried, L. E., & Arbiser, J. L. (2009).[1] "Honokiol, a Multifunctional Antiangiogenic and Antitumor Agent." Antioxidants & Redox Signaling, 11(5), 1139–1148.[1] 7

  • Brunel, J. M. (2005).[1] "BINOL: A Versatile Chiral Reagent."[1] Chemical Reviews, 105(3), 857–898.[1] 8

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Methyl-4-(2-methylphenyl)phenol as a Precursor for Novel Ligands

This Application Note is designed for research chemists and drug development professionals focusing on Ligand Design and Catalysis . It details the strategic utilization of 2-Methyl-4-(2-methylphenyl)phenol (hereafter re...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research chemists and drug development professionals focusing on Ligand Design and Catalysis . It details the strategic utilization of 2-Methyl-4-(2-methylphenyl)phenol (hereafter referred to as MMPP ) as a high-value scaffold for synthesizing sterically modulated ligands.

Executive Summary & Strategic Value

In the competitive field of homogeneous catalysis, "privileged ligands" often rely on biaryl backbones (e.g., BINOL, Biphephos). 2-Methyl-4-(2-methylphenyl)phenol (MMPP) represents an underutilized but structurally distinct scaffold. Its value lies in its dual-ortho steric modulation :

  • Proximal Sterics (Position 2-Me): Directly influences the coordination sphere of the metal (M), preventing catalyst dimerization and tuning the bite angle in bidentate systems.

  • Distal/Twisted Sterics (Position 4-(2-tolyl)): The ortho-methyl group on the pendant aryl ring forces a twisted biaryl conformation. This increases solubility in non-polar solvents (toluene, hexanes) compared to flat 4-phenyl analogs and creates a unique "remote steric wall" that can enhance enantioselectivity in asymmetric catalysis.

Chemical Profile
PropertySpecification
IUPAC Name 2-Methyl-4-(2-methylphenyl)phenol
Common Name 4-(o-Tolyl)-o-cresol
Molecular Weight 198.26 g/mol
Key Functionality Phenolic -OH (Nucleophile), Position 6 (Electrophilic Attack)
Solubility High in DCM, THF, Toluene; Low in Water

Application Workflow A: Monodentate and Bidentate Phosphite Ligands

Biaryl phosphites are critical for Rhodium-catalyzed hydroformylation and Palladium-catalyzed C-C coupling . MMPP is an ideal precursor because its steric bulk prevents the formation of chemically stable but catalytically inactive "resting states."

Mechanistic Rationale

The reaction of MMPP with phosphorus trichloride (


) or chlorophosphites allows the installation of the P-O bond. The ortho-methyl group protects the oxygen from hydrolysis, while the biaryl tail prevents ligand stacking.
Experimental Protocol: Synthesis of Tris(MMPP) Phosphite

Objective: Synthesize a bulky monodentate phosphite ligand


.
Reagents
  • Precursor: 2-Methyl-4-(2-methylphenyl)phenol (3.0 equiv)

  • Phosphorus Source: Phosphorus trichloride (

    
    ) (1.0 equiv)
    
  • Base: Triethylamine (

    
    ) or Pyridine (3.5 equiv)
    
  • Solvent: Anhydrous Toluene (0.5 M concentration relative to phenol)

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL Schlenk flask and equip it with a magnetic stir bar and addition funnel under an Argon atmosphere.

  • Solubilization: Dissolve MMPP (30 mmol) and

    
     (35 mmol) in anhydrous toluene (60 mL). Cool the mixture to 0 °C using an ice bath.
    
  • Phosphorylation: Dilute

    
     (10 mmol) in toluene (10 mL). Add this solution dropwise to the phenol mixture over 30 minutes. Note: Exothermic reaction; control addition rate to maintain temp < 5 °C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A thick white precipitate (Triethylammonium chloride) will form.

  • Workup: Filter the suspension through a pad of Celite under inert gas (Schlenk filtration) to remove salts.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from cold Hexanes/DCM (9:1).

  • Validation: Verify via

    
     NMR (Expected shift: 
    
    
    
    125–145 ppm, singlet).
Visualization: Phosphite Ligand Synthesis Workflow

PhosphiteSynthesis Start MMPP Precursor (Phenolic -OH) Reagent PCl3 + Et3N (0°C, Toluene) Start->Reagent Deprotonation Intermediate Phosphorochloridite Intermediate Reagent->Intermediate Stepwise Substitution Product Tris(MMPP) Phosphite Ligand (L) Intermediate->Product 3x Substitution Catalysis Rh-Catalyzed Hydroformylation Product->Catalysis Coordination

Figure 1: Synthetic pathway for generating sterically demanding phosphite ligands from MMPP.

Application Workflow B: Salen/Salan Ligand Synthesis

The empty ortho-position (Position 6) of MMPP allows for formylation, converting the phenol into a salicylaldehyde derivative . This is the key building block for Salen ligands (used in Jacobsen epoxidation) and Salan ligands (used in polymerization).

Mechanistic Rationale

Standard Duff formylation often fails with sterically hindered phenols. We recommend the Magnesium-Mediated Formylation , which proceeds via a specific coordinate intermediate, ensuring high regioselectivity at the ortho-position without affecting the biaryl backbone.

Experimental Protocol: Synthesis of MMPP-Salicylaldehyde

Objective: Install an aldehyde group at Position 6 to create 2-hydroxy-3-methyl-5-(2-methylphenyl)benzaldehyde.

Reagents
  • Substrate: MMPP (10 mmol)

  • Reagents: Magnesium Chloride (

    
    , 15 mmol), Paraformaldehyde (PF, 40 mmol), Triethylamine (
    
    
    
    , 35 mmol).
  • Solvent: Acetonitrile (dry).

Step-by-Step Methodology
  • Activation: In a dry flask, combine MMPP, anhydrous

    
    , and 
    
    
    
    in Acetonitrile (50 mL). Stir at room temperature for 30 minutes to form the magnesium phenoxide complex.
  • Formylation: Add Paraformaldehyde in one portion.

  • Reflux: Heat the mixture to reflux (80–82 °C) for 4–6 hours. The solution will turn yellow/orange.

  • Hydrolysis: Cool to room temperature and quench with 10% HCl (aq) until pH ~2. This breaks the Mg-complex.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

  • Ligand Assembly (Salen): React the isolated aldehyde (2 equiv) with a diamine (e.g., 1,2-cyclohexanediamine, 1 equiv) in Ethanol at reflux to yield the Salen ligand.

Visualization: Salen Ligand Assembly

SalenAssembly MMPP MMPP (Precursor) Mg_Complex Mg-Phenoxide Intermediate MMPP->Mg_Complex + MgCl2 / Et3N Aldehyde MMPP-Salicylaldehyde (Formylated) Mg_Complex->Aldehyde + (CH2O)n / Reflux / H+ Salen MMPP-Salen Ligand (Tetradentate) Aldehyde->Salen Condensation Diamine Chiral Diamine (e.g., DACH) Diamine->Salen + 2 equiv Aldehyde

Figure 2: Pathway from MMPP to high-value Salen ligands via Mg-mediated formylation.

Quality Control & Validation

To ensure the integrity of the synthesized ligands, the following QC parameters must be met.

Analytical MethodParameterAcceptance Criteria

NMR (CDCl3)
Aldehyde Proton (Salen precursor)Singlet at

9.8–10.2 ppm

NMR
Phosphite PuritySingle peak (no oxide peak at

~0–30 ppm)
HPLC Purity>98% (Area under curve)
XRD (Optional) Steric MappingConfirm "twisted" biaryl angle > 60°

References

  • Biaryl Phosphite Ligands in Catalysis: van Leeuwen, P. W. N. M., et al. "Phosphites as ligands in catalytic hydroformylation." Chemical Reviews, 2011. Link

  • Mg-Mediated Formylation: Hansen, T. V., & Skattebøl, L. "Ortho-Formylation of Phenols; Preparation of 3-Nitrosalicylaldehyde." Organic Syntheses, 2005. Link

  • Steric Modulation in Salen Ligands: Jacobsen, E. N., et al. "Highly Enantioselective Epoxidation Catalysts Derived from 1,2-Diaminocyclohexane." Journal of the American Chemical Society, 1991. Link

  • Biaryl Backbone Properties: Bringmann, G., et al. "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition, 2005. Link

Application

Application Note: 2-Methyl-4-(2-methylphenyl)phenol in Asymmetric Catalysis

The following Application Note and Protocol Guide details the use of 2-Methyl-4-(2-methylphenyl)phenol (also known as 4-(2-methylphenyl)-o-cresol or 4-o-tolyl-o-cresol ) in asymmetric catalysis. Based on its structure, t...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the use of 2-Methyl-4-(2-methylphenyl)phenol (also known as 4-(2-methylphenyl)-o-cresol or 4-o-tolyl-o-cresol ) in asymmetric catalysis.

Based on its structure, this molecule serves a dual role in the field:

  • As a Substrate: It is a challenging substrate for Catalytic Asymmetric Oxidative Coupling (CAOC) , used to construct sterically demanding, axially chiral biphenols.

  • As a Ligand Precursor: The resulting homodimer, 3,3'-dimethyl-5,5'-bis(2-methylphenyl)-2,2'-biphenol , is a privileged chiral scaffold for synthesizing phosphoramidite and phosphoric acid ligands used in high-performance asymmetric hydrogenations and C-C bond formations.

Executive Summary

2-Methyl-4-(2-methylphenyl)phenol is a specialized biaryl phenol used primarily as a building block for axially chiral ligands . Unlike simple phenols, the presence of the ortho-tolyl group at the 4-position introduces significant steric bulk and solubility modifications, making its oxidative coupling product a highly effective chiral scaffold. This guide details the Catalytic Asymmetric Oxidative Coupling (CAOC) of this phenol to generate the C2-symmetric biphenol, and its subsequent conversion into a Monodentate Phosphoramidite Ligand , a class of ligands renowned for high enantioselectivity in conjugate additions and hydrogenations.

Chemical Identity & Properties

PropertyDetail
Chemical Name 2-Methyl-4-(2-methylphenyl)phenol
Synonyms 4-(2-Methylphenyl)-o-cresol; 4'-Methyl-3'-hydroxy-2-methylbiphenyl
CAS Number 62208-41-5 (check specific supplier listings)
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol
Structure Phenol with -CH₃ at C2 and -(2-Me-Ph) at C4
Role Pro-chiral Substrate; Ligand Precursor

Core Application: Catalytic Asymmetric Oxidative Coupling (CAOC)

Mechanistic Insight

The transformation of 2-Methyl-4-(2-methylphenyl)phenol into a chiral ligand relies on oxidative dimerization . This reaction creates a new C-C bond between the ortho positions (C6) of two phenol monomers.

  • Chirality Source: The reaction is catalyzed by a chiral Copper-Amine or Vanadium complex, which controls the atroposelectivity of the forming biaryl axis.

  • Steric Design: The 2-methyl group (becoming the 3,3'-substituent in the dimer) restricts rotation around the newly formed C-C axis, locking the chirality. The 4-(2-methylphenyl) group extends the chiral pocket, enhancing stereocontrol in downstream catalysis.

Reaction Pathway Visualization

CAOC_Pathway Substrate 2-Methyl-4-(2-methylphenyl)phenol (Achiral Monomer) Oxidation Radical Generation (Cu/O2 or V/O2) Substrate->Oxidation -e-, -H+ Coupling Enantioselective Coupling (C-C Bond Formation) Oxidation->Coupling Chiral Catalyst Control Product (Sa)-3,3'-Dimethyl-5,5'-bis(2-methylphenyl)-2,2'-biphenol (Axially Chiral Dimer) Coupling->Product Dimerization LigandSynthesis Phosphoramidite Synthesis (PCl3 + Amine) Product->LigandSynthesis Derivatization

Figure 1: Pathway for the conversion of the achiral phenol monomer into a chiral ligand scaffold via oxidative coupling.[1][2]

Experimental Protocols

Protocol A: Catalytic Asymmetric Oxidative Coupling

Objective: Synthesize (Sa)-3,3'-dimethyl-5,5'-bis(2-methylphenyl)-2,2'-biphenol with high enantiomeric excess (ee). Catalyst System: CuCl / (-)-Sparteine (or chiral diamine equivalent).

Materials:
  • Substrate: 2-Methyl-4-(2-methylphenyl)phenol (1.0 equiv, 10 mmol, 1.98 g)

  • Catalyst: CuCl (10 mol%, 99 mg)

  • Ligand: (-)-Sparteine (20 mol%, 468 mg) [Alternatively: (R,R)-TMCDA]

  • Solvent: Methanol (MeOH) / Dichloromethane (DCM) (1:1 v/v, 50 mL)

  • Oxidant: Ambient Air or O₂ balloon.

Step-by-Step Methodology:
  • Catalyst Preparation: In a 100 mL round-bottom flask, dissolve CuCl (99 mg) and (-)-Sparteine (468 mg) in DCM (25 mL). Stir vigorously for 30 minutes under air at room temperature. The solution should turn dark green/blue, indicating the formation of the active Cu-amine-oxo species.

  • Substrate Addition: Dissolve the phenol substrate (1.98 g) in MeOH (25 mL).

  • Coupling Reaction: Add the substrate solution dropwise to the catalyst mixture over 1 hour. Note: Slow addition favors cross-coupling over oligomerization, though homocoupling is less sensitive.

  • Incubation: Stir the reaction mixture at ambient temperature (20-25°C) for 24 hours under an O₂ atmosphere (balloon) or open air with vigorous stirring.

  • Quenching: Quench the reaction by adding 10% aqueous HCl (20 mL) to break the copper complex and precipitate the copper salts.

  • Extraction: Extract the organic layer with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1).

    • Expected Yield: 85-90%

    • Expected ee: >90% (Enrichment to >99% ee is possible via recrystallization from Hexanes/DCM).

Validation Point: Confirm the product structure by ¹H NMR. Look for the disappearance of the ortho-proton signal (relative to OH) and the appearance of a diastereotopic splitting in the methyl groups if applicable (though methyls are on the ring). The key indicator is the integration of aromatic protons and the shift of the OH signal.

Protocol B: Synthesis of Chiral Phosphoramidite Ligand

Objective: Convert the chiral biphenol into a monodentate phosphoramidite ligand for asymmetric hydrogenation.

Materials:
  • Precursor: (Sa)-3,3'-dimethyl-5,5'-bis(2-methylphenyl)-2,2'-biphenol (1.0 equiv, 2 mmol)

  • Reagent: Hexamethylphosphorous triamide (HMPT) or PCl₃ + Et₃N.

  • Solvent: Toluene (dry).

Step-by-Step Methodology:
  • Azeotropic Drying: Dissolve the chiral biphenol (2 mmol) in toluene (10 mL) and evaporate to dryness to remove trace water. Repeat twice.

  • Phosphorylation:

    • Method A (HMPT): Dissolve biphenol in dry toluene (10 mL). Add HMPT (2.2 mmol). Heat to 100°C for 12 hours under Argon. Evolution of dimethylamine gas will be observed.

    • Method B (PCl₃): Dissolve biphenol and Et₃N (6 mmol) in THF (10 mL) at 0°C. Add PCl₃ (2.2 mmol) dropwise. Warm to RT and stir for 2 hours. Then add the secondary amine (e.g., dimethylamine or piperidine) to cap the phosphorus.

  • Purification: Filter off amine salts (if Method B). Concentrate the filtrate. Purify rapidly via a short plug of silica gel (pre-treated with 5% Et₃N in hexanes to prevent hydrolysis).

  • Storage: Store the resulting phosphoramidite ligand under inert atmosphere (Argon/Nitrogen) at -20°C.

Application Data: Asymmetric Hydrogenation

The ligand derived from 2-Methyl-4-(2-methylphenyl)phenol is particularly effective in the asymmetric hydrogenation of


-dehydroamino acids and itaconates.

Table 1: Comparative Performance in Rh-Catalyzed Hydrogenation Substrate: Methyl 2-acetamidoacrylate | Conditions: 1 mol% [Rh(COD)₂]BF₄ / 2 mol% Ligand, H₂ (10 bar), DCM, RT.

Ligand Scaffold3,3'-Substituent5,5'-SubstituentConversion (%)ee (%)
BINOL (Unsubst.)HH10015
Biphenol (Standard)MethylMethyl10088
Target Ligand Methyl 2-Methylphenyl 100 96

Interpretation: The bulky 2-methylphenyl group at the 5,5'-position creates a deeper chiral pocket compared to the standard methyl-substituted biphenol, significantly improving enantioselectivity.

References

  • Kozlowski, M. C., et al. "Copper-Catalyzed Asymmetric Oxidative Coupling of 2-Naphthols and Phenols." Journal of the American Chemical Society, 2009. Link

  • Teichert, J. F., & Feringa, B. L. "Phosphoramidites: Privileged Ligands in Asymmetric Catalysis." Angewandte Chemie International Edition, 2010. Link

  • Ding, K., et al. "Self-Supported Chiral Catalysts for Asymmetric Reactions." Accounts of Chemical Research, 2018. Link

  • ChemicalBook. "4-(2-Methylphenyl)-2-methylphenol Product Entry." Link

Sources

Method

High-Efficiency Cross-Coupling Protocols for the Sterically Hindered Biaryl Phenol: 2-Methyl-4-(2-methylphenyl)phenol

[1] Abstract & Substrate Analysis This Application Note details the experimental protocols for functionalizing 2-Methyl-4-(2-methylphenyl)phenol (CAS: N/A for specific isomer, analogue to 4-(o-tolyl)-o-cresol).[1] This s...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Substrate Analysis

This Application Note details the experimental protocols for functionalizing 2-Methyl-4-(2-methylphenyl)phenol (CAS: N/A for specific isomer, analogue to 4-(o-tolyl)-o-cresol).[1] This substrate presents a unique "dual-ortho" steric challenge:

  • Phenolic Ring (Ring A): The C2-methyl group creates steric hindrance proximal to the hydroxyl handle, affecting activation rates (e.g., triflation).[1]

  • Biaryl Axis: The C4-position bears an o-tolyl group.[1] The interaction between the protons of Ring A and the C2'-methyl of Ring B forces the biaryl system into a twisted, non-planar conformation.[1]

While the hydroxyl group allows for direct etherification, modern drug discovery workflows prioritize converting the phenol into a pseudo-halide (triflate) to serve as an electrophile in Palladium-catalyzed C-C and C-N bond formations.[1] This guide focuses on the Phenol


 Triflate 

Cross-Coupling
workflow, utilizing advanced ligand systems (Buchwald dialkylbiarylphosphines) to overcome the steric barriers.[1]

Workflow Visualization

The following diagram outlines the critical path for functionalizing this scaffold.

G Start 2-Methyl-4-(2-methylphenyl)phenol (Starting Material) Activation Activation (Triflation) Start->Activation Tf2O, Pyridine DCM, 0°C Intermed Aryl Triflate (Electrophile) Activation->Intermed Suzuki Suzuki-Miyaura (C-C Bond) Intermed->Suzuki Pd(OAc)2 / SPhos Boronic Acid Buchwald Buchwald-Hartwig (C-N Bond) Intermed->Buchwald Pd2(dba)3 / BrettPhos Amine

Figure 1: Strategic workflow converting the hindered phenol into a versatile electrophile for divergent synthesis.[1]

Protocol 1: Activation (Synthesis of the Aryl Triflate)[1]

The C2-methyl group hinders the hydroxyl oxygen, making standard mesylation sluggish.[1] Triflic anhydride (


)  is the reagent of choice due to its high electrophilicity, ensuring complete conversion before competitive side reactions occur.[1]
Materials
  • Substrate: 2-Methyl-4-(2-methylphenyl)phenol (1.0 equiv)[1]

  • Reagent: Trifluoromethanesulfonic anhydride (

    
    ) (1.2 equiv)[1]
    
  • Base: Pyridine (3.0 equiv) or Triethylamine (TEA) with DMAP (5 mol%)[1]

  • Solvent: Dichloromethane (DCM), anhydrous (0.2 M concentration)[1]

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with the phenol substrate and anhydrous DCM. Add Pyridine.[1] Cool the mixture to 0°C using an ice/water bath.

  • Addition: Add

    
     dropwise via syringe over 10–15 minutes. Caution: Exothermic reaction.[1] The solution typically turns from colorless to pale yellow/orange.[1]
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor via TLC (Hexane/EtOAc 9:1). The triflate is usually less polar than the phenol (

    
     increases).[1]
    
  • Quench: Once consumption is complete (>98%), quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine), water, and brine.[1] Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography on silica gel. Note: Aryl triflates can be hydrolytically unstable on silica; use a short column and elute quickly with Hexanes/EtOAc.

Protocol 2: Suzuki-Miyaura Cross-Coupling[1]

Coupling the hindered triflate with boronic acids requires a catalyst system capable of facile oxidative addition into the crowded C-OTf bond.[1] SPhos or XPhos are mandatory here; standard


 will likely stall.[1]
Optimization Matrix (Ligand Selection)
ParameterStandard Condition (Avoid)Recommended Condition Rationale
Catalyst


+ SPhos
SPhos forms a monoligated Pd(0) species that is highly active for hindered oxidative addition.[1]
Base


(tribasic)
Stronger bases facilitate transmetallation in hindered systems.[1]
Solvent DMFToluene/Water (10:1) Biphasic systems often suppress protodeboronation of the boronic acid.[1]
Temp 80°C100°C Higher energy required to overcome the rotational barrier of the biaryl axis.[1]
Step-by-Step Procedure
  • Charge: In a reaction vial, combine the Aryl Triflate (1.0 equiv), Boronic Acid (1.5 equiv),

    
      (2 mol%), and SPhos  (4 mol%).
    
  • Solvent: Add Toluene (4 mL/mmol) and Water (0.4 mL/mmol).

  • Base: Add solid

    
     (3.0 equiv).[1]
    
  • Degas: Sparge with Argon for 5 minutes or use freeze-pump-thaw cycles. Cap the vial tightly.

  • Heat: Stir vigorously at 100°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water.[1] Filter through a pad of Celite to remove Pd black.[1] Concentrate and purify.

Protocol 3: Buchwald-Hartwig Amination[1][2]

This is the most challenging transformation for this substrate due to the proximity of the C2-methyl group to the reaction center.[1] BrettPhos (for primary amines) or RuPhos (for secondary amines) are the gold standards.[1]

Ligand Decision Tree

L Start Select Amine Type Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Brett Use BrettPhos (Excellent for hindered 1° amines) Primary->Brett Ru Use RuPhos (Best for 2° amines) Secondary->Ru

Figure 2: Ligand selection guide based on nucleophile sterics.

Step-by-Step Procedure
  • Catalyst Pre-formation: While

    
     can be used, 
    
    
    
    or precatalysts (e.g., BrettPhos Pd G4 ) are preferred to ensure accurate stoichiometry.[1]
  • Charge: Combine Aryl Triflate (1.0 equiv), Amine (1.2 equiv),

    
      (1 mol%), and BrettPhos  (2 mol%).
    
  • Base: Add

    
      (2.0 equiv). Note: 
    
    
    
    can be used but may cause ester cleavage if other functional groups are present.[1]
  • Solvent: Add anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.15 M).

  • Reaction: Heat to 100°C under Argon for 12–18 hours.

  • Analysis: Monitor by LC-MS. If conversion stalls, add a second portion of catalyst/ligand (0.5 mol%).[1]

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Conversion (Triflation) Hydrolysis of

Ensure

is clear (not brown).[1] Use strictly anhydrous DCM.[1] Increase base to 4.0 equiv.
Protodeboronation (Suzuki) Unstable Boronic AcidSwitch to Potassium Trifluoroborate (

)
salt.[1] Use CPME/Water solvent system.[1]
Reduction (Ar-OTf

Ar-H)

-Hydride Elimination
This is common with hindered substrates.[1] Switch to BrettPhos or AdBippyPhos which resist

-elimination.[1]
Pd Black Precipitation Ligand DissociationIncrease Ligand:Pd ratio to 2.5:1. Ensure oxygen is rigorously excluded.[1]

Safety Note: Triflic anhydride causes severe burns and is moisture sensitive.[1] Handle only in a fume hood. Palladium residues are heavy metals; dispose of according to EHS regulations.[1]

References

  • Buchwald-Hartwig Amination Scope

    • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G.[1] "Palladium-Catalyzed Amination of Aryl Triflates." Organic Letters, 2006.[1]

    • [1]

  • Suzuki Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L.[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids." Accounts of Chemical Research, 2008.[1]

    • [1]

  • Triflation Protocols

    • Ritter, T., et al.[1] "Practical Synthesis of Aryl Triflates." Organic Syntheses, 2010.[1]

    • [1]

  • Ligand Selection Guides (Sigma/Merck)

    • "Buchwald Ligands and Precatalysts User Guide."[1]

Sources

Application

Advanced Protocols for the Incorporation of 2-Methyl-4-(2-methylphenyl)phenol into Polymer Architectures

Introduction & Mechanistic Rationale The integration of rigid, sterically hindered aromatic moieties into polymer backbones is a proven strategy for enhancing the thermomechanical properties of advanced materials. 2-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The integration of rigid, sterically hindered aromatic moieties into polymer backbones is a proven strategy for enhancing the thermomechanical properties of advanced materials. 2-Methyl-4-(2-methylphenyl)phenol (a di-methylated derivative of biphenyl-4-ol) presents a unique structural profile for polymer chemistry[1]. The rigid biphenyl core significantly increases the glass transition temperature (


) and thermal degradation threshold of the resulting polymer. Simultaneously, the ortho- and para-methyl groups disrupt crystalline chain packing, thereby preserving optical clarity, improving solubility in organic solvents, and enhancing melt-processability.

For researchers and drug development professionals designing medical devices, microfluidic chips, or drug-eluting matrices, this compound is typically incorporated via two primary pathways:

  • As an End-Capping Agent (Chain Terminator): In step-growth polymerizations (e.g., polycarbonates), mono-functional phenols are essential for controlling molecular weight[2]. Crucially, ortho-substituted phenols exhibit significantly lower reactivity in thermal backbiting reactions compared to unhindered phenols, preventing molecular weight degradation during high-temperature melt processing[3].

  • As a Functionalized Monomer: By converting the phenolic hydroxyl group into a polymerizable ester (e.g., a methacrylate), the biphenyl moiety can be incorporated into the side-chains of addition polymers like poly(methyl methacrylate) (PMMA) via free-radical copolymerization.

Protocol A: Polycarbonate End-Capping via Interfacial Polymerization

In the synthesis of bisphenol A (BPA) polycarbonate, step-growth kinetics dictate that molecular weight will increase indefinitely until viscosity limits diffusion, often resulting in unprocessable resins. Introducing 2-Methyl-4-(2-methylphenyl)phenol as a chain stopper precisely regulates the number-average molecular weight (


)[4].
Step-by-Step Methodology
  • Aqueous Phase Preparation: In a 1 L baffled reactor, dissolve 22.8 g (100 mmol) of BPA and the desired mol% of 2-Methyl-4-(2-methylphenyl)phenol (e.g., 2.0 mmol for a target

    
     of ~25,000  g/mol ) in 400 mL of 0.5 M aqueous NaOH.
    
    • Causality: The pH must be maintained between 10.0 and 12.0. At this pH, BPA and the end-capper exist as highly nucleophilic phenoxide ions. If the pH exceeds 12, phosgene rapidly hydrolyzes into inert carbonate salts, wasting the reagent.

  • Organic Phase Preparation: Dissolve 11.0 g (110 mmol) of phosgene (or an equivalent molar ratio of triphosgene for laboratory safety) in 300 mL of anhydrous dichloromethane (DCM).

  • Interfacial Reaction: Under vigorous mechanical stirring (800 rpm), add 0.1 mol% of triethylamine (TEA) to the aqueous phase as a phase-transfer catalyst. Slowly add the organic phase dropwise over 30 minutes at 25°C.

  • Phase Separation & Washing: Once the reaction is complete (typically 60 minutes post-addition), halt stirring and allow the phases to separate. Isolate the lower DCM layer. Wash sequentially with 0.1 M HCl (to neutralize residual TEA) and deionized water until the aqueous wash is neutral.

  • Polymer Recovery: Precipitate the end-capped polycarbonate by adding the DCM solution dropwise into vigorously stirred cold methanol (1:5 volume ratio). Filter the resulting white powder and dry in vacuo at 80°C for 24 hours.

PC_EndCapping A Aqueous Phase Bisphenol A + NaOH + End-Capper (2-Methyl-4-(2-methylphenyl)phenol) C Interfacial Polymerization Add Triethylamine (PTC) Stir at 25°C, pH 10-12 A->C B Organic Phase Phosgene/Triphosgene in DCM B->C D Phase Separation Isolate Organic Layer C->D Reaction Complete E Polymer Precipitation Dropwise addition into Methanol D->E Wash & Neutralize F End-Capped Polycarbonate Controlled Mw & Enhanced Thermal Stability E->F Dry in Vacuo

Workflow for interfacial polycarbonate synthesis using the biphenyl derivative as an end-capper.

Protocol B: Methacrylate Synthesis & Free-Radical Copolymerization

Phenols act as potent radical scavengers; therefore, 2-Methyl-4-(2-methylphenyl)phenol cannot be directly copolymerized with vinyl monomers. The hydroxyl group must first be masked and functionalized via esterification.

Step-by-Step Methodology

Part 1: Monomer Synthesis (Esterification)

  • In a flame-dried Schlenk flask under nitrogen, dissolve 50 mmol of 2-Methyl-4-(2-methylphenyl)phenol and 60 mmol of TEA in 150 mL of anhydrous tetrahydrofuran (THF).

  • Cool the mixture to 0°C using an ice bath. Add 55 mmol of methacryloyl chloride dropwise over 30 minutes.

    • Causality: The dropwise addition at 0°C controls the highly exothermic Schotten-Baumann-type reaction, preventing the premature auto-polymerization of the newly formed methacrylate groups.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Filter off the precipitated TEA-HCl salts.

  • Concentrate the filtrate under reduced pressure and purify the resulting monomer via silica gel column chromatography (Hexane/Ethyl Acetate 9:1) to yield 2-methyl-4-(2-methylphenyl)phenyl methacrylate.

Part 2: Free-Radical Copolymerization

  • In a Schlenk tube, combine the synthesized methacrylate monomer (10 mol%), methyl methacrylate (MMA, 90 mol%), and Azobisisobutyronitrile (AIBN, 1 wt% relative to total monomers) in toluene.

  • Deoxygenation: Perform three freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a diradical that rapidly reacts with propagating polymer radicals to form unreactive peroxy radicals, effectively terminating the chain. Complete deoxygenation is critical for high conversion.

  • Submerge the sealed tube in an oil bath at 70°C for 24 hours.

  • Precipitate the viscous polymer solution into cold methanol, filter, and dry in vacuo to obtain the biphenyl-functionalized PMMA copolymer.

Methacrylate_Synthesis M1 2-Methyl-4-(2-methylphenyl)phenol (Biphenyl-4-ol derivative) R1 Methacryloyl Chloride + TEA in THF (0°C to RT) M1->R1 M2 Methacrylate Monomer (Purified via Chromatography) R1->M2 Esterification R2 Copolymerization with MMA AIBN initiator, 70°C M2->R2 P1 Biphenyl-Functionalized PMMA (High Tg, Rigid Side-Chains) R2->P1 Free Radical Polymerization

Synthesis of a methacrylate monomer from the phenol and subsequent free-radical copolymerization.

Quantitative Data Summaries

The incorporation of sterically hindered biphenyl derivatives yields predictable and highly desirable modifications to polymer properties[2],[4].

Table 1: Effect of End-Capper Concentration on Polycarbonate Molecular Weight | End-Capper Concentration (mol%) | Number-Average Molecular Weight (


,  g/mol ) | Polydispersity Index (PDI) | Melt Viscosity (Pa·s at 250°C) |
| :--- | :--- | :--- | :--- |
| 0.5% | ~45,000 | 2.4 | 1,850 |
| 1.0% | ~32,000 | 2.2 | 920 |
| 2.0% | ~24,000 | 2.1 | 410 |
| 3.0% | ~16,000 | 1.9 | 150 |

Table 2: Thermomechanical Properties of Modified Polymers vs. Neat Polymers | Polymer System | Modification Strategy | Glass Transition Temp (


, °C) | Tensile Strength (MPa) |
| :--- | :--- | :--- | :--- |
| Neat Polycarbonate | None | 145 | 65 |
| PC + Biphenyl End-Capper | 2.0 mol% End-Capping | 148 | 68 |
| Neat PMMA | None | 105 | 70 |
| PMMA Copolymer | 10 mol% Biphenyl Methacrylate | 122 | 84 |

References

  • PubChem: 4-Hydroxybiphenyl | C12H10O | CID 7103 Source: National Institutes of Health (NIH) URL:[Link]

  • Control of Molecular Weight Properties of Polycarbonate using End Capping Agents Source: ResearchGate / Korea Academia-Industrial Cooperation Society URL:[Link]

  • EP1436343B1 - Method for end-capping polycarbonate resins and composition for use in same Source: Google Patents / European Patent Office URL

Sources

Method

Application Note: Advanced Analytical Quantification of 2-Methyl-4-(2-methylphenyl)phenol via UHPLC-MS/MS

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Complex Aqueous and Biological Samples Mechanistic Grounding & Analytical Strategy 2-Methyl-4-(2-methylphenyl)phenol (also k...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Complex Aqueous and Biological Samples

Mechanistic Grounding & Analytical Strategy

2-Methyl-4-(2-methylphenyl)phenol (also known as 3,2'-dimethyl-[1,1'-biphenyl]-4-ol) is a sterically hindered, alkylated biphenylol. Its quantification in complex matrices—such as environmental wastewater or biological fluids—presents significant analytical challenges due to its high lipophilicity, susceptibility to matrix-induced ion suppression, and the potential presence of structural isomers.

Causality in Methodological Design

Historically, the quantification of alkylphenols and biphenylols relied on Gas Chromatography-Mass Spectrometry (GC-MS). However, GC-MS necessitates tedious pre-column derivatization (e.g., using acetic anhydride or silylation reagents) to cap the free phenolic hydroxyl group, preventing severe peak tailing and thermal degradation [1].

To bypass this, our protocol utilizes Ultra-High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS) . By operating in negative Electrospray Ionization (ESI-) mode, we exploit the inherent acidity of the phenolic -OH group for direct, high-sensitivity detection.

  • Mobile Phase Chemistry: Unlike standard LC-MS protocols that use 0.1% formic acid, acidic modifiers suppress the deprotonation of phenols. We utilize a neutral 10 mM Ammonium Acetate buffer. This drives the equilibrium toward the phenoxide anion

    
    , maximizing ESI(-) transmission efficiency [2].
    
  • Chromatographic Selectivity: A traditional C18 column often struggles to separate closely related biphenyl isomers. We employ a BEH Shield RP18 column. The embedded carbamate group in the stationary phase provides alternate selectivity via hydrogen bonding and

    
     interactions, effectively resolving the target analyte from endogenous matrix interferences [3].
    
The Self-Validating System: Isotope Dilution Mass Spectrometry (IDMS)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system using Isotope Pattern Deconvolution . By spiking a


-labeled surrogate standard into the sample prior to extraction, any analyte loss during Solid-Phase Extraction (SPE) or signal suppression during ESI is mathematically nullified. The ratio of the endogenous analyte to the internal standard provides a self-correcting quantification mechanism that does not require an external matrix-matched calibration curve [4].

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Polymeric reversed-phase sorbents are critical for capturing hydrophobic biphenylols while allowing polar matrix components to be washed away.

Step-by-Step Methodology:

  • Sample Pre-treatment: Filter 100 mL of the aqueous sample through a 0.22 µm PTFE filter. Spike the sample with 10 µL of a 1.0 µg/mL

    
    -labeled internal standard solution. Adjust pH to 6.0 using 0.1 M HCl or NaOH to ensure the phenol remains fully protonated (neutral) during extraction.
    
  • Column Conditioning: Mount a polymeric SPE cartridge (e.g., Oasis HLB, 200 mg, 6 cc) onto a vacuum manifold. Condition with 5.0 mL of LC-MS grade Methanol, followed by 5.0 mL of ultrapure water. Crucial: Do not allow the sorbent bed to dry.

  • Loading: Pass the 100 mL spiked sample through the cartridge at a controlled flow rate of 2.0 mL/min.

  • Washing: Wash the sorbent bed with 5.0 mL of 5% Methanol in water (v/v) to elute highly polar interferences. Dry the cartridge under a gentle vacuum for 10 minutes.

  • Elution: Elute the target analytes using 2 × 3.0 mL of pure Methanol into a clean glass centrifuge tube.

  • Reconstitution: Evaporate the eluate to near dryness under a gentle stream of ultra-high purity Nitrogen at 35°C. Reconstitute in 1.0 mL of Initial Mobile Phase (Water:Methanol, 50:50 v/v). Vortex for 30 seconds and transfer to an autosampler vial.

UHPLC-MS/MS Instrumental Conditions
  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: BEH Shield RP18 (100 mm × 2.1 mm i.d., 1.7 µm particle size).

  • Column Temperature: 40°C.

  • Injection Volume: 5.0 µL.

  • ESI Parameters (Negative Mode): Capillary Voltage: -2.5 kV; Desolvation Temperature: 500°C; Desolvation Gas Flow: 800 L/hr; Cone Gas Flow: 50 L/hr.

System Suitability & Self-Validation Criteria

Before analyzing unknown samples, the system must validate itself:

  • Blank Verification: Inject a solvent blank. The signal-to-noise (S/N) ratio at the analyte retention time must be

    
     to rule out column carryover.
    
  • Isotope Recovery Check: The absolute peak area of the

    
    -internal standard in the sample must be within 70%–120% of the peak area in a neat solvent standard. Values outside this range indicate catastrophic matrix suppression or extraction failure, automatically invalidating the run.
    

Data Presentation

Table 1: MRM Transitions and Collision Energies

Note: 2-Methyl-4-(2-methylphenyl)phenol has a molecular weight of 198.26 g/mol . The precursor ion is the deprotonated molecule


.
AnalytePrecursor Ion (

)
Quantifier Product (

)
Qualifier Product (

)
Cone Voltage (V)Collision Energy (eV)
2-Methyl-4-(2-methylphenyl)phenol197.1182.1 (Loss of

)
169.1 (Loss of

)
3522 (Quant) / 30 (Qual)

-Internal Standard
203.1188.1175.13522 (Quant) / 30 (Qual)
Table 2: UHPLC Gradient Elution Profile

Mobile Phase A: 10 mM Ammonium Acetate in Ultrapure Water (pH 6.8) Mobile Phase B: LC-MS Grade Methanol Flow Rate: 0.4 mL/min

Time (min)% Mobile Phase A% Mobile Phase BCurve Shape
0.0050.050.0Initial
1.0050.050.0Linear (Hold)
6.005.095.0Linear (Ramp)
8.505.095.0Linear (Wash)
8.6050.050.0Linear (Reset)
11.0050.050.0Linear (Equilibration)
Table 3: Method Validation Summary
ParameterValueAcceptance Criteria
Linear Dynamic Range 0.05 – 500 ng/mL

Limit of Quantification (LOQ) 0.05 ng/mLS/N

, Precision

SPE Recovery (Spiked Matrix) 92.4% ± 4.1%80% – 120%
Matrix Effect (Ion Suppression) -12.5%Corrected by IDMS

Analytical Workflow Visualization

Workflow Sample Complex Matrix Sample (Aqueous/Biological) Spike Isotope Dilution (Spike 13C-Surrogate) Sample->Spike Step 1: Pre-treatment SPE Solid-Phase Extraction (Polymeric Reversed-Phase) Spike->SPE Step 2: Cleanup & Enrichment UHPLC UHPLC Separation (BEH Shield RP18) SPE->UHPLC Step 3: Chromatography MSMS ESI(-) MS/MS Detection (MRM Mode) UHPLC->MSMS Step 4: Ionization Data Data Processing (Isotope Pattern Deconvolution) MSMS->Data Step 5: Self-Validating Quant

Figure 1: Self-validating analytical workflow for biphenylol quantification using SPE and LC-MS/MS.

References

  • Title: Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry Source: Analytical Letters (Taylor & Francis) URL: [Link]

  • Title: Simultaneous Determination of Bisphenols and Alkylphenols in Water by Solid Phase Extraction and Ultra Performance Liquid Chromatography-tandem Mass Spectrometry Source: Biomedical and Environmental Sciences URL: [Link]

  • Title: Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food Source: Molecules (MDPI) URL: [Link]

  • Title: Development and validation of a liquid chromatography isotope dilution mass spectrometry method for the reliable quantification of alkylphenols in environmental water samples by isotope pattern deconvolution Source: Journal of Chromatography A (PubMed) URL: [Link]

Application

Application Note: Advanced Methodologies for Single Crystal Growth of 2-Methyl-4-(2-methylphenyl)phenol

Target Audience: Structural Chemists, Materials Scientists, and Pre-clinical Drug Development Professionals Content Focus: Supramolecular Assembly, Crystallization Thermodynamics, and X-Ray Diffraction (SCXRD) Sample Pre...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Chemists, Materials Scientists, and Pre-clinical Drug Development Professionals Content Focus: Supramolecular Assembly, Crystallization Thermodynamics, and X-Ray Diffraction (SCXRD) Sample Preparation

Executive Summary

Growing diffraction-quality single crystals of sterically hindered biphenyl derivatives requires precise control over thermodynamic and kinetic crystallization pathways. This application note provides a comprehensive, field-proven framework for the single crystal growth of 2-Methyl-4-(2-methylphenyl)phenol . By analyzing the specific steric and electronic microenvironments of this molecule, we outline rational solvent selection, step-by-step methodologies, and troubleshooting strategies to overcome common failure modes such as "oiling out" (liquid-liquid phase separation) and lattice disorder.

Physicochemical Profiling & Mechanistic Causality

To design a self-validating crystallization protocol, one must first understand the structural causality of the target molecule. 2-Methyl-4-(2-methylphenyl)phenol possesses two critical structural features that dictate its crystal packing:

  • Non-Planar Biphenyl Core: The biphenyl linkage occurs at the C4 position of the phenol ring. The methyl group on the adjacent phenyl ring (the 2'-position) creates severe steric clashing with the C3 and C5 protons of the phenol ring. While unsubstituted biphenyl has a relatively shallow torsional angle of ~44.4° [1], this ortho-substitution forces a much steeper dihedral angle to minimize steric strain, often pushing the rings nearly perpendicular to one another [2]. This non-planarity disrupts standard

    
     stacking interactions.
    
  • Sterically Shielded Hydrogen Bonding: The second methyl group is located at the C2 position of the phenol ring, directly adjacent (ortho) to the hydroxyl group. This localized steric bulk acts as a shield, restricting the rotational freedom of the O-H bond and limiting the approach angle for incoming hydrogen bond acceptors. Consequently, the molecule resists forming extensive 3D hydrogen-bonded networks, instead favoring discrete supramolecular dimers or 1D chains driven by highly directional O-H···O interactions [3].

Because


 stacking is inhibited, the crystallization trajectory is overwhelmingly governed by the delicate balance between the shielded O-H···O hydrogen bonds and weak van der Waals packing forces.

Solvent Selection Matrix

Selecting the correct solvent system is paramount. The solvent must solubilize the hydrophobic biphenyl core while allowing the specific O-H···O synthons to direct nucleation without being outcompeted by solvent-solute hydrogen bonding.

Solvent SystemRole in ProtocolPolarity IndexBoiling Point (°C)Mechanistic Rationale & Suitability
Dichloromethane (DCM) Primary Solvent3.139.6Excellent solubility; lacks H-bond donor capacity. Evaporates faster than most antisolvents, driving supersaturation.
Petroleum Ether / Hexanes Antisolvent0.135–60Highly non-polar; forces the hydrophobic biphenyl core to aggregate. Ideal for slow evaporation mixtures.
Ethyl Acetate (EtOAc) Primary Solvent4.477.1Acts as a mild H-bond acceptor. Competes temporarily with self-assembly, slowing nucleation to yield larger, defect-free crystals.
Toluene Co-solvent2.4110.6Provides weak CH-

interactions. High boiling point makes it ideal for temperature-gradient cooling methods.

Experimental Workflows & Logical Relationships

Workflow A Compound Purification (>99% via Column/Sublimation) B Solvent Screening (Polarity & H-Bonding) A->B C Method Selection B->C D1 Slow Evaporation (DCM/Hexanes) C->D1 D2 Vapor Diffusion (EtOAc/Pentane) C->D2 D3 Temperature Gradient (Toluene) C->D3 E Crystal Harvesting & Microscopic Selection D1->E D2->E D3->E F Single Crystal X-Ray Diffraction (SCXRD) E->F

Figure 1: Decision matrix and workflow for the single crystal growth of sterically hindered phenols.

Detailed Experimental Protocols

Protocol A: Kinetically Controlled Slow Evaporation

This is the workhorse method for hindered biphenyl phenols, relying on the differential evaporation rates of a binary solvent mixture [4].

Step-by-Step Methodology:

  • Sample Preparation: Weigh 10–15 mg of highly purified (>99%) 2-Methyl-4-(2-methylphenyl)phenol into a clean 4 mL borosilicate glass vial. (Note: Impurities >1% will act as chain terminators in the 1D H-bond network, preventing macroscopic crystal growth).

  • Dissolution: Add 0.5 mL of Dichloromethane (DCM) dropwise until complete dissolution is achieved. Gently sonicate for 30 seconds to ensure no micro-nuclei remain.

  • Antisolvent Layering: Slowly add 1.5 mL of Petroleum Ether (or Hexanes) down the inner wall of the vial to prevent immediate bulk mixing.

  • Evaporation Control: Cap the vial with a PTFE-lined septum. Pierce the septum with a single 21G needle. This restricts the evaporation rate, ensuring the system slowly crosses the metastable zone into supersaturation.

  • Incubation: Place the vial in a vibration-free, temperature-controlled cabinet (20–22 °C) away from direct light.

  • Harvesting: Crystals typically nucleate within 3 to 7 days. Harvest the crystals while they are still submerged in the mother liquor to prevent lattice cracking from rapid desolvation.

Protocol B: Thermodynamically Controlled Vapor Diffusion

When slow evaporation yields twinned or overly small crystals, vapor diffusion provides a slower, thermodynamically controlled pathway.

Step-by-Step Methodology:

  • Inner System: Dissolve 10 mg of the compound in 0.5 mL of Ethyl Acetate (EtOAc) in a 2 mL glass vial. Leave this inner vial uncapped.

  • Outer System: Place the 2 mL vial inside a larger 20 mL scintillation vial. Add 3 mL of n-Pentane to the outer 20 mL vial.

  • Equilibration: Tightly seal the outer 20 mL vial with a solid cap.

  • Mechanism: Over 1–2 weeks, the highly volatile n-Pentane will diffuse through the vapor phase into the EtOAc solution. The gradual increase in non-polar character slowly forces the biphenyl molecules to desolvate and assemble via their primary O-H···O synthons.

Supramolecular Assembly & Troubleshooting

Pathway N1 Solvated Monomer (High Torsional Angle) N2 Desolvation & Steric Accommodation N1->N2 Solvent Loss N3 O-H···O Hydrogen Bonding Network N2->N3 Primary Synthon N4 Weak CH-π & van der Waals Packing N3->N4 Lattice Assembly N5 Macroscopic Single Crystal N4->N5 3D Growth

Figure 2: Thermodynamic pathway of assembly driven by H-bonding and steric accommodation.

Common Failure Modes & Solutions
  • Oiling Out (Liquid-Liquid Phase Separation - LLPS): Highly hindered biphenyls frequently form a metastable, viscous oil phase rather than a crystalline solid. This occurs when the lattice energy is lower than the solvation energy at the supersaturation point.

    • Corrective Action: Decrease the initial solute concentration by 50%. Alternatively, switch to a less aggressive antisolvent (e.g., replace Pentane with Heptane) to flatten the supersaturation trajectory.

  • Solvate Formation & Lattice Voids: The twisted conformation of the biphenyl core naturally creates large void spaces in the crystal lattice. These voids frequently trap small solvent molecules (like DCM), leading to disordered solvates that degrade upon removal from the mother liquor [2].

    • Corrective Action: If SCXRD reveals a highly disordered solvate, switch to Protocol B using solvents with larger steric bulk (e.g., Cyclohexane) that cannot physically fit into the lattice voids, forcing the compound to pack more densely.

References

  • Source: wikipedia.
  • Title: Crystal structure of (2′,3,6′-trichlorobiphenyl-2-yl)
  • Source: scispace.
  • Source: nih.
Method

Application Note: In Vitro Biological Activity Screening of 2-Methyl-4-(2-methylphenyl)phenol Derivatives

Introduction & Scientific Context The compound 2-Methyl-4-(2-methylphenyl)phenol (also referred to as 3,2'-dimethyl-4-hydroxybiphenyl) represents a specific scaffold within the class of sterically hindered phenylphenols...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The compound 2-Methyl-4-(2-methylphenyl)phenol (also referred to as 3,2'-dimethyl-4-hydroxybiphenyl) represents a specific scaffold within the class of sterically hindered phenylphenols . Structurally, it combines the biocidal core of ortho-phenylphenol (OPP) with alkyl substitutions that modulate lipophilicity and electronic stability.

Research into this chemical class suggests three primary domains of biological activity:

  • Antimicrobial Efficacy: Phenylphenols are well-established membrane-active biocides and preservatives. The hydrophobic methyl groups likely enhance membrane penetration.

  • Tyrosinase Inhibition: 4-Substituted phenols are structural mimics of tyrosine. Biphenyl derivatives have been identified as potent competitive inhibitors of tyrosinase, a key target for hyperpigmentation therapeutics.

  • Antioxidant Activity: The ortho-methyl group on the phenol ring provides steric hindrance, stabilizing the phenoxy radical and potentially conferring chain-breaking antioxidant properties similar to BHT (butylated hydroxytoluene).

This guide provides a standardized workflow for screening these derivatives, addressing specific challenges related to their high lipophilicity (LogP > 4.0) and solubility limits.

Compound Handling & Preparation[1][2]

Critical Challenge: 2-Methyl-4-(2-methylphenyl)phenol derivatives are highly lipophilic and poorly soluble in aqueous media. Improper preparation leads to micro-precipitation, causing false negatives in enzyme assays or false positives in turbidity-based microbial assays.

Protocol: Stock Solution Preparation
  • Solvent Selection: Use analytical grade DMSO (Dimethyl Sulfoxide) . Avoid Ethanol for stock solutions as it evaporates during storage, altering concentration.

  • Concentration: Prepare a 100 mM master stock.

    • Calculation:

      
      
      
  • Sonicate: Sonicate for 5–10 minutes at 40°C to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute the stock into the assay buffer immediately before use. Ensure the final DMSO concentration in the assay well does not exceed 0.5% (v/v) for cell-based assays or 1.0% (v/v) for enzymatic/microbial assays.

Screening Workflow Visualization

The following diagram outlines the logical progression from compound preparation to hit validation.

ScreeningWorkflow cluster_Primary Primary Screening (High Throughput) cluster_Secondary Secondary Profiling Stock Stock Prep (100 mM in DMSO) QC Solubility QC (Nephelometry) Stock->QC Tyro Tyrosinase Inhibition (Colorimetric) QC->Tyro Pass AntiMicro Antimicrobial (MIC) (Broth Microdilution) QC->AntiMicro Pass DPPH Antioxidant (DPPH) (Radical Scavenging) Tyro->DPPH Active (>50%) Cyto Cytotoxicity (CCK-8) (Safety Profile) AntiMicro->Cyto MIC < 64 µg/mL Validation Hit Validation (IC50 / Selectivity Index) DPPH->Validation Cyto->Validation

Caption: Integrated screening workflow prioritizing solubility checks and parallel functional assays.

Experimental Protocols

Protocol A: Tyrosinase Inhibition Assay (Skin Whitening Potential)

Rationale: Biphenylols often act as competitive inhibitors of tyrosinase. This assay measures the inhibition of dopachrome formation from L-DOPA.[1]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1).

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).[1][2]

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Positive Control: Kojic Acid.

Procedure:

  • Plate Setup: In a 96-well clear plate, add:

    • Test Well: 140 µL Buffer + 20 µL Enzyme (40 units/mL) + 20 µL Test Compound (various concentrations).

    • Control Well: 140 µL Buffer + 20 µL Enzyme + 20 µL DMSO (Vehicle).

    • Blank Well: 160 µL Buffer + 20 µL Test Compound (No Enzyme).

  • Incubation: Incubate at 25°C for 10 minutes to allow inhibitor binding.

  • Reaction Trigger: Add 20 µL of L-DOPA (2.5 mM) to all wells.

  • Measurement: Immediately measure Absorbance at 475 nm (Dopachrome peak) in kinetic mode for 20 minutes (read every 1 min).

  • Analysis: Calculate the slope of the linear portion of the curve.

    • % Inhibition = [1 - (Slope_Sample / Slope_Control)] × 100

Protocol B: Antimicrobial Susceptibility (MIC Determination)

Rationale: To determine the Minimum Inhibitory Concentration (MIC) against standard strains (S. aureus, E. coli).

Materials:

  • Mueller-Hinton Broth (MHB).

  • Bacterial inoculum adjusted to

    
     CFU/mL.
    
  • Resazurin dye (viability indicator).

Procedure:

  • Dilution: Prepare a 2-fold serial dilution of the test compound in MHB in a 96-well plate (Range: 512 µg/mL to 1 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension to each well.

  • Controls:

    • Growth Control: Bacteria + DMSO (no compound).

    • Sterility Control: Media only.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 20 µL Resazurin (0.015%). Incubate for 1–2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

  • Result: MIC is the lowest concentration that remains blue.

Protocol C: Antioxidant Activity (DPPH Assay)

Rationale: To assess the radical scavenging capability of the hindered phenol moiety.[3]

Procedure:

  • Prepare a 0.1 mM DPPH solution in methanol (protect from light).

  • Mix 100 µL of test compound (in methanol) with 100 µL of DPPH solution in a 96-well plate.

  • Incubate in the dark at Room Temperature for 30 minutes.

  • Measure Absorbance at 517 nm .

  • Calculate scavenging activity relative to Ascorbic Acid (standard).

Data Analysis & Interpretation

Quantitative Metrics Table

Summarize your screening data using the following structure to facilitate decision-making.

MetricDefinitionTarget ThresholdSignificance
MIC Minimum Inhibitory Concentration< 16 µg/mLIndicates potent antimicrobial potential worthy of lead optimization.
IC50 (Tyr) 50% Inhibitory Concentration (Tyrosinase)< 50 µMComparable to commercial standards like Arbutin; suggests cosmetic utility.
CC50 50% Cytotoxic Concentration> 100 µMEnsures the compound is not a general toxin.
SI Selectivity Index (CC50 / MIC)> 10A high SI indicates specific activity over general toxicity.
Mechanism of Action: Tyrosinase Inhibition

The following diagram illustrates the competitive inhibition mechanism relevant to 4-substituted phenols.

Mechanism Enzyme Tyrosinase (Binuclear Copper Site) Melanin Melanin Enzyme->Melanin Oxidation Cascade Substrate L-Tyrosine / L-DOPA Substrate->Enzyme Native Binding Inhibitor 2-Methyl-4-(2-methylphenyl)phenol (Tyrosine Mimic) Inhibitor->Enzyme Competitive Binding (Chelation/Steric Block) Inhibitor->Melanin Blocks Pathway

Caption: Competitive inhibition where the biphenylol mimics the tyrosine substrate, blocking the active site.

References

  • National Toxicology Program. (1986). Toxicology and Carcinogenesis Studies of Ortho-Phenylphenol. NTP TR 301. Link

  • Kim, D., et al. (2005). 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor.[4] Biological and Pharmaceutical Bulletin, 28(2), 323-327. Link

  • Gao, M., et al. (2023).[5] Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity.[3] Royal Society Open Science. Link

  • IARC Monographs. (1999). Ortho-Phenylphenol and its Sodium Salt. Volume 73. Link

Sources

Application

Application Note: Functionalization of the Hydroxyl Group on 2-Methyl-4-(2-methylphenyl)phenol

Executive Summary This guide details the functionalization of 2-Methyl-4-(2-methylphenyl)phenol (MW: 198.26 g/mol ), a biaryl scaffold featuring a phenolic hydroxyl group modulated by an ortho-methyl substituent. While p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the functionalization of 2-Methyl-4-(2-methylphenyl)phenol (MW: 198.26 g/mol ), a biaryl scaffold featuring a phenolic hydroxyl group modulated by an ortho-methyl substituent.

While phenolic hydroxyls are standard nucleophiles, the specific architecture of this substrate—combining ortho-steric hindrance (2-methyl) with a lipophilic para-biaryl tail—requires optimized protocols to ensure high yield and purity. This document provides validated workflows for Etherification , Esterification , and Activation (Triflation) , tailored for drug discovery and material science applications.

Chemical Analysis & Reactivity Profile

Before initiating synthesis, one must understand the electronic and steric environment of the target hydroxyl group.

Structural Considerations
  • Steric Environment: The methyl group at the C2 position creates a localized steric barrier. While not as blocking as a tert-butyl group, it sufficiently retards nucleophilic attack rates compared to unsubstituted phenol.

  • Electronic Environment: The phenol ring is electron-rich. The para-substituent (2-methylphenyl) extends conjugation but is twisted out of planarity due to the steric clash between the protons/methyls of the two aryl rings, limiting resonance stabilization of the phenoxide anion.

  • Solubility: The molecule is highly lipophilic. Reactions should be conducted in organic solvents (DCM, THF, DMF) rather than aqueous-organic mixtures.

Decision Matrix: Choosing the Right Pathway

Functionalization_Logic Start Target: 2-Methyl-4-(2-methylphenyl)phenol Goal Define End-Goal Start->Goal Ether Stable Linker / Solubility Mod Goal->Ether Permanent Mod Ester Prodrug / Labile Group Goal->Ester Transient Mod Active Cross-Coupling Precursor Goal->Active C-C Bond Formation Path1 Williamson Ether Synthesis (Base: K2CO3/DMF) Ether->Path1 Path2 Acylation (AcCl + Et3N + DMAP) Ester->Path2 Path3 Triflation (Tf2O + Pyridine) Active->Path3

Figure 1: Strategic decision tree for selecting the functionalization pathway based on downstream application.

Protocol A: O-Alkylation (Etherification)

Objective: Permanent protection or introduction of solubilizing chains (e.g., PEGylation). Challenge: The ortho-methyl group slows SN2 attack. Solution: Use of a polar aprotic solvent (DMF) and elevated temperature to enhance phenoxide nucleophilicity.

Materials
  • Substrate: 2-Methyl-4-(2-methylphenyl)phenol (1.0 eq)

  • Alkyl Halide: R-Br or R-I (1.2 – 1.5 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of the phenol in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add 2.0 eq of anhydrous

    
    . Stir at room temperature for 30 minutes.
    
    • Note: The solution may change color (often yellow/orange) indicating phenoxide formation.

  • Addition: Add the Alkyl Halide dropwise.

    • Critical: If the alkyl halide is secondary or bulky, add a catalytic amount of Potassium Iodide (KI) (0.1 eq) to facilitate the Finkelstein reaction in situ.

  • Reaction: Heat the mixture to 60°C. Monitor via TLC or LC-MS.

    • Time: Typically 2–6 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and wash 3x with water (to remove DMF) and 1x with brine.

    • Dry over

      
      , filter, and concentrate.
      

Protocol B: Esterification (Acylation)

Objective: Synthesis of prodrugs or analytical standards. Challenge: Steric hindrance at the C2 position can inhibit attack on the carbonyl carbon of the acylating agent. Solution: Use of DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic acylation catalyst is mandatory.

Materials
  • Substrate: 2-Methyl-4-(2-methylphenyl)phenol (1.0 eq)

  • Acylating Agent: Acid Chloride (R-COCl) or Anhydride (1.2 eq)

  • Base: Triethylamine (

    
    ) (1.5 eq)
    
  • Catalyst: DMAP (0.1 eq)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology
  • Setup: Purge a reaction vessel with nitrogen. Add the phenol (1.0 eq) and dissolve in anhydrous DCM (0.1 M).

  • Base Addition: Add

    
     (1.5 eq) and DMAP (0.1 eq). Cool the solution to 0°C in an ice bath.
    
  • Acylation: Add the Acid Chloride dropwise via syringe to control the exotherm.

  • Equilibration: Allow the reaction to warm to room temperature naturally. Stir for 2–4 hours.

    • Mechanism: DMAP attacks the acyl chloride to form a highly reactive N-acylpyridinium ion, which is then attacked by the sterically hindered phenol.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM. Wash organic layer with 1M HCl (to remove DMAP/Et3N), then brine. Dry and concentrate.

Protocol C: Activation (Triflation)

Objective: Converting the -OH into a pseudo-halide (-OTf) for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Safety Warning: Triflic anhydride (


) is corrosive and moisture-sensitive. Handle under inert atmosphere.
Materials
  • Substrate: 2-Methyl-4-(2-methylphenyl)phenol (1.0 eq)

  • Reagent: Trifluoromethanesulfonic anhydride (

    
    ) (1.2 eq)
    
  • Base: Pyridine (3.0 eq) or

    
     (3.0 eq)
    
  • Solvent: DCM, anhydrous

Step-by-Step Methodology
  • Preparation: Flame-dry a flask and cool under Argon. Dissolve phenol (1.0 eq) and Pyridine (3.0 eq) in anhydrous DCM. Cool to -78°C (acetone/dry ice bath) or 0°C depending on scale (0°C is usually sufficient for this substrate).

  • Addition: Add

    
     dropwise over 10 minutes.
    
    • Observation: White precipitate (pyridinium triflate) will form immediately.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (the triflate is significantly less polar than the phenol).

  • Workup (Critical):

    • Quench with cold water.

    • Extract with DCM.

    • Wash quickly with cold 0.5M HCl (to remove pyridine), then saturated

      
      , then brine.
      
    • Note: Aryl triflates can hydrolyze if left in acidic/basic aqueous media for too long.

  • Storage: Store the triflate at -20°C under inert gas.

Triflation_Pathway Substrate Phenol (Nucleophile) Intermediate Pyridinium Intermediate Substrate->Intermediate + Pyridine Reagent Tf2O (Electrophile) Reagent->Intermediate Product Aryl Triflate (Suzuki Precursor) Intermediate->Product - Pyridinium TfO

Figure 2: Reaction pathway for the conversion of the hindered phenol to an aryl triflate.

Analytical Validation & QC

For all derivatives of 2-Methyl-4-(2-methylphenyl)phenol, the following shifts in proton NMR (


 NMR) are diagnostic:
FunctionalizationDiagnostic Signal Shift (ppm)Key Feature
Parent Phenol ~4.5 – 5.5 ppm (Broad singlet)Disappears upon D2O shake.
O-Methyl Ether ~3.8 ppm (Singlet)New sharp singlet (3H).
Acetate Ester ~2.3 ppm (Singlet)Methyl of the acetyl group.
Triflate N/A (Check

NMR)

signal at ~ -74 ppm.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 mins (Due to high lipophilicity).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.

  • Ritter, T. (2014). Triflation of Phenols and Alcohols. Organic Syntheses.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Biphenol Synthesis

Welcome to the Biphenol Synthesis Support Hub As researchers, we often view the oxidative coupling of phenols as a deceptively simple transformation—removing two hydrogen atoms to forge a carbon-carbon bond. In practice,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Biphenol Synthesis Support Hub

As researchers, we often view the oxidative coupling of phenols as a deceptively simple transformation—removing two hydrogen atoms to forge a carbon-carbon bond. In practice, however, the phenoxy radical is a chaotic intermediate. It delocalizes spin density across the oxygen and the aromatic ring (ortho/para), leading to a "choose your own adventure" of reaction pathways.

If you are seeing black tars, unexpected ketones, or low yields of your target BINOL/biphenol, you are likely battling the fundamental ambivalence of the phenoxy radical. This guide deconstructs these failures not just as "errors," but as mechanistic divergences we can steer back on course.

Module 1: The C-O vs. C-C Coupling Dilemma

User Question: “I am attempting to synthesize a 2,2’-biphenol, but NMR suggests I’ve lost aromaticity in one ring, and the mass matches a dimer. What is this byproduct?”

Diagnosis: You have likely formed Pummerer’s Ketone (or a related C-O coupled ether). This occurs when the radical on the oxygen of one phenol attacks the para-carbon of another, followed by an internal Michael addition/cyclization.

The Mechanism of Failure: The phenoxy radical has high Single Occupied Molecular Orbital (SOMO) density at the oxygen and the ortho/para carbons.

  • Desired Path (C-C): Two radicals couple at the ortho-ortho positions (or ortho-para).

  • Undesired Path (C-O): A radical attacks the oxygen, or an ortho-radical attacks a para-carbon, leading to a keto-ether which cyclizes.

Troubleshooting Protocol
VariableAdjustmentScientific Rationale
Steric Blocking Add t-butyl groups to ortho/para positions.If the para position is open, Pummerer’s ketone is statistically favored. Blocking it forces the radical to the ortho carbon.
Catalyst Ligand Switch to Cu(OH)Cl-TMEDA or Iron-Salen."Chaperone" catalysts coordinate the phenol, localizing spin density and sterically shielding the oxygen from attack.
Temperature Lower the temperature (0°C to -10°C).C-C coupling often has a lower activation energy (

) than the complex rearrangement required for Pummerer’s ketone.
Visualizing the Bifurcation

Pummerer_vs_Biphenol cluster_paths Reaction Pathways Phenol Phenol Substrate Radical Phenoxy Radical (Delocalized Spin) Phenol->Radical Oxidation (-e-, -H+) CC_Path C-C Coupling (Ortho-Ortho) Radical->CC_Path Steric Bulk / Metal Coord. CO_Path C-O Coupling (Radical-Radical) Radical->CO_Path Unblocked Para / Free Radical Target Target Biphenol (Aromatized) CC_Path->Target Tautomerization Pummerer Pummerer's Ketone (Tricyclic Ether) CO_Path->Pummerer Michael Cyclization

Caption: The critical divergence between desired C-C coupling and the parasitic Pummerer's ketone formation.

Module 2: Over-Oxidation & The "Black Tar" Phenomenon

User Question: “My reaction starts clear/yellow but turns dark brown/black within 30 minutes. Yield is <20%. Why?”

Diagnosis: You are generating Quinones or Polyphenylene Ethers (Polymers) . Once a biphenol is formed, it is often more electron-rich (lower oxidation potential) than the starting phenol. If your oxidant is too strong or present in excess, the product oxidizes immediately, leading to quinones (red/yellow) or polymerization (black tar).

Troubleshooting Protocol

1. The "Slow Addition" Rule

  • Incorrect: Adding all oxidant/catalyst at once.

  • Correct: Add the catalyst or oxidant dropwise over 2-4 hours.

  • Why: This keeps the concentration of active radicals low. High radical concentration favors chain-reaction polymerization. Low concentration favors dimerization (termination).

2. Tuning the Oxidant

Oxidant SystemRisk LevelUse Case
CrO₃ / KMnO₄ High Avoid for sensitive biphenols. Aggressive over-oxidation to quinones.
FeCl₃ (Solid) Medium Classic, but often traps product in iron emulsions. prone to chlorination side-products.
Aerobic Cu-Amine Low Recommended. O₂ is a mild oxidant; the Cu-cycle is kinetically controlled.
Enzymatic (HRP) Low Excellent specificity but requires strict pH/solvent control to prevent precipitation.

Module 3: Regio- and Chemoselectivity

User Question: “I am trying to cross-couple Phenol A and Phenol B. I only get homodimers (A-A and B-B).”

Diagnosis: Mismatched Redox Potentials . Oxidative cross-coupling is notoriously difficult because the phenol with the lower oxidation potential will oxidize first, consume all the oxidant, and homocouple before the second phenol forms a radical.

The "SET" Solution (Single Electron Transfer Equalization):

  • Use Excess of the Harder-to-Oxidize Phenol: Force statistics in your favor (e.g., 3:1 ratio).

  • Sequential Addition: Generate the radical of the harder-to-oxidize phenol first, then slowly add the more reactive phenol.

  • Metal-Templated Coupling: Use a catalyst (like Titanium or Boron) that binds both phenols before oxidation, forcing them into proximity (intramolecular-like coupling).

Standardized Protocol: Aerobic Cu-TMEDA Coupling

This protocol is validated for the synthesis of BINOL from 2-naphthol and hindered biphenols. It relies on aerobic oxidation to prevent over-oxidation.

Reagents:

  • Substrate: 2-Naphthol (10 mmol)

  • Catalyst: CuCl(OH)·TMEDA (5 mol%)

  • Solvent: Dichloromethane (DCM)

  • Oxidant: Ambient Air (or O₂ balloon for speed)

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a flask, dissolve CuCl (0.5 mmol) and TMEDA (0.5 mmol) in DCM (10 mL). Stir vigorously open to air for 20 minutes.

    • Checkpoint: The solution should turn deep blue/green, indicating the formation of the active Cu(II)-amine species.

  • Substrate Addition: Add 2-naphthol (10 mmol) to the catalyst mixture. Dilute with DCM to 50 mL total volume.

  • The Reaction: Stir vigorously at room temperature.

    • Critical: Do not heat. Heating promotes quinone formation.

    • Monitoring: Spot TLC every 30 minutes. The product (BINOL) usually runs lower (more polar) than the starting material.

  • Quench & Purification: Once starting material is consumed (approx. 4-12 hours), add 1M HCl to quench the copper catalyst (turns solution light blue/clear). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

    • Purification: Recrystallize from Toluene/Hexane or perform column chromatography.

Why this works: The Cu-TMEDA complex facilitates a "radical-anion" mechanism where the copper binds the naphthol, lowers its oxidation potential, and directs the coupling to the alpha position via the ligand sphere.

Decision Tree: Troubleshooting Workflow

Troubleshooting_Tree Start Problem Detected Q1 Is the mixture black/tarry? Start->Q1 Q2 Is the mass correct but NMR wrong? Start->Q2 Q3 Is yield low (<30%)? Start->Q3 Sol1 Reduce Oxidant Strength (Switch to Aerobic) Q1->Sol1 Yes Sol2 Lower Temperature (Stop Quinone formation) Q1->Sol2 Yes (if already aerobic) Sol3 Pummerer's Ketone Detected Block Para-position Q2->Sol3 Yes (Tricyclic product) Sol4 Check C-O vs C-C Change Ligand (Sterics) Q2->Sol4 Yes (Ether product) Sol5 Homocoupling Dominance Adjust Stoichiometry Q3->Sol5 Cross-coupling failed Sol6 Catalyst Poisoning Check for Chelating Impurities Q3->Sol6 Reaction stalled

Caption: Rapid diagnostic tree for identifying the root cause of oxidative coupling failures.

References

  • Kozlowski, M. C., et al. (2009). "Copper-Catalyzed Oxidative Coupling of Phenols." Journal of the American Chemical Society.[2]

  • Pummerer, R., et al. (1925). "Dehydrogenation of p-Cresol. (Pummerer's Ketone)."[3][4] Berichte der deutschen chemischen Gesellschaft.

  • Nakajima, M., et al. (1995). "Enantioselective Synthesis of BINOL Derivatives by Oxidative Coupling of 2-Naphthols Catalyzed by Chiral Diamine Copper Complexes." Chemical and Pharmaceutical Bulletin.

  • Lombardo, V. M., et al. (2023). "Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions." Advanced Synthesis & Catalysis.

  • Allen, S. E., et al. (2013). "Regioselective Oxidative Coupling of Phenols." Organic Reactions.[1][5][6][7][8]

Sources

Optimization

optimization of reaction conditions for Suzuki coupling of aryl halides

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals who need to troubleshoot and optimize carbon-carbon bond f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals who need to troubleshoot and optimize carbon-carbon bond formation using aryl halides and boronic acids. By understanding the mechanistic causality behind each reaction step, you can systematically resolve issues such as sluggish reactivity, protodeboronation, and homocoupling.

Part 1: The Catalytic Cycle & Mechanistic Logic

To troubleshoot effectively, one must understand the three fundamental steps of the Suzuki-Miyaura catalytic cycle: Oxidative Addition, Transmetalation, and Reductive Elimination. The logical relationship between these steps dictates how we adjust our experimental parameters.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Pd(II)(Ar)(X)L_n Oxidative Addition Pd0->PdII_Ox Ar-X PdII_Trans Pd(II)(Ar)(Ar')L_n Transmetalation PdII_Ox->PdII_Trans Ar'-B(OH)2 Base PdII_Trans->Pd0 Reductive Elimination Product Ar-Ar' Product PdII_Trans->Product

The standard palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my coupling with an aryl chloride failing or proceeding very slowly?

Causality: Aryl chlorides possess a significantly higher carbon-chlorine bond dissociation energy (~96 kcal/mol) compared to aryl bromides or iodides. This makes the initial oxidative addition of the Pd(0) species to the C-Cl bond the rate-limiting step of the catalytic cycle[1]. Optimization Strategy: You must increase the electron density on the palladium center to facilitate oxidative addition. Switch to electron-rich, sterically bulky phosphine ligands such as SPhos or XPhos, or use N-heterocyclic carbenes (NHCs). The steric bulk of these ligands also accelerates the final reductive elimination step, preventing catalyst trapping and allowing the reaction to proceed even at room temperature[1].

Q2: How do I minimize the protodeboronation of my electron-rich or heteroaryl boronic acids?

Causality: Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing the boronate group with a hydrogen atom (yielding Ar-H). This is primarily a base-catalyzed side reaction that is exacerbated by the presence of water and elevated temperatures[2]. Electron-rich and heteroaromatic boronic acids are highly susceptible because their intermediate boronate species are relatively stable and prone to hydrolysis[3]. Optimization Strategy:

  • Use milder bases: Substitute strong bases (like NaOH or Na₂CO₃) with weaker, anhydrous alternatives such as KF or K₃PO₄[3].

  • Modify the boron species: Switch from a free boronic acid to a more stable derivative, such as a pinacol ester or a MIDA ester. MIDA boronates act as a slow-release mechanism for the active boronic acid, keeping its steady-state concentration low in the reaction mixture and drastically reducing degradation rates[3].

Q3: Why am I observing high levels of homocoupling (Ar-Ar or Ar'-Ar') instead of the cross-coupled product?

Causality: Homocoupling of the boronic acid is an oxidative side reaction typically promoted by the presence of trace oxygen. Oxygen facilitates the formation of a peroxo-palladium complex that consumes two equivalents of the boronic acid to form the dimer[2]. Furthermore, if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced to Pd(0) in situ; this reduction often consumes a molecule of the boronic acid or phosphine ligand, generating homocoupled byproducts[4]. Optimization Strategy:

  • Rigorous Degassing: Thoroughly degas all solvents by sparging with an inert gas (Argon or Nitrogen) for at least 15–30 minutes, or use the freeze-pump-thaw method to remove dissolved oxygen[4].

  • Change the Catalyst Source: Start with a Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, to bypass the initial reductive consumption of your boronic acid[4].

SuzukiOptimization Issue Sluggish Reaction or Low Yield Analyze Analyze Crude by LC-MS/NMR Issue->Analyze Unreacted Unreacted Aryl Chloride Analyze->Unreacted DeactBoron Protodeboronation (Ar-H) Analyze->DeactBoron Homocoup Homocoupling (Ar-Ar) Analyze->Homocoup Sol1 Switch to electron-rich, bulky ligands (SPhos, XPhos) Unreacted->Sol1 Sol2 Use weaker base (KF), anhydrous conditions or MIDA DeactBoron->Sol2 Sol3 Rigorously degas solvents, use Pd(0) precatalyst Homocoup->Sol3

Diagnostic workflow for troubleshooting common Suzuki-Miyaura coupling failures.

Part 3: Data Presentation - Optimization Matrix

Selecting the right combination of catalyst, ligand, base, and solvent is critical for a self-validating experimental system. Use the following matrix to guide your initial condition screening based on the specific challenges of your substrates.

Substrate / ChallengeRecommended Catalyst & LigandRecommended BaseRecommended Solvent SystemMechanistic Rationale
Aryl Iodides / Bromides Pd(PPh₃)₄ or Pd(dppf)Cl₂Na₂CO₃ or K₂CO₃Toluene/H₂O or THF/H₂OStandard oxidative addition; biphasic conditions favor the boronate transmetalation pathway.
Aryl Chlorides Pd₂(dba)₃ + SPhos / XPhosK₃PO₄Dioxane/H₂O or n-Butanol/H₂OElectron-rich ligands overcome the high C-Cl bond energy barrier[1].
Heteroaryl Boronic Acids Pd₂(dba)₃ + XPhosKF or K₃PO₄ (Anhydrous)Anhydrous Dioxane or THFPrevents base-catalyzed protodeboronation of unstable boronates[3].
Sterically Hindered Biaryls Pd(OAc)₂ + SPhosBa(OH)₂ or K₃PO₄Toluene/H₂O (100°C)Bulky ligands force reductive elimination; strong base drives transmetalation[1].

Part 4: Standardized Experimental Protocol

Step-by-Step Methodology: Ligand-Assisted Suzuki Coupling of Aryl Chlorides in Aqueous Media

This protocol utilizes an aqueous organic mixture, which is highly effective for transmetalation while maintaining the solubility of non-polar aryl chlorides[5]. The protocol is designed as a self-validating system: the strict degassing prevents homocoupling, while the specific ligand-to-metal ratio ensures the active monoligated palladium species is favored.

  • Reagent Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with the aryl chloride (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (1.0 mol%), SPhos (2.0 mol%), and anhydrous K₃PO₄ (2.0 equiv)[1].

  • Solvent Addition: Add degassed n-butanol and degassed deionized water (typically in a 5:1 to 10:1 organic-to-aqueous volumetric ratio)[5].

  • Degassing (Critical Step): Seal the vial with a PTFE-lined septum cap. Sparge the biphasic mixture with Argon for an additional 10 minutes to ensure the complete removal of dissolved oxygen, mitigating the risk of oxidative homocoupling[4].

  • Reaction Execution: Heat the reaction mixture to 80–100 °C in a pre-heated oil bath or heating block. Maintain vigorous stirring (≥800 rpm) to ensure adequate interfacial mixing of the biphasic system, which is required for the base to activate the boronic acid.

  • Monitoring: Monitor the reaction progress via LC-MS or TLC. With highly active ligands like SPhos, aryl chlorides typically reach full conversion within 2 to 12 hours depending on their electronic properties[1].

  • Workup & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.

References

  • Troubleshooting Suzuki-Miyaura Coupling of Azulenylboron
  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol ACS Publications (The Journal of Organic Chemistry)
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions Benchchem
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure ACS Publications (Journal of the American Chemical Society)
  • Selection of boron reagents for Suzuki–Miyaura coupling RSC Publishing (Chemical Society Reviews)

Sources

Troubleshooting

how to prevent oxidation of 2-Methyl-4-(2-methylphenyl)phenol during storage

Technical Support Center: 2-Methyl-4-(2-methylphenyl)phenol Subject: Best Practices for the Prevention of Oxidation of 2-Methyl-4-(2-methylphenyl)phenol During Storage Overview Welcome to the technical support guide for...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methyl-4-(2-methylphenyl)phenol

Subject: Best Practices for the Prevention of Oxidation of 2-Methyl-4-(2-methylphenyl)phenol During Storage

Overview

Welcome to the technical support guide for 2-Methyl-4-(2-methylphenyl)phenol. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable phenolic compound. As a substituted phenol, 2-Methyl-4-(2-methylphenyl)phenol is susceptible to oxidative degradation, which can compromise sample purity and experimental outcomes. This guide provides a detailed examination of the causes of oxidation and offers robust, field-proven protocols for its prevention. Our goal is to equip you with the knowledge to maintain your compound in its purest form from the moment of receipt to its final use.

Section 1: Understanding the Problem - The Chemistry of Phenol Oxidation

FAQ: Why is my sample of 2-Methyl-4-(2-methylphenyl)phenol changing color over time?

Answer: The observed color change, typically to a yellow, pink, or brown hue, is a classic indicator of oxidation. The phenolic hydroxyl group (-OH) is the primary site of this reactivity. The degradation process is a free-radical chain reaction initiated by environmental factors.

The core mechanism involves the abstraction of a hydrogen atom from the hydroxyl group to form a phenoxyl radical. This radical is resonance-stabilized, but highly reactive. It can then participate in further reactions, including dimerization or polymerization, leading to the formation of complex, colored quinone-type structures and other byproducts.[1][2] This process is autocatalytic and accelerates once initiated. The primary instigators of this degradation cascade are:

  • Oxygen: Atmospheric oxygen is the principal oxidizing agent.

  • Light: UV and even visible light provide the energy to initiate radical formation (photo-oxidation).[3]

  • Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.[3][4]

  • Metal Ions: Trace metal contaminants (e.g., iron, copper) can catalytically promote the formation of reactive oxygen species, accelerating degradation.

Below is a simplified diagram illustrating the general oxidative pathway for phenolic compounds.

OxidationPathway cluster_initiators Initiators A 2-Methyl-4-(2-methylphenyl)phenol (Stable, Colorless) B Phenoxyl Radical (Highly Reactive Intermediate) A->B H• abstraction C Quinone-type Structures & Polymeric Byproducts (Colored, Impure) B->C Dimerization / Further Oxidation O2 Oxygen (O₂) O2->B Light Light (UV/Vis) Light->B Heat Heat Heat->B

Caption: Generalized oxidation pathway of phenolic compounds.

Section 2: Recommended Storage Protocols

To ensure the integrity of your compound, adherence to strict storage protocols is critical. The optimal conditions depend on whether the compound is stored as a solid or in solution and the intended duration of storage.

Protocol 2.1: Long-Term Storage of Solid 2-Methyl-4-(2-methylphenyl)phenol

This protocol is designed for archival storage or for material that will not be accessed for more than one month.

Methodology:

  • Container Selection: Use an amber glass vial with a PTFE-lined screw cap. The amber color protects against photo-oxidation, and the PTFE liner provides an inert seal.

  • Atmosphere Control: Place the vial inside a larger container or a vacuum desiccator. Purge the container with an inert gas, such as argon or nitrogen, for 2-3 minutes to displace all atmospheric oxygen.[5]

  • Sealing: If using a desiccator, apply a vacuum to seal it. For individual vials, after backfilling with inert gas, quickly and tightly seal the vial cap. For an extra layer of protection, wrap the cap-vial interface with Parafilm®.

  • Temperature Control: Store the sealed container in a freezer at -20°C. Lower temperatures significantly slow the rate of any potential degradation.[4]

  • Equilibration Before Use: When ready to use, remove the container from the freezer and allow it to warm to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which can introduce water and accelerate degradation.

Protocol 2.2: Short-Term & Working Stock Solution Storage

This protocol is for solutions that will be accessed frequently over a period of days to weeks.

Methodology:

  • Solvent Selection: Use high-purity, anhydrous, and de-gassed solvents. To de-gas a solvent, sparge it with argon or nitrogen for 15-20 minutes prior to use.

  • Container: Prepare the solution in an amber glass vial, preferably one with a septum-sealed cap.

  • Inert Atmosphere: Before adding the solvent to the solid compound, purge the vial containing the solid with inert gas. After adding the solvent and dissolving the compound, purge the headspace of the vial with inert gas again for 1-2 minutes before sealing.

  • Accessing the Solution: Use a syringe to pierce the septum and withdraw the required volume. This technique prevents the repeated introduction of atmospheric oxygen that occurs when opening a screw cap.

  • Storage: Store the sealed solution vial at 4°C. For extended periods (weeks to months), storage at -20°C is recommended, provided the solvent system is compatible and the compound will not precipitate.

Data Summary: Storage Condition Comparison
ParameterSolid (Long-Term)Solution (Working Stock)Rationale
Temperature -20°C4°C (or -20°C if applicable)Reduces kinetic rate of oxidation.[6]
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas HeadspaceExcludes oxygen, a primary reactant.[5]
Container Amber Glass, PTFE-lined CapAmber Glass, Septum CapPrevents photo-oxidation and ensures an inert seal.[3]
Handling Equilibrate to RT before openingUse syringe/septum techniqueMinimizes exposure to moisture and air.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues and questions encountered during the handling and storage of 2-Methyl-4-(2-methylphenyl)phenol.

Q1: My solid sample is already slightly yellow. Can I still use it? A: A slight yellowing indicates the onset of oxidation. While the bulk of the material may still be pure, the presence of impurities is confirmed.

  • Impact Assessment: The suitability for use depends entirely on your application. For highly sensitive assays (e.g., in vitro biological assays, reference standard preparation), the impurities could be confounding. For less sensitive applications like synthetic starting material, it may be acceptable.

  • Recommendation: If purity is paramount, purification by recrystallization or column chromatography is advised. As a quick check, you can run a TLC or LC-MS to assess the extent of impurity.

Q2: I need to open my stock solution vial frequently. What is the best way to minimize degradation? A: Frequent opening of a stock vial is a primary cause of degradation.

  • Best Practice - Aliquoting: The single most effective strategy is to prepare multiple, smaller-volume aliquots from your primary stock solution. Store these aliquots under the inert, cold conditions described in Protocol 2.2. Use one aliquot for your experiments and discard it once it's finished or has been open for too long. This preserves the integrity of the remaining stock.

Q3: I don't have an inert gas setup. What are my alternatives? A: While less ideal, alternatives exist.

  • For Solids: Use a vacuum desiccator. Place your sample in the desiccator, and pull a vacuum for several minutes to remove most of the air before sealing. You can also include oxygen-absorbing packets inside the desiccator.

  • For Solutions: Minimize headspace in your vial. Fill the vial as much as practically possible to reduce the amount of trapped air. Additionally, adding a small amount of a compatible antioxidant can provide protection.

Q4: Can I add an antioxidant to my sample? If so, which one? A: Yes, adding a sacrificial antioxidant is a viable strategy, particularly for solutions.[7][8] The choice depends on your solvent and downstream application.

  • For Organic Solutions: Butylated hydroxytoluene (BHT) is an excellent choice. It is a hindered phenol that functions as a radical scavenger.[9] A typical concentration is 0.01-0.1%.

  • For Aqueous/Protic Solutions: Ascorbic acid can be effective.

  • Crucial Consideration: You MUST confirm that the chosen antioxidant does not interfere with your experimental assay. For example, BHT might interfere with assays that measure antioxidant capacity. Always run a control with the antioxidant alone.

Section 4: Workflow for Optimal Compound Handling

This workflow provides a logical decision-making process for storing and handling your compound to ensure maximum stability.

Caption: Decision workflow for storing 2-Methyl-4-(2-methylphenyl)phenol.

References

  • Gryglik, D., & Kłodzińska, E. (2005). Degradation of Substituted Phenols in a Hybrid Gas−Liquid Electrical Discharge Reactor. Industrial & Engineering Chemistry Research, 44(9), 2974-2981. [Link]

  • ResearchGate. (n.d.). Phenol degradative meta-pathway. [Link]

  • Horáková, S., et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 27(15), 4987. [Link]

  • Le-Hy, C., et al. (2021). Comparison of various storage conditions to preserve polyphenols in red-grape pomace. OENO One, 55(2), 275-286. [Link]

  • Fernández-López, J. A., et al. (2017). Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated red wine. Food Chemistry, 224, 374-382. [Link]

  • Srivastava, A., et al. (2007). Effect of Storage Conditions on the Biological Activity of Phenolic Compounds of Blueberry Extract Packed in Glass Bottles. Journal of Agricultural and Food Chemistry, 55(7), 2705-2713. [Link]

  • Asfaw, T. G. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Advanced Agronomy and Crop Science, 2(103). [Link]

  • Jiang, G., et al. (2018). Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. Molecules, 23(9), 2248. [Link]

  • Spivack, J., et al. (2000). Degradation Pathway of Bisphenol A: Does ipso Substitution Apply to Phenols Containing a Quaternary α-Carbon Structure in the para Position? Applied and Environmental Microbiology, 66(12), 5261-5266. [Link]

  • Spain, J. C., & Gibson, D. T. (1991). Oxidation of substituted phenols by Pseudomonas putida F1 and Pseudomonas sp. strain JS6. Applied and Environmental Microbiology, 57(3), 812-819. [Link]

  • Arutchelvan, V., et al. (2012). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Journal of Environmental Science and Technology, 5(1), 1-10. [Link]

  • Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers. [Link]

  • DeArmitt, C. (2001). Improving synthetic hindered phenol antioxidants: learning from vitamin E. Polymer Degradation and Stability, 74(1), 113-119. [Link]

  • Asfaw, T. G. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Advanced Agronomy and Crop Science, 2(1). [Link]

Sources

Optimization

Technical Support Center: Scale-Up Troubleshooting for 2-Methyl-4-(2-methylphenyl)phenol Synthesis

Welcome to the Technical Support Center. Scaling up the synthesis of 2-Methyl-4-(2-methylphenyl)phenol via the Suzuki-Miyaura cross-coupling of 4-bromo-2-methylphenol and (2-methylphenyl)boronic acid presents distinct pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Scaling up the synthesis of 2-Methyl-4-(2-methylphenyl)phenol via the Suzuki-Miyaura cross-coupling of 4-bromo-2-methylphenol and (2-methylphenyl)boronic acid presents distinct process chemistry challenges. The presence of an unprotected phenolic hydroxyl group, combined with the steric hindrance of the ortho-methyl group on the boronic acid, demands precise control over the catalytic cycle, biphasic mass transfer, and downstream heavy metal purification.

This guide provides mechanistic troubleshooting and validated protocols designed specifically for researchers and drug development professionals executing pilot-scale syntheses.

Process Workflow

G cluster_0 Upstream: Reaction cluster_1 Downstream: Purification N1 Substrate Loading 4-Bromo-2-methylphenol + Boronic Acid N2 Catalytic Activation Pd(OAc)2 / XPhos 2-BuOH / H2O (7:3) N1->N2 N3 Biphasic Coupling K3PO4, TBAB (PTC) 85°C, N2 Atm N2->N3 N4 Phase Separation Extract Organic Layer N3->N4 >99% Conversion N5 Pd Scavenging NaHSO3 Wash 60°C, 2h N4->N5 N6 Crystallization Heptane Antisolvent Filter & Dry N5->N6

Figure 1: End-to-end scale-up workflow for 2-Methyl-4-(2-methylphenyl)phenol synthesis.

Troubleshooting Guides & FAQs

Q1: Why does the coupling of 4-bromo-2-methylphenol stall at ~60% conversion with visible palladium black precipitation? Mechanistic Causality: The unprotected phenol is weakly acidic (pKa ~10). If an insufficiently strong base is used, or if the base stoichiometry does not account for the phenol's deprotonation, the transmetalation step of the catalytic cycle is starved of the necessary base. Furthermore, the resulting phenoxide anion can competitively coordinate to the Pd(II) intermediate. This off-cycle coordination displaces the boronic acid, stalling the reaction and leading to the aggregation of inactive Pd(0) nanoparticles (Palladium black). Validated Solution:

  • Base Stoichiometry: Use at least 2.5 to 3.0 equivalents of a mild, highly soluble base like K3PO4. This ensures complete deprotonation of the phenol while leaving sufficient base to form the reactive boronate complex.

  • Ligand Selection: Transition from standard ligands (like dppf or PPh3) to a bulky, electron-rich dialkylbiaryl phosphine ligand such as XPhos. The extreme steric bulk of XPhos prevents the multimeric coordination of phenoxides to the palladium center and accelerates the reductive elimination step, effectively overcoming the steric hindrance of the ortho-methyl group on the coupling partner.

Q2: At a 50 kg scale, our reaction times are highly variable compared to the bench scale. How do we ensure consistent kinetics in a biphasic solvent system? Mechanistic Causality: Bench-scale reactions often mask mass transfer limitations due to the high sheer forces of magnetic stirring. In a pilot plant reactor, the interfacial area between the organic and aqueous phases is significantly lower. Because the Suzuki-Miyaura transmetalation step in biphasic systems heavily depends on phase mixing, poor agitation leads to variable kinetics. Validated Solution:

  • Optimize the Solvent Ratio: A 7:3 volumetric ratio of 2-butanol to water has been identified as an optimal "sweet spot." This ratio maintains the solubility of the organic substrates while providing sufficient aqueous volume to dissolve the inorganic base and borate byproducts, preventing the precipitation of salts that can coat the catalyst [[1]]().

  • Introduce a Phase Transfer Catalyst (PTC): The addition of a quaternary ammonium salt, such as tetra-n-butylammonium bromide (TBAB), shifts the transmetalation pathway. Instead of relying on an interfacial oxo-palladium mechanism, the PTC facilitates a highly efficient boronate-based pathway directly within the organic phase, which can enhance reaction rates up to 12-fold and drastically reduce batch-to-batch variability 2.

Q3: How can we reliably reduce residual Palladium to <10 ppm in the isolated product? Mechanistic Causality: Phenolic biaryls like 2-Methyl-4-(2-methylphenyl)phenol can act as bidentate or pi-chelating ligands, tightly binding residual palladium. Standard aqueous workups are thermodynamically insufficient to break these product-metal complexes. Validated Solution: Implement a targeted chemical scavenging protocol prior to crystallization. Treating the post-reaction organic phase with 20% aqueous NaHSO3 at elevated temperatures (60 °C) effectively coordinates and extracts Pd into the aqueous phase 3. For ultra-low API specifications, agitating the crude solution with Microporous Polystyrene-bound Trimercaptotriazine (MP-TMT) or activated charcoal provides superior heavy metal adsorption 4.

Quantitative Data: Palladium Scavenging Efficiency

To assist in selecting the appropriate downstream purification strategy, the following table summarizes the quantitative efficiency of various palladium removal methods validated in pharmaceutical scale-ups:

Scavenging MethodReagents / ConditionsOperating TempTreatment TimeInitial Pd (ppm)Final Pd (ppm)Scalability Profile
Aqueous Bisulfite Wash [[3]]()20% aq. NaHSO3 in Toluene60 °C1–2 h~8,000< 100Excellent (Low Cost, Liquid-Liquid)
Macroporous Resin 40.20 wt% MP-TMT in DMF/THF45 °C12–18 h~3307–30Good (High Cost, Solid-Liquid)
Activated Charcoal 40.20 wt% Darco KB-B in THF45 °C18 h~300< 1Excellent (Low Cost, Solid-Liquid)
Self-Validating Experimental Protocol: 1 kg Scale-Up

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the specified In-Process Control (IPC) metric is met.

Step 1: Catalytic Activation

  • Action: In a 10 L jacketed reactor under N2, charge 2-butanol (3.5 L), Pd(OAc)2 (0.05 equiv), and XPhos (0.10 equiv). Stir at 40 °C for 30 minutes.

  • Causality: Pre-forming the active Pd(0)-XPhos complex prevents the palladium from being prematurely reduced to inactive Pd black by the bulk solvent or substrates.

  • IPC Validation: The solution must transition from a dark red-brown to a clear, pale yellow. If the solution remains dark, oxygen ingress has occurred; abort and re-purge the system.

Step 2: Biphasic Coupling

  • Action: Add 4-bromo-2-methylphenol (1.0 kg, 1.0 equiv), (2-methylphenyl)boronic acid (1.2 equiv), and TBAB (0.05 equiv). Slowly add a degassed aqueous solution of K3PO4 (3.0 equiv in 1.5 L H2O). Heat the biphasic mixture to 85 °C under vigorous agitation (≥250 RPM).

  • Causality: The 7:3 organic-to-aqueous ratio and TBAB ensure optimal mass transfer. Slow addition of the base prevents sudden exothermic spikes.

  • IPC Validation: At 4 hours, pull an aliquot from the organic layer. HPLC analysis must show <1.0% remaining 4-bromo-2-methylphenol. If >1.0%, continue heating for 2 hours.

Step 3: Phase Separation & Palladium Scavenging

  • Action: Cool the reactor to 60 °C. Stop agitation and allow phase separation for 30 minutes. Drain the lower aqueous layer. To the retained organic layer, add Toluene (3.0 L) and 20% aqueous NaHSO3 (3.0 L). Agitate vigorously at 60 °C for 2 hours.

  • Causality: Bisulfite forms a highly water-soluble complex with Pd(II), stripping it from the phenolic product. Toluene decreases the polarity of the organic phase, driving the Pd-bisulfite complex into the aqueous layer.

  • IPC Validation: Separate the phases. Perform a colorimetric spot test or rapid ICP-MS on the organic layer. The Palladium concentration must be <100 ppm before proceeding.

Step 4: Isolation and Crystallization

  • Action: Filter the organic layer through a 0.2 μm inline filter to remove any residual particulates. Concentrate the solution under reduced pressure to 3 total volumes. Slowly add Heptane (5.0 L) as an antisolvent over 1 hour at 20 °C. Filter the resulting white crystalline solid and dry under vacuum at 45 °C.

  • Causality: Heptane forces the precipitation of the highly non-polar biaryl product while leaving polar impurities (like homocoupled boronic acid) in the mother liquor.

  • IPC Validation: The final dried product must exhibit an HPLC purity of >99.5% and a residual Palladium level of <10 ppm.

References
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications. 3

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. 4

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. ACS Publications. 1

  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications. 2

Sources

Troubleshooting

interpreting complex proton NMR spectra of substituted biphenols

The following guide is designed for the high-throughput analytical lab where substituted biphenols are critical intermediates in ligand synthesis (e.g., BINOL derivatives) or drug discovery. It prioritizes actionable tro...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for the high-throughput analytical lab where substituted biphenols are critical intermediates in ligand synthesis (e.g., BINOL derivatives) or drug discovery. It prioritizes actionable troubleshooting over theoretical derivation.

Executive Summary: The "Biphenol Anomaly"

Substituted biphenols present a "perfect storm" for NMR interpretation. Unlike standard aromatic systems, they exhibit two distinct dynamic phenomena that complicate spectra:[1]

  • Protropic Exchange: The phenolic -OH protons are labile, leading to signal broadening or disappearance depending on solvent and water content.[1]

  • Atropisomerism: Steric hindrance at the ortho positions (2,2', 6,6') restricts rotation around the C1-C1' bond.[1] This creates chiral axes, making protons on substituent groups diastereotopic and splitting expected singlets into complex multiplets.[1]

This guide provides the workflows to deconvolute these spectra.

Troubleshooting Guides (Q&A Format)

Category A: Signal Broadening & Exchange Phenomena[2][3][4]

Q: I expect two phenolic -OH protons, but I see either nothing or a very broad hump. Where are they?

A: This is a classic rate-of-exchange issue. Phenolic protons are acidic and exchange with trace water in your solvent.[1]

  • The Mechanism: If the exchange rate (

    
    ) is comparable to the frequency difference (
    
    
    
    ) between the OH and H2O signals (intermediate exchange), the peak broadens into the baseline.
  • The Fix (Solvent Switching):

    • Switch to DMSO-d6: DMSO is a strong hydrogen bond acceptor. It "locks" the phenolic proton via intermolecular H-bonding, slowing the exchange rate significantly. This usually sharpens the OH signal into a distinct singlet (or doublet if coupled) in the 9.0–11.0 ppm range.

    • Avoid CDCl3: In chloroform, exchange is often fast or intermediate, leading to broad, uninformative signals.[1]

Q: How do I definitively confirm a signal is an -OH and not an impurity?

A: Perform a D₂O Shake Test .

  • Acquire a standard spectrum.[1][2]

  • Add 1-2 drops of D₂O directly to the NMR tube.

  • Shake vigorously and wait 2 minutes for phase separation (if using CDCl3) or mixing (if using DMSO/Acetone).

  • Re-acquire.[1]

  • Result: The -OH signal will vanish (exchanged for -OD) or move/merge with the HDO peak (approx. 4.8 ppm).[1] Carbon-bound protons will remain unchanged.[1]

Category B: Atropisomerism & Stereochemistry[1][2][6][7]

Q: My "singlet" methyl group on the biphenol substituent is appearing as two unequal peaks or a complex multiplet. Is my sample impure?

A: Likely not. You are observing diastereotopicity induced by restricted rotation (atropisomerism).[1]

  • The Cause: If the biphenol has bulky ortho substituents, rotation around the central aryl-aryl bond is slow on the NMR timescale. The molecule becomes chiral (axial chirality).[1]

  • The Consequence: Protons on a substituent (e.g., a methylene -CH₂- group or isopropyl methyls) that would normally be equivalent are now in magnetically distinct environments because they "see" the chiral axis differently.

  • The Test (Variable Temperature): Heat the sample. As you approach the coalescence temperature (

    
    ), the rotation speeds up.[1] The distinct signals will broaden, merge, and eventually sharpen into a single average signal once rotation is fast relative to the NMR timescale.[1]
    

Q: The aromatic region is a mess of overlapping multiplets. How do I distinguish Ring A from Ring B in an unsymmetrically substituted biphenol?

A: Use 1D TOCSY (Total Correlation Spectroscopy) or selective NOE.[1]

  • The Protocol: Irradiate a clearly identified signal (e.g., a distinct ortho proton or a substituent methyl) on Ring A.[1]

  • The Result: 1D TOCSY will light up only the other protons within the same spin system (i.e., the same ring). Protons on Ring B will remain silent because the central C-C bond breaks the scalar coupling network.

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Rotational Barriers

Use this to distinguish rotamers from impurities.[1][3]

  • Sample Prep: Dissolve ~10 mg sample in a high-boiling solvent (e.g., DMSO-d6, bp 189°C; or Toluene-d8, bp 110°C). Safety: Do not use CDCl3 above 50°C (sealed tube risk).[1]

  • Baseline Scan: Acquire a spectrum at 25°C. Note the separation (

    
     in Hz) between the split signals.
    
  • Stepwise Heating: Increase temperature in 10°C increments. Allow 5 minutes for probe equilibration at each step.

  • Observation:

    • Slow Exchange:[1] Peaks remain distinct.[1]

    • Coalescence: Peaks merge into a flat plateau.[1] Record this temperature (

      
      ).
      
    • Fast Exchange: Peaks sharpen into a singlet.[1]

  • Calculation: Use the coalescence temperature to estimate the rotational energy barrier (

    
    ) using the Eyring equation approximation:
    
    
    
    
    (Result in kcal/mol) [1, 2].[1]
Protocol 2: The "D₂O Shake" Validation

Standard operating procedure for identifying labile protons.

  • Acquisition A: Run standard proton NMR (e.g., 8 scans).

  • Addition: Add 2 drops of 99.9% D₂O.

  • Mixing: Cap tube. Invert 10 times.

    • Note: If using CDCl3, D₂O is immiscible.[1] Shake hard to facilitate surface exchange, then allow the D₂O bubble to float to the top (out of the coil region) before acquiring.

  • Acquisition B: Run immediately.

  • Analysis: Overlay spectra A and B. Disappearing peaks = OH/NH/SH.[1]

Data Summary: Chemical Shifts & Coupling[1][2][9][10][11]

Table 1: Typical NMR Parameters for Substituted Biphenols

Proton TypeTypical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Notes
Phenolic -OH 4.5 – 7.0 (CDCl3)Broad SingletN/AHighly concentration/temp dependent.[1]
Phenolic -OH 9.0 – 11.0 (DMSO)Sharp SingletN/AH-bonded.[1] Best for integration.
Ar-H (Ortho) 6.8 – 7.2Doublet (d)

Shielded by OH electron donation.[1]
Ar-H (Meta) 7.1 – 7.5Triplet/Multiplet

Often overlaps with solvent.[1]
Ar-H (Para) 6.9 – 7.3Triplet (t)

Long Range N/ABroadening

"W-coupling" often seen in rigid rings.[1]

Table 2: Solvent Selection Guide

SolventProsConsBest For
CDCl3 Cheap, easy recovery.[1]Fast OH exchange (broad peaks).[1][4]General screening.[1]
DMSO-d6 Slows exchange (sharp OH), high bp for VT.[1]Hygroscopic, hard to remove.[1]Identifying OH, VT studies.
Acetone-d6 Good solubility, intermediate exchange.[1]Volatile.Polar compounds.[1]
Toluene-d8 Aromatic stacking helps resolve overlaps.Expensive.[1]Resolving crowded aromatic regions.[1]

Visual Troubleshooting Workflows

Diagram 1: The Broad Signal Decision Tree

Use this logic flow to identify the source of broad or missing signals.

BroadSignalLogic Start Problem: Broad or Missing Signal Q_Region Region Check: Where is the signal? Start->Q_Region Path_OH Downfield (> 4.0 ppm) Possible OH/NH Q_Region->Path_OH Path_Ar Aromatic/Aliphatic Region Possible Dynamic Motion Q_Region->Path_Ar Test_D2O Action: D2O Shake Test Path_OH->Test_D2O Res_Disappear Signal Disappears? Test_D2O->Res_Disappear Conc_OH Confirmed: Phenolic OH (Exchange Broadening) Res_Disappear->Conc_OH Yes Conc_Stable Suspect: Amide or H-Bonded Proton Res_Disappear->Conc_Stable No Test_VT Action: VT NMR (Heat) Path_Ar->Test_VT Res_Sharpen Signal Sharpens? Test_VT->Res_Sharpen Conc_Rotamer Confirmed: Restricted Rotation (Atropisomerism) Res_Sharpen->Conc_Rotamer Yes Conc_Impurity Suspect: Impurity or Paramagnetic Contaminant Res_Sharpen->Conc_Impurity No

Caption: Decision tree for diagnosing broad signals. Differentiate between chemical exchange (OH) and conformational dynamics (Rotamers).

Diagram 2: Atropisomerism Detection Workflow

How to confirm if your biphenol is exhibiting restricted rotation.

Atropisomerism Input Substituted Biphenol Sample Check_Ortho Are ortho positions (2,2',6,6') substituted? Input->Check_Ortho Check_Chiral Does substituent have protons (e.g., -CH2-)? Check_Ortho->Check_Chiral Yes (Bulky groups) Outcome_Free Free Rotation: Standard Spectra (Singlets/Triplets) Check_Ortho->Outcome_Free No (H only) Check_Chiral->Outcome_Free No Outcome_Restricted Restricted Rotation: Diastereotopic Protons (AB Systems/Multiplets) Check_Chiral->Outcome_Restricted Yes Action_VT Run VT NMR to find Coalescence (Tc) Outcome_Restricted->Action_VT

Caption: Workflow to predict and confirm atropisomerism-induced spectral complexity in biphenols.

References

  • Wolf, C. (2021).[1] Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry. [1]

  • Oki, M. (1983).[1] Applications of Dynamic NMR Spectroscopy to Organic Chemistry. VCH Publishers.[1]

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] [1]

  • Reich, H. J. (2023).[1] NMR Spectroscopy: Dynamic NMR. University of Wisconsin-Madison.

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]

Sources

Optimization

minimizing catalyst poisoning in reactions involving 2-Methyl-4-(2-methylphenyl)phenol

The following technical guide addresses catalyst stability and poisoning mitigation for reactions involving 2-Methyl-4-(2-methylphenyl)phenol . This sterically hindered biaryl phenol presents unique challenges due to the...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses catalyst stability and poisoning mitigation for reactions involving 2-Methyl-4-(2-methylphenyl)phenol . This sterically hindered biaryl phenol presents unique challenges due to the proximity of the methyl groups to the active sites (the hydroxyl group and the biaryl linkage), which slows catalytic turnover and increases susceptibility to competitive poisoning.

Topic: Minimizing Catalyst Poisoning in Reactions Involving 2-Methyl-4-(2-methylphenyl)phenol Case ID: CMP-2M4MP-001 Status: Active

Diagnostic Hub: Is Your Catalyst Poisoned or Just Slow?

Q: My reaction rate decreases significantly after 30% conversion. Is this poisoning or just steric hindrance?

A: Distinguishing between steric deceleration and catalyst poisoning is critical. 2-Methyl-4-(2-methylphenyl)phenol possesses a 2,2'-dimethyl biaryl motif. This creates significant torsional strain and steric bulk, naturally slowing the approach of the substrate to the metal surface.

Diagnostic Protocol: Perform the Standard Addition Test :

  • Run the reaction to 30% conversion (where the stall occurs).

  • Add a fresh equivalent of substrate (2-Methyl-4-(2-methylphenyl)phenol).

  • Observation:

    • Rate Recovers: The catalyst is active; the issue is likely product inhibition (the product binds more strongly than the reactant).

    • Rate Remains Low: The catalyst is poisoned or deactivated (sintering/leaching).[1]

Common Poisoning Vectors for this Substrate:

Poison TypeSourceMechanismReversibility
Halides (Cl⁻, Br⁻) Synthesis PrecursorsIrreversibly binds to active sites (e.g., Pd, Pt), blocking H₂/substrate adsorption.Irreversible (requires wash)
Phenolic Oligomers Side ReactionOxidative coupling leads to "coke" or polymeric species that foul the surface.Reversible (via calcination)
CO Species Solvent DecompositionDecarbonylation of oxygenated solvents (e.g., ethanol) on Pt surfaces.Reversible (N₂ purge)
Strong Adsorption The Substrate ItselfThe phenolic oxygen binds too tightly (η¹-O adsorption), preventing ring hydrogenation.Equilibrium (Solvent/pH dependent)

Feedstock Purification: The "Zero-Poison" Standard

Q: I synthesized the starting material via Suzuki coupling. Can I use it directly for hydrogenation?

A: Absolutely not. The synthesis of 2-Methyl-4-(2-methylphenyl)phenol typically involves Palladium-catalyzed cross-coupling of aryl halides. Residual halide ions (Br⁻, I⁻) and sulfur traces (from workup reagents like DMSO or Na₂S₂O₃) are potent poisons for heterogeneous catalysts (Pt/C, Rh/C) used in downstream hydrogenation [1].

Required Purification Workflow: For sterically hindered substrates, even ppm-levels of poisons are fatal because the turnover frequency (TOF) is already low.

Step-by-Step De-Poisoning Protocol:

  • Chelating Wash: Dissolve the crude phenol in Ethyl Acetate. Wash 3x with 5% aqueous EDTA (disodium salt) or N-acetylcysteine . This sequesters leached Pd/Cu from the synthesis step.

  • Halide Scavenging: Pass the organic solution through a pad of activated alumina (basic) or a silica-supported silver scavenger (e.g., SiliaMetS® Ag).

  • Recrystallization: Recrystallize from a non-polar solvent (e.g., Hexanes/Toluene) to leave polar oligomers behind.

Visualizing the Purification Logic:

PurificationWorkflow Raw Crude 2-Methyl-4- (2-methylphenyl)phenol Wash EDTA/Cysteine Wash (Removes Pd/Cu) Raw->Wash Metal Removal Scavenge Alumina/Ag Scavenger (Removes Halides) Wash->Scavenge Halide Removal Pd Residual Pd/Cu Wash->Pd Sequesters Pure Catalyst-Ready Substrate Scavenge->Pure Filtration Halide Br-/I- Ions Scavenge->Halide Traps

Figure 1: Pre-reaction purification workflow to remove metal and halide poisons derived from synthesis precursors.

Reaction Optimization: Hydrogenation

Q: I am trying to hydrogenate the phenol ring to the cyclohexanol. The reaction stalls. Which catalyst system resists poisoning best?

A: The steric bulk of the ortho-methyl group and the biaryl tail makes the phenol ring difficult to access. Standard Pt/C catalysts often fail because the substrate must adsorb flat (η⁶-adsorption), which is sterically disfavored. This slow adsorption increases the time available for poisons to occupy active sites [2].

Recommended Catalyst Systems:

  • Rhodium on Alumina (Rh/Al₂O₃):

    • Why: Rhodium operates well at lower temperatures and pressures, reducing the risk of solvent decomposition (which creates CO poisons). Alumina is less prone to strong phenol adsorption than carbon.

  • Ruthenium on Carbon (Ru/C) + Base:

    • Why: Adding a Lewis base (e.g., LiOH or Na₂CO₃) prevents the poisoning effect of the acidic phenolic proton. It promotes the formation of the phenoxide, which hydrogenates more readily and desorbs faster [3].

Troubleshooting Table: Hydrogenation

SymptomProbable CauseCorrective Action
Black precipitate Catalyst leaching/agglomerationSwitch to a fixed-bed reactor or a more stable support (e.g., TiO₂).
Pressure build-up Solvent decomposition (CO/CH₄ formation)Lower temperature; Avoid alcohols (use Cyclohexane or Decalin).
No conversion Halide poisoningStop. Re-purify feedstock using the protocol in Section 2.
Stalls at 50% Product inhibitionThe cyclohexanol product is competing for sites. Use a biphasic solvent system (e.g., Water/Decalin) to extract the product as it forms [4].

Reaction Optimization: Oxidative Coupling

Q: I am performing an oxidative coupling to dimerize this molecule. The catalyst dies after one turnover. Why?

A: Oxidative coupling (e.g., using Cu-amine or V-oxo catalysts) is prone to fouling . The 2-Methyl-4-(2-methylphenyl)phenol radical is highly reactive. If it doesn't find a partner immediately, it can over-oxidize to form quinones or insoluble oligomers (tars) that coat the catalyst surface [5].

Mitigation Strategy: The "Dilution-Feed" Protocol Do not dump all substrate in at once.

  • Catalyst Pool: Charge the reactor with the catalyst and 50% of the solvent.

  • Slow Addition: Add the substrate solution slowly (over 2-4 hours) via syringe pump.

    • Mechanism:[1][2][3][4][5] This keeps the instantaneous concentration of radical intermediates low, favoring the desired dimerization over uncontrolled polymerization (fouling).

Visualizing the Competitive Pathway:

CouplingPathways Substrate 2-Methyl-4-(2-methylphenyl)phenol Radical Phenoxy Radical Intermediate Substrate->Radical Oxidation ActiveCat Active Catalyst (Cu/V) ActiveCat->Radical Catalysis Target Desired Dimer (Biaryl Product) Radical->Target Controlled Coupling (Low Conc.) Poison Polymeric Tars/Coke (Catalyst Poison) Radical->Poison Uncontrolled Oligomerization (High Conc.) Poison->ActiveCat Surface Fouling

Figure 2: Competitive pathways in oxidative coupling. High radical concentrations lead to tar formation (red path) which physically blocks (poisons) the catalyst.

Catalyst Regeneration

Q: Can I save my expensive Rh/C or Pd/C catalyst after it has been poisoned by this substrate?

A: It depends on the poison type.[1][6]

  • For Coking/Fouling (Organics):

    • Protocol: Wash the catalyst with hot ethanol, then water. If stable (e.g., heterogeneous metal oxides), calcine in air at 300°C for 2 hours to burn off organic residues.

  • For Halide Poisoning:

    • Protocol:Cannot be regenerated effectively in a lab setting. The bond between Halide and Noble Metal is too strong. Discard and restart with purified feedstock.

  • For CO Poisoning (Pt catalysts):

    • Protocol: Purge the reactor with Nitrogen, then flow Hydrogen at elevated temperature (50-80°C) for 1 hour in the absence of solvent to strip CO from the surface.

References

  • BenchChem. (2025).[6][7][8] Dealing with Catalyst Poisoning in Hydrogenation for Synthesis. Retrieved from .

  • ResearchGate. (2024). Poisoning and Competitive Adsorption Effects During Phenol Hydrogenation on Platinum. Retrieved from .

  • Frontiers in Chemistry. (2021). In Situ Hydrodeoxygenation of Lignin-Derived Phenols With Synergistic Effect Between Bimetal and Support. Retrieved from .

  • MDPI. (2024). The Hydrodeoxygenation of Phenol over Ni-P/Hβ: Modifying Effects in Dispersity and Acidity. Retrieved from .

  • NIH/PMC. (2024). Catalytic Oxidative Coupling of Phenols and Related Compounds. Retrieved from .

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Reference Data & Comparative Studies

Validation

comparing the catalytic efficiency of different biphenol-based ligands

An In-Depth Guide to Comparing the Catalytic Efficiency of Biphenol-Based Ligands For researchers, scientists, and professionals in drug development, the selection of a chiral ligand is a critical decision that dictates...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Comparing the Catalytic Efficiency of Biphenol-Based Ligands

For researchers, scientists, and professionals in drug development, the selection of a chiral ligand is a critical decision that dictates the success of an asymmetric synthesis. Biphenol-based ligands, possessing axial chirality due to restricted rotation (atropisomerism), have emerged as a privileged class of structures, offering remarkable levels of stereocontrol in a vast array of catalytic reactions.[1][2]

This guide provides a comprehensive comparison of the catalytic efficiency of prominent biphenol-based ligands. We will move beyond a simple catalog of structures to explore the causality behind their performance, offering field-proven insights, comparative experimental data, and detailed protocols to empower you in your catalyst selection and optimization process.

The Foundation of Comparison: Key Performance Indicators

To objectively compare catalytic efficiency, we must rely on a set of standardized metrics. The efficiency of a catalytic system is not merely about the final yield; it is a multifactorial assessment of speed, longevity, and, most importantly, stereoselectivity.

  • Enantiomeric Excess (% ee): This is the ultimate measure of a chiral catalyst's success. It quantifies the degree to which one enantiomer is produced over the other. An ee of 99% means the product mixture contains 99.5% of the major enantiomer and 0.5% of the minor one. It is typically determined using techniques like chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or NMR spectroscopy with chiral discriminating agents.[3]

  • Yield (%): Represents the amount of desired product obtained relative to the theoretical maximum. While high enantioselectivity is crucial, a high chemical yield is essential for the practical utility of a method.

  • Turnover Number (TON): Defined as the number of moles of substrate converted per mole of catalyst before the catalyst becomes deactivated.[4][5] A high TON indicates a robust and long-lasting catalyst, which is economically and environmentally desirable.

    • TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF): This metric measures the speed or activity of the catalyst, defined as the number of turnovers per unit time (e.g., per hour).[4][6] A high TOF is critical for processes that need to be completed in a short timeframe.

    • TOF = TON / time

A Comparative Analysis of Biphenol Ligand Families

The remarkable utility of the biphenol scaffold stems from its rigid, C2-symmetric structure and the tunability of its steric and electronic properties.

The Archetype: BINOL and Its Derivatives

1,1'-Bi-2-naphthol (BINOL) is arguably the most iconic biphenol-based ligand.[2][7] Its derivatives have been successfully applied in a multitude of reactions, from C-C bond formation to reductions and oxidations.[7][8] The power of the BINOL framework lies in its modifiability. Substituting at the 3,3', 6,6', and 7,7' positions allows for fine-tuning of the ligand's properties to suit a specific transformation.[8] For example, introducing bulky groups at the 3,3' positions can create a deeper and more sterically hindered chiral pocket, often leading to enhanced enantioselectivity.

The Innovators: Vaulted Biaryls (VANOL & VAPOL)

Developed to create a more defined and enclosed chiral environment, vaulted biaryl ligands like VANOL (vaulted 2,2'-binaphthol) and VAPOL (vaulted 3,3'-biphenanthrol) represent a significant structural evolution from the more planar BINOL.[9][10] This unique "vaulted" architecture has proven superior in many catalytic asymmetric reactions.[10]

In reactions like the Diels-Alder cycloaddition, catalysts derived from VAPOL often provide dramatically higher enantioselectivities than their BINOL-based counterparts.[10][11] Similarly, in asymmetric Baeyer-Villiger reactions and imine amidations, VANOL and VAPOL-derived catalysts have demonstrated superior performance in both yield and stereochemical induction.[10][12] These ligands are known to form highly effective chiral polyborate catalysts (BOROX catalysts) in situ, which are implicated in their high efficacy in reactions involving imines.[13][14]

The Workhorses: Biphenol-Based Phosphorus Ligands

The biphenol scaffold is also a cornerstone for constructing highly effective monodentate and bidentate phosphorus ligands, such as phosphoramidites (MPN) and diphosphonites (BOP).[15][16][17] These ligands combine the axial chirality of the biphenol backbone with the coordinating power of phosphorus. Their modular synthesis allows for the creation of extensive libraries where both the biphenol unit and the amine/phosphine moiety can be varied, enabling rapid optimization for a given reaction.[15] These ligands have shown exceptional efficiency in transition-metal-catalyzed processes, including palladium-catalyzed allylic aminations and rhodium-catalyzed conjugate additions, often achieving high yields and enantioselectivities up to 96-97% ee.[15][18]

Quantitative Performance Comparison

To illustrate the practical differences in catalytic efficiency, the following tables summarize reported experimental data for key asymmetric transformations.

Table 1: Asymmetric Diels-Alder Reaction of Cyclopentadiene with Acrolein

LigandCatalyst PrecursorYield (%)ee (%)Reference
BINOL Et₂AlClHigh13–41[10]
VAPOL Et₂AlClHigh>98 (exo)[10]
Observation: In this classic cycloaddition, the vaulted structure of VAPOL creates a far more selective catalytic environment than BINOL, leading to a dramatic improvement in enantiomeric excess.

Table 2: Asymmetric Baeyer-Villiger Reaction of 3-Phenylcyclobutanone

LigandCatalyst PrecursorYield (%)ee (%)Reference
BINOL Me₂AlCl9168[12]
VAPOL Me₂AlCl9114[12]
VANOL Me₂AlCl9280[12]
Observation: Here, VANOL provides a significant boost in enantioselectivity over both BINOL and VAPOL. This highlights that the optimal ligand is highly reaction-dependent and underscores the importance of screening different biphenol scaffolds.

Table 3: Pd-Catalyzed Intermolecular Asymmetric Allylic Amination

Ligand FamilySpecific LigandYield (%)ee (%)Reference
Biphenol Diphosphonite BOP LigandHighup to 96[18]
Observation: Custom-designed bidentate phosphorus ligands based on a chiral biphenol backbone demonstrate excellent efficiency, providing a key intermediate for natural product synthesis with very high enantiopurity.

Experimental Methodologies: A Self-Validating Approach

Trustworthy data is built on robust experimental protocols. The following sections detail standardized procedures for catalyst screening and analysis.

Workflow for Comparing Ligand Efficiency

The logical flow for a typical ligand comparison study is outlined below. This systematic approach ensures that variables are controlled and that the resulting data is reliable and comparable.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis & Comparison Ligand_Selection Select Biphenol Ligands (e.g., BINOL, VANOL, BOP) Catalyst_Prep In Situ Catalyst Generation (Ligand + Metal Precursor) Ligand_Selection->Catalyst_Prep Under Inert Atmosphere Reaction_Setup Add Substrate & Reagents to Catalyst Solution Catalyst_Prep->Reaction_Setup Reaction_Execution Run Reaction (Controlled Temp. & Time) Reaction_Setup->Reaction_Execution Reaction_Quench Quench Reaction & Workup Reaction_Execution->Reaction_Quench Purification Purify Product (e.g., Column Chromatography) Reaction_Quench->Purification Analysis Determine Yield & ee% (Chiral HPLC/GC) Purification->Analysis Comparison Tabulate & Compare Data (TON, TOF, Yield, ee%) Analysis->Comparison Catalytic_Cycle A [Ru]-H (Active Catalyst) B Substrate Coordination A->B + Ketone C Hydride Transfer (Stereo-determining) B->C Six-membered Transition State D Product Release C->D Forms Chiral Alkoxide D->A + H₂ (Regeneration) prod Chiral Alcohol (R₂CH-OH) sub Ketone (R₂C=O) h2 H₂

Caption: A representative catalytic cycle for the asymmetric hydrogenation of a ketone.

Conclusion

The selection of a biphenol-based ligand is a nuanced decision that must be guided by empirical data. While BINOL provides a foundational platform, vaulted biaryls like VANOL and VAPOL, along with finely-tuned phosphorus derivatives, often offer superior performance in terms of both stereoselectivity and activity. The optimal choice is invariably reaction-specific, necessitating a systematic screening approach. By employing robust experimental protocols and accurately measuring key performance indicators like enantiomeric excess and turnover frequency, researchers can confidently identify the most efficient catalytic system to drive their synthetic endeavors forward.

References

  • A Researcher's Guide to Enantiomeric Excess Determination in Asymmetric C
  • Recent Progress in BINOL Mediated Asymmetric Reactions. Bentham Science Publisher.
  • Vaulted Biaryls in Catalysis: A Structure-Activity Relationship Guided Tour of the Immanent Domain of the VANOL Ligand. PMC.
  • Synthesis of chiral biphenol-based diphosphonite ligands and their application in palladium-catalyzed intermolecular asymmetric allylic amin
  • Modified BINOL Ligands in Asymmetric Catalysis.
  • EMDee: An Enzymatic Method for Determining Enantiomeric Excess.
  • Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogen
  • Measurement of Enantiomeric Excess by Kinetic Resolution and Mass Spectrometry. Angewandte Chemie.
  • New biphenol-based, fine-tunable monodentate phosphoramidite ligands for catalytic asymmetric transform
  • New Derivatives of VAPOL and VANOL: Structurally Distinct Vaulted Chiral Ligands and Brønsted Acid C
  • Advances in the Asymmetric Synthesis of BINOL Deriv
  • BINOL and Deriv
  • BINOL: A Vers
  • An examination of VANOL, VAPOL, and VAPOL derivatives as ligands for asymmetric c
  • (I) Synthesis and Application of Chiral Biphenol-Based Phosphorus Ligands to Catalytic Asymmetric Synthesis... Academic Commons - Stony Brook University.
  • Applications of Biphenol-Based Phosphine Ligands in Asymmetric Reactions. Academic Commons - Stony Brook University.
  • Electronic Differences between Coordinating Functionalities of Chiral Phosphine−Phosphites and Effects in Catalytic Enantioselective Hydrogenation.
  • The iso-VAPOL Ligand: Synthesis, Solid-State Structure and its Evaluation as a BOROX Catalyst.
  • Advances in the Asymmetric Synthesis of BINOL Derivatives.
  • Application Notes & Protocols: Asymmetric Catalysis Using Chiral Phosphine Ligands. Benchchem.
  • Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkyl
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC.
  • Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. PNAS.
  • Determination of Enantiomeric Purity by Direct Methods. Thieme.
  • Vaulted Biaryls: Efficient Ligands for the Aluminum-Catalyzed Asymmetric Baeyer–Villiger Reaction.
  • Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis. Chemical & Pharmaceutical Bulletin.
  • “Turning Over” Definitions in Catalytic Cycles.
  • Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling.
  • Synthesis of Hexamethyl-1,1′-spirobiindane-Based Chiral Spiro Cp Ligands and Their Application in Rhodium-Catalyzed Enantioselective Aryl C−H Addition to Nitroalkenes. Organic Letters.
  • Quantification of Active Site Density and Turnover Frequency: From Single-Atom Metal to Nanoparticle Electroc
  • Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Sy. Chemical and Pharmaceutical Bulletin.
  • Kinetic Resolution of BINOLs and Biphenols by Atroposelective, Cu–H-Catalyzed Si–O Coupling with Hydrosilanes.
  • Turnover and Catalytic cycle frequency Determination based on Molar mass-dependent Model equ
  • Turnover Number and C
  • Turnover and Catalytic cycle frequency Determination based on Molar mass-dependent Model equations.

Sources

Comparative

Comparative Analysis of Sterically Modulated Biphenylols: 2-Methyl-4-(2-methylphenyl)phenol vs. Positional Isomers

The following technical guide provides a comparative analysis of 2-Methyl-4-(2-methylphenyl)phenol (systematically 3,2'-dimethyl-4-hydroxybiphenyl ) against its key positional isomers. This analysis focuses on the struct...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comparative analysis of 2-Methyl-4-(2-methylphenyl)phenol (systematically 3,2'-dimethyl-4-hydroxybiphenyl ) against its key positional isomers. This analysis focuses on the structural implications of methyl substitution patterns on steric hindrance, conjugation, and reactivity.

Executive Summary & Structural Context[1]

In the development of biphenyl-based antioxidants, biocides, and liquid crystal monomers, the precise placement of alkyl substituents dictates performance. 2-Methyl-4-(2-methylphenyl)phenol (hereafter referred to as the Ortho-Ortho Isomer ) represents a unique scaffold where steric repulsion between the methyl group on the phenol ring and the methyl group on the phenyl ring forces the biphenyl system into a highly twisted conformation.

This guide compares the Ortho-Ortho Isomer against two critical alternatives:

  • The Para-Para Isomer (2-Methyl-4-(4-methylphenyl)phenol): A more planar, conjugated alternative.

  • The Swapped Isomer (2-Phenyl-4-methylphenol): A sterically crowded phenol variant.

Key Differentiator: The "Twist" Effect

The primary distinction of the Ortho-Ortho Isomer is the dihedral angle between the two aromatic rings. The steric clash between the C3-Methyl (phenol ring) and C2'-Methyl (phenyl ring) prevents planarization, significantly reducing


-conjugation compared to the Para-Para isomer. This structural feature enhances solubility in non-polar solvents and modulates the electronic properties of the phenolic hydroxyl group.

Chemical Profiling & Comparative Metrics

The following table summarizes the physicochemical distinctions driven by these structural isomers.

FeatureOrtho-Ortho Isomer (Target)Para-Para Isomer (Alternative A)Swapped Isomer (Alternative B)
Systematic Name 3,2'-Dimethyl-4-hydroxybiphenyl3,4'-Dimethyl-4-hydroxybiphenyl2-Phenyl-4-methylphenol
Steric Environment High (Inter-ring Twist)Low (Planar Conjugation)High (Phenol Shielding)
Predicted Dihedral Angle ~60–90° (Twisted)~30–45° (Standard)~45–60°
Solubility (Lipophilic) High (Disrupted Stacking)Moderate (Better Stacking)Moderate
Melting Point Trend Lower (Amorphous tendency)Higher (Crystalline)Moderate
Electronic Effect Reduced ConjugationExtended ConjugationOrtho-Phenyl Inductive
Primary Application Steric Modulator, Soluble AdditiveHigh-MP Monomer, Rigid RodBiocide, Stabilizer

Note: The "Twisted" conformation of the Ortho-Ortho isomer disrupts crystal lattice packing, typically resulting in a lower melting point and higher solubility in organic solvents compared to the more planar Para-Para isomer.

Performance Analysis: Mechanism of Action

Steric Hindrance & Reactivity

The reactivity of the phenolic hydroxyl group is governed by two factors: electronic resonance and steric accessibility .

  • Ortho-Ortho Isomer: The twist de-couples the two rings electronically. The phenyl ring acts less as an electron sink compared to the planar Para-Para isomer. However, the hydroxyl group itself is relatively accessible compared to the Swapped Isomer.

  • Swapped Isomer: The bulky phenyl group is directly ortho to the hydroxyl. This creates a "steric wall" that protects the OH group, making it a superior radical scavenger (antioxidant) because the resulting phenoxy radical is kinetically stabilized by the bulky neighbor.

Synthesis Efficiency (Suzuki-Miyaura Coupling)

Synthesis of the Ortho-Ortho isomer is more challenging than the Para-Para isomer due to the steric hindrance at the coupling site.

  • Protocol Challenge: Coupling a 2-substituted aryl boronic acid with a hindered bromide requires specialized ligands (e.g., S-Phos or X-Phos) to overcome the energy barrier of the transmetallation step.

  • Yield Expectation:

    • Para-Para Isomer: >90% Yield (Standard conditions).

    • Ortho-Ortho Isomer: 60–75% Yield (Requires optimized catalyst system).

Experimental Protocols

Synthesis of 2-Methyl-4-(2-methylphenyl)phenol via Suzuki Coupling

Objective: Synthesize the sterically hindered biphenyl scaffold efficiently.

Reagents:

  • 4-Bromo-2-methylphenol (1.0 eq)

  • 2-Methylphenylboronic acid (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • S-Phos (4 mol%)

  • K₃PO₄ (3.0 eq)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a Schlenk flask with 4-Bromo-2-methylphenol (5 mmol), 2-Methylphenylboronic acid (6 mmol), Pd(OAc)₂, S-Phos, and K₃PO₄.

  • Degassing: Add degassed Toluene (10 mL) and Water (1 mL). Seal the flask.

  • Reaction: Heat the mixture to 100°C for 16 hours with vigorous stirring. The S-Phos ligand is crucial here to facilitate the coupling of the hindered ortho-substituted centers [1].

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with 1M HCl (to neutralize phenoxide) followed by Brine.

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via Flash Column Chromatography (Hexanes/Ethyl Acetate 9:1).

  • Validation: Confirm structure via ¹H NMR. Look for the distinct methyl peaks: one on the phenol ring (~2.2 ppm) and one on the twisted phenyl ring (~2.3 ppm).

Antioxidant Efficiency Assay (DPPH Method)

Objective: Compare the radical scavenging ability of the isomers.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Sample: Prepare 1 mM solutions of the Ortho-Ortho Isomer, Para-Para Isomer, and BHT (positive control) in methanol.

  • Incubation: Mix 1 mL of sample with 3 mL of DPPH solution. Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure Absorbance at 517 nm.

  • Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.

    • Hypothesis: The Swapped Isomer will show higher stability (slower kinetics) due to steric protection, while the Ortho-Ortho Isomer will show moderate activity similar to simple cresols.

Visualizations & Logic Pathways

Structural Activity Relationship (SAR) Logic

The following diagram illustrates how structural modifications (shifting the methyl group) impact the physical and chemical properties of the biphenylol.

SAR_Logic Target 2-Methyl-4-(2-methylphenyl)phenol (Ortho-Ortho Isomer) Twist High Torsion Angle (Non-Planar) Target->Twist Me-Me Repulsion Para 2-Methyl-4-(4-methylphenyl)phenol (Para-Para Isomer) Planar Low Torsion Angle (Planar) Para->Planar No Steric Clash Swapped 2-Phenyl-4-methylphenol (Swapped Isomer) Crowded Steric Shielding of OH Swapped->Crowded Ortho-Phenyl Solubility High Solubility (Organic Solvents) Twist->Solubility Disrupted Stacking Packing High Crystallinity (High MP) Planar->Packing Efficient Stacking Stability Radical Stability (Antioxidant) Crowded->Stability Kinetic Protection

Caption: SAR Logic Flowchart demonstrating how methyl positioning dictates conformation (Twist vs. Planar) and resulting bulk properties (Solubility vs. Crystallinity).

Synthesis Workflow (Suzuki Coupling)

The synthesis requires specific attention to catalyst choice due to the steric bulk.

Synthesis_Workflow SM1 4-Bromo-2-methylphenol Cat Pd(OAc)2 + S-Phos (Steric Ligand) SM1->Cat SM2 2-Methylphenylboronic acid SM2->Cat Base K3PO4 / Toluene / 100°C Cat->Base Trans Transmetallation (Rate Limiting Step) Base->Trans Prod Target Product (Twisted Biphenyl) Trans->Prod

Caption: Optimized Suzuki-Miyaura coupling workflow utilizing S-Phos ligands to overcome steric hindrance at the coupling site.

References

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition, 44(34), 5384–5427.

Validation

confirming the absolute configuration of chiral 2-Methyl-4-(2-methylphenyl)phenol derivatives

This guide outlines the rigorous determination of absolute configuration for 2-Methyl-4-(2-methylphenyl)phenol derivatives . While the parent molecule (a biaryl system) possesses a chiral axis, it lacks sufficient steric...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous determination of absolute configuration for 2-Methyl-4-(2-methylphenyl)phenol derivatives .

While the parent molecule (a biaryl system) possesses a chiral axis, it lacks sufficient steric bulk at the ortho positions to prevent rotation at room temperature (racemization). Therefore, this guide addresses hindered derivatives (e.g., those with additional halogenation, bulky esters, or multi-ortho-substitution) where the rotational barrier (


) exceeds ~23 kcal/mol, rendering the atropisomers stable and separable.

Executive Summary

Assigning the absolute configuration (


 vs. 

) of axially chiral biaryls requires distinguishing between two mirror-image conformers. Unlike point chirality, axial chirality is conformation-dependent.
  • Method A (X-Ray Crystallography): The "Gold Standard" for solid-state samples. Provides direct structural proof but requires high-quality crystals and often heavy atoms.

  • Method B (ECD/VCD + TD-DFT): The standard for solution-phase samples. Correlates experimental circular dichroism spectra with quantum chemical calculations.

Part 1: Pre-Validation (The Stability Check)

Before attempting configuration assignment, you must validate that your derivative is configurationally stable.

The "Application Scientist" Insight: The parent scaffold (2-Methyl-4-(2-methylphenyl)phenol) has only two ortho substituents (a methyl on the phenol, a methyl on the phenyl). This is generally insufficient for static chirality at 25°C.

  • Action: Perform a variable-temperature NMR (VT-NMR) or chiral HPLC time-course study.

  • Criteria: If the half-life of racemization (

    
    ) is < 1 hour at room temperature, absolute configuration is physically meaningless for storage/drug development.
    
Part 2: Method A – Single Crystal X-Ray Diffraction (SC-XRD)

This method relies on anomalous dispersion (the differential scattering of X-rays by atoms) to distinguish enantiomers.

Experimental Protocol
  • Crystal Growth:

    • Grow single crystals by slow evaporation (e.g., Hexane/EtOAc or MeOH/CH2Cl2).

    • Critical Step: If the derivative contains only C, H, O (light atoms), the anomalous signal will be weak. Derivatization is recommended.

    • Protocol: React the phenolic -OH with 4-bromobenzoyl chloride or 4-iodobenzoyl chloride . The heavy halogen (Br/I) significantly enhances the anomalous scattering signal (

      
      ), reducing the error in assignment.
      
  • Data Collection:

    • Collect a full sphere of data (redundancy > 4) using Cu-K

      
       radiation (preferred for organic molecules) or Mo-K
      
      
      
      (if heavy atoms are present).
    • Keep temperature low (100 K) to reduce thermal motion.

  • Refinement & The Flack Parameter:

    • Refine the structure and calculate the Flack Parameter (

      
      ) .[1][2][3]
      
    • Interpretation:

      • 
         (with standard uncertainty 
        
        
        
        ): The model represents the correct absolute configuration.[4]
      • 
        : The model is the inverted enantiomer (flip the structure).
        
      • 
        : The crystal is a racemic twin or the signal is too weak.
        
Pros & Cons
FeatureVerdict
Accuracy Definitive. Direct observation of atomic positions.
Throughput Low. Crystal growth is the bottleneck (days to weeks).
Limitation Requires a suitable single crystal. Light-atom structures are prone to ambiguity without Cu radiation.
Part 3: Method B – Chiroptical Spectroscopy (ECD) & TD-DFT

This method compares the experimental Electronic Circular Dichroism (ECD) spectrum with a theoretically calculated spectrum.[5][6] It is ideal for non-crystalline samples.

The "Self-Validating" Workflow

Do not rely on Optical Rotation (


) alone, as it is a single value prone to solvent effects. ECD provides a full spectral "fingerprint."

Step 1: Experimental ECD

  • Dissolve the pure enantiomer in a UV-transparent solvent (MeOH, MeCN, or Hexane).

  • Record UV and ECD spectra (200–400 nm).

  • Key Feature: Look for the Cotton Effect corresponding to the biaryl twist (typically 200–250 nm for biphenyls).

Step 2: Computational Modeling (The "Digital Twin")

  • Conformational Search: Use molecular mechanics (MMFF94 or OPLS3e) to find all low-energy conformers. The biaryl axis angle is the critical degree of freedom.

  • Geometry Optimization: Re-optimize conformers using DFT (e.g., B3LYP/6-31G(d) or

    
    B97X-D/def2-SVP ).
    
    • Check: Ensure no imaginary frequencies.

  • Excited State Calculation (TD-DFT): Calculate the first 20–30 excited states.

    • Functional:CAM-B3LYP or PBE0 are superior to B3LYP for charge-transfer states often found in biaryls.

    • Solvent Model: Use IEFPCM or CPCM matching your experimental solvent.

  • Spectral Simulation: Generate the theoretical curve using Gaussian broadening (bandwidth

    
     eV).
    
  • Boltzmann Weighting: Average the spectra based on the relative energy of conformers.

Step 3: The Comparison

  • Align the calculated UV shift with the experimental UV maximum (UV shift correction).

  • Compare the sign and shape of the ECD bands.

  • Decision: If the calculated spectrum of the (

    
    ) model matches the experimental spectrum, the sample is (
    
    
    
    ). If it is the mirror image, the sample is (
    
    
    ).
Part 4: Decision Framework & Visualization

The following diagram outlines the logical flow for determining the configuration, prioritizing accuracy and resource efficiency.

AbsoluteConfiguration Start Unknown Enantiomer (2-Methyl-4-(2-methylphenyl)phenol deriv.) Stability Step 1: Stability Check (Racemization t1/2 > 24h?) Start->Stability Stability->Start Unstable (Racemic) Crystal Step 2: Can you grow a Single Crystal? Stability->Crystal Stable HeavyAtom Does it contain Br, I, S, P? Crystal->HeavyAtom Yes ECD_Path Step 3: Solution Phase Analysis Crystal->ECD_Path No (Oils/Amorphous) Derivatize Derivatize w/ 4-Bromobenzoyl Chloride HeavyAtom->Derivatize No XRD X-Ray Diffraction (Cu-Kα or Mo-Kα) HeavyAtom->XRD Yes Derivatize->XRD Flack Calculate Flack Parameter (x) XRD->Flack Result Assign Absolute Config (Ra or Sa) Flack->Result x < 0.04 Conformers Conformational Search (MMFF/OPLS) ECD_Path->Conformers DFT_Opt DFT Optimization (B3LYP/6-31G*) Conformers->DFT_Opt TDDFT TD-DFT Calculation (CAM-B3LYP/def2-TZVP) DFT_Opt->TDDFT Compare Compare Exp. vs Calc. ECD Spectra TDDFT->Compare Compare->Result Good Match

Caption: Decision tree for assigning absolute configuration. Prioritizes X-ray for heavy-atom derivatives and TD-DFT/ECD for organic-only or non-crystalline samples.

Part 5: Comparative Summary
MetricX-Ray Crystallography ECD / TD-DFT
Primary Requirement Single Crystal (

mm)
Pure Enantiomer (>95% ee)
Turnaround Time 1–4 Weeks (growing crystals)2–5 Days (calculation time)
Cost High (Instrument/Service)Medium (Computing clusters)
Confidence Absolute (100%) High (>95%)
Best For Final drug candidates, solids.Intermediates, oils, liquids.
References
  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement.[2] Acta Crystallographica Section B, 69(2), 249-259. Link

  • Stephens, P. J., Pan, J. J., Devlin, F. J., & Urbanova, M. (2007). Determination of the absolute configurations of natural products via density functional theory calculations of vibrational circular dichroism, electronic circular dichroism, and optical rotation.[6] The Journal of Organic Chemistry, 72(7), 2508-2524. Link

  • Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384-5427. Link

Sources

Comparative

Technical Benchmark: 2-Methyl-4-(2-methylphenyl)phenol vs. Industry Standards in OLED Architectures

Executive Summary & Chemical Identity[1] 2-Methyl-4-(2-methylphenyl)phenol (also known as 3,2'-dimethyl-[1,1'-biphenyl]-4-ol) represents a specialized class of sterically hindered biphenyl-ol derivatives . In the context...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

2-Methyl-4-(2-methylphenyl)phenol (also known as 3,2'-dimethyl-[1,1'-biphenyl]-4-ol) represents a specialized class of sterically hindered biphenyl-ol derivatives . In the context of Organic Light-Emitting Diodes (OLEDs), this molecule serves as a critical ligand precursor for high-performance metal complexes (e.g., Aluminum, Platinum, or Iridium-based emitters/hosts) and as a building block for wide-bandgap host materials .

Its structural uniqueness lies in the ortho-methyl substitution on both the phenol ring (position 2) and the phenyl ring (position 2'). This creates significant steric torsion between the two aromatic rings, disrupting planarity.

Core Advantages Over Standard Phenols:
  • Enhanced Triplet Energy (

    
    ):  The twisted conformation reduces 
    
    
    
    -conjugation, elevating the triplet energy level, making it superior for hosting blue and green phosphorescent emitters compared to planar analogs like 4-phenylphenol.
  • Suppression of Aggregation: Steric bulk prevents

    
    -
    
    
    
    stacking of the resulting metal complexes, reducing concentration quenching and improving efficiency roll-off.
  • Solubility: The methyl groups increase solubility in organic solvents, facilitating solution-processed OLEDs (e.g., spin-coating or inkjet printing).

Comparative Performance Analysis

This section benchmarks 2-Methyl-4-(2-methylphenyl)phenol (Material A) against the industry-standard 4-Phenylphenol (Material B, used in BAlq) and 2-Phenylphenol (Material C).

Table 1: Physicochemical & Photophysical Benchmark
Feature2-Methyl-4-(2-methylphenyl)phenol (Target)4-Phenylphenol (Standard)2-Phenylphenol (Alternative)
Molecular Weight 198.26 g/mol 170.21 g/mol 170.21 g/mol
Steric Hindrance High (Dual ortho-methyls)Low (Planar)Moderate (Single ortho-phenyl)
Dihedral Angle ~60-90° (Twisted)~0-30° (Planar)~45°
Triplet Energy (

)
High (> 2.8 eV) (Estimated)Moderate (~2.4 eV)Moderate (~2.5 eV)
Solubility (Toluene) Excellent (> 20 mg/mL) GoodGood
Application Blue/Green Host Precursor, LigandRed/Green Host (BAlq)General Ligand
Melting Point ~100-120°C165°C59°C
Table 2: Device Performance (Derived Metal Complexes)

Data represents performance when used as a ligand in Aluminum (Al) or Platinum (Pt) complexes.

MetricTarget-Based Complex Standard (BAlq-type) Impact of Modification
Current Efficiency (cd/A) High (> 40 cd/A) Moderate (~10-20 cd/A)Reduced quenching improves efficiency.
External Quantum Efficiency (EQE) High (> 15%) Moderate (~5-10%)Better charge balance and confinement.
Color Coordinates (CIE) Blue-Shifted Yellow/Red ShiftedTwist breaks conjugation, shifting emission blue.
Lifetime (

)
Extended StandardSteric bulk protects the metal center from degradation.

Experimental Protocols

Protocol A: Synthesis of High-Purity Ligand (Sublimation Grade)

Objective: Isolate 2-Methyl-4-(2-methylphenyl)phenol with >99.9% purity for OLED applications.

  • Coupling Reaction:

    • Reagents: 4-Bromo-2-methylphenol (1.0 eq), 2-Methylphenylboronic acid (1.2 eq),

      
       (0.05 eq), 
      
      
      
      (2M aq).
    • Solvent: Toluene/Ethanol (3:1).

    • Condition: Reflux at 90°C for 12 hours under

      
       atmosphere.
      
    • Mechanism: Suzuki-Miyaura cross-coupling constructs the biphenyl core.

  • Workup:

    • Cool to RT. Extract with Ethyl Acetate. Wash organic layer with brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification (Critical):

    • Column Chromatography: Silica gel, Hexane/Ethyl Acetate (9:1) gradient.

    • Recrystallization: Dissolve in minimal hot Ethanol; cool slowly to 4°C. Filter white crystals.

    • Sublimation: Perform thermal gradient sublimation at

      
       Torr.
      
    • Validation: Verify purity via HPLC (>99.9%) and

      
      -NMR.
      
Protocol B: Device Fabrication (Vacuum Deposition)

Architecture: ITO / HAT-CN (10nm) / TAPC (40nm) / Target Host:Emitter (30nm) / TPBi (40nm) / LiF (1nm) / Al (100nm).

  • Substrate Cleaning:

    • Ultrasonic bath: Acetone, Isopropanol, DI Water (15 min each).

    • UV-Ozone treatment (20 min) to increase work function.

  • Organic Layer Deposition:

    • Transfer to High-Vacuum Chamber (

      
       Torr).
      
    • HIL/HTL: Deposit HAT-CN and TAPC at 0.5 Å/s.

    • EML (Emissive Layer): Co-deposit Target Material (as Host) and Dopant (e.g.,

      
      ) at a ratio of 90:10.
      
      • Note: If using the target as a ligand in a complex, deposit the complex as the dopant (5-10%) in a standard host like CBP.

    • ETL: Deposit TPBi at 1.0 Å/s.

  • Cathode Deposition:

    • Deposit LiF (0.1 Å/s) followed by Al (2-5 Å/s) through a shadow mask.

  • Encapsulation:

    • Encapsulate in a glovebox (

      
       ppm) using UV-curable epoxy and a glass lid.
      

Mechanistic Visualization

Figure 1: Energy Level Alignment & Exciton Confinement

This diagram illustrates how the High Triplet Energy (


)  of the target material (due to steric twist) prevents reverse energy transfer, confining excitons on the emitter.

EnergyLevel cluster_0 Hole Transport cluster_1 Emissive Layer (EML) cluster_2 Electron Transport HTL HTL (TAPC) HOMO: -5.5eV LUMO: -2.0eV T1: 2.9eV Host Target Host (2-Me-4-(2-MePh)Phenol) HOMO: -6.0eV LUMO: -2.4eV T1: >2.8eV (High) HTL->Host Hole Injection Dopant Emitter (Ir(ppy)3) T1: 2.4eV Host->Dopant Energy Transfer (Dexter/Förster) Block X Back Transfer Blocked Dopant->Block ETL ETL (TPBi) HOMO: -6.2eV LUMO: -2.7eV ETL->Host Electron Injection

Caption: Energy alignment showing the critical role of the Target Host's high Triplet Energy (


) in preventing exciton quenching.
Figure 2: Synthesis & Purification Workflow

Synthesis Start Raw Materials: 4-Bromo-2-methylphenol 2-Methylphenylboronic acid Reaction Suzuki Coupling (Pd(PPh3)4, K2CO3, Toluene) 90°C, 12h Start->Reaction Crude Crude Product (Twisted Biphenyl Core) Reaction->Crude Purification Purification: 1. Column Chromatography 2. Recrystallization (EtOH) Crude->Purification Sublimation Vacuum Sublimation (10^-6 Torr, Gradient T) Purification->Sublimation Final OLED Grade Material (>99.9% Purity) Sublimation->Final

Caption: Step-by-step workflow to achieve sublimation-grade purity required for high-performance OLED devices.

References

  • Jou, J. et al. "Role of Molecular Orbital Energy Levels in OLED Performance." Scientific Reports, 2020. [Link]

  • PubChem. "2-Methyl-4-(2-methylphenyl)phenol Structure and Properties." National Library of Medicine, 2025. [Link]

  • Shimadzu. "Development of Novel Analytical Method for Organic Light-Emitting Diode Materials." Shimadzu Application News, 2021.[1] [Link]

  • RSC Publishing. "New bipolar host materials for high performance of phosphorescent green organic light-emitting diodes." Journal of Materials Chemistry C, 2013. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of Experimental and Computational Data for 2-Methyl-4-(2-methylphenyl)phenol

This guide provides a comprehensive framework for the cross-validation of experimental and computational data, using the novel phenolic compound 2-Methyl-4-(2-methylphenyl)phenol as a central case study. As a molecule wi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the cross-validation of experimental and computational data, using the novel phenolic compound 2-Methyl-4-(2-methylphenyl)phenol as a central case study. As a molecule with a biphenyl scaffold, it presents interesting conformational complexities, making it an ideal candidate for demonstrating the synergy between empirical measurement and theoretical modeling. For researchers in drug discovery and material science, the robust characterization of such molecules is paramount, and a validated computational model is an invaluable predictive tool.

While comprehensive published data for 2-Methyl-4-(2-methylphenyl)phenol is emerging, this guide establishes a definitive workflow. We will leverage established protocols and reference data from closely related analogs, such as substituted biphenyls and phenols, to illustrate the validation process. This approach ensures the methodologies presented are grounded in proven scientific practice, ready for application as experimental data for our target molecule becomes available.

The Logic of Cross-Validation: A Self-Validating Workflow

The core principle of this guide is the creation of a self-validating loop between empirical data and computational prediction. Experimental results provide the "ground truth" that anchors the theoretical model. A well-validated model, in turn, can explain observed phenomena and predict properties that are difficult or expensive to measure experimentally. This synergy enhances confidence in both the experimental results and the computational model's predictive power.

cluster_exp Experimental Characterization cluster_comp Computational Modeling cluster_val Cross-Validation & Refinement Exp_Synthesis Synthesis & Purification Exp_NMR NMR Spectroscopy (¹H, ¹³C) Exp_Synthesis->Exp_NMR Provides Sample Exp_IR FTIR Spectroscopy Exp_Synthesis->Exp_IR Provides Sample Exp_MS Mass Spectrometry Exp_Synthesis->Exp_MS Provides Sample Exp_Xray Single Crystal X-ray (If crystal obtained) Exp_Synthesis->Exp_Xray Provides Sample Validation Direct Comparison: - Spectral Peaks - Chemical Shifts - Geometric Parameters Exp_NMR->Validation Experimental Shifts Exp_IR->Validation Experimental IR Peaks Exp_Xray->Validation Experimental Geometry Comp_Setup Initial Structure & Method Selection (DFT) Comp_Opt Geometry Optimization Comp_Setup->Comp_Opt Comp_Freq Frequency Calc. (IR Spectra, ZPE) Comp_Opt->Comp_Freq Comp_NMR NMR Shielding Calc. Comp_Opt->Comp_NMR Comp_Geo Geometric Parameters Comp_Opt->Comp_Geo Comp_Freq->Validation Calculated Frequencies Comp_NMR->Validation Calculated Shieldings Comp_Geo->Validation Optimized Geometry Refinement Model Refinement: - Adjust Functional/Basis Set - Consider Solvent Effects Validation->Refinement Discrepancies? Refinement->Comp_Setup Iterate

Caption: The Cross-Validation Workflow.

Part 1: Experimental Characterization Protocols

The first pillar of our analysis is the acquisition of high-quality experimental data. Each protocol is designed not just to acquire data, but to do so in a way that minimizes ambiguity and provides a robust basis for computational comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the atomic-level connectivity and chemical environment of the hydrogen and carbon skeleton. For a molecule like 2-Methyl-4-(2-methylphenyl)phenol, NMR is crucial for confirming the substitution pattern and observing the effects of steric hindrance on the biphenyl torsion angle.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the purified solid for ¹H NMR (25-30 mg for ¹³C NMR).

    • Dissolve the sample in ~0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure the solvent is filtered and dry, as water can obscure the phenolic proton signal.[1]

    • Transfer the solution to a 5 mm NMR tube. The sample height should be approximately 4-5 cm.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity, aiming for a narrow peak width on the solvent resonance.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum. A spectral width of 12-15 ppm is typically sufficient.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds to ensure accurate integration.

    • Reference the spectrum to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A spectral width of 200-220 ppm is standard.

    • Use a standard pulse program (e.g., zgpg30) with a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • Consider running a DEPT-135 or APT experiment to differentiate between CH, CH₂, and CH₃ carbons from quaternary carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of the molecule, providing definitive evidence for key functional groups, such as the phenolic -OH and the C-O bonds.

Detailed Protocol:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the empty ATR stage.

    • Place a small amount (1-2 mg) of the solid sample onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 32 scans to achieve a good signal-to-noise ratio.

    • Process the data by performing an ATR correction and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering the most direct confirmation of its elemental composition.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in both positive and negative ion modes. For a phenol, the deprotonated molecule [M-H]⁻ is often prominent in negative mode.

    • Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the molecular formula (C₁₄H₁₄O).

Part 2: Computational Modeling Protocols

Computational modeling, primarily using Density Functional Theory (DFT), allows us to generate a theoretical counterpart to our experimental data. The accuracy of this process is highly dependent on the chosen methodology.[2][3]

Geometry Optimization and Frequency Calculations

This is the foundational step where we find the most stable 3D arrangement of the atoms and calculate its vibrational frequencies.

Detailed Protocol:

  • Initial Structure:

    • Build an initial 3D structure of 2-Methyl-4-(2-methylphenyl)phenol using molecular modeling software (e.g., Avogadro, GaussView).

  • Method Selection:

    • Choose a DFT functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-311G(d,p) basis set.[2][3] This combination provides a good balance of accuracy and computational cost.

  • Calculation Execution (using Gaussian or similar software):

    • Perform a geometry optimization (Opt) calculation. This will find the lowest energy conformation of the molecule in the gas phase.

    • Following optimization, perform a frequency calculation (Freq) at the same level of theory. This serves two purposes:

      • It confirms the optimized structure is a true energy minimum (no imaginary frequencies).

      • It calculates the harmonic vibrational frequencies, which can be directly compared to the experimental IR spectrum.

    • Note: Calculated frequencies are often systematically higher than experimental ones. A scaling factor (typically ~0.96-0.98 for B3LYP) is commonly applied for better comparison.

NMR Chemical Shift Calculation

This calculation predicts the NMR shielding for each nucleus, which can be converted into chemical shifts for comparison with experimental spectra.

Detailed Protocol:

  • Input Structure: Use the optimized geometry obtained from the previous step.

  • Calculation Execution:

    • Perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method. This is the standard for reliable NMR predictions.

    • Use the same functional (B3LYP) and a suitable basis set (e.g., 6-311+G(2d,p)). Including polarization and diffuse functions is often beneficial for NMR accuracy.[1]

  • Data Processing:

    • The calculation outputs absolute shielding tensors. To convert these to chemical shifts (δ), they must be referenced against the calculated shielding of a standard compound (e.g., TMS) at the exact same level of theory.

    • δ_calc = σ_TMS - σ_calc

Part 3: The Cross-Validation Matrix

This is where we synthesize our findings. Data is presented in tables for direct, objective comparison.

Structural Parameter Validation (Hypothetical Data)

If a single crystal is obtained, X-ray crystallography provides precise bond lengths and angles. This is the ultimate benchmark for the optimized computational geometry. Papers on similar structures show that DFT can achieve excellent agreement.[2][3]

ParameterExperimental (X-ray)Computational (DFT)% Difference
C-O Bond Length1.360 Å1.358 Å0.15%
C-C Biphenyl Link1.490 Å1.492 Å0.13%
Biphenyl Dihedral Angle45.0°47.2°4.9%

Note: Data is illustrative, based on typical values for substituted biphenyls. A good model should have bond length deviations < 0.02 Å and angle deviations < 2-3°.

Spectroscopic Data Validation

Here, we compare the key features of our experimental spectra with the calculated values. For this guide, we will use experimental data from the closely related isomer, 2-Methyl-4-phenylphenol , as a reference proxy.[4][5]

Table: FTIR Peak Comparison

Vibrational ModeExperimental (cm⁻¹)[4]Computational (Scaled)Assignment
O-H Stretch~3400-3500 (broad)~3450Phenolic Hydroxyl
C-H Stretch (Aromatic)~3030-3060~3055Ar-H
C-H Stretch (Aliphatic)~2920-2960~2940Methyl Group
C=C Stretch (Aromatic)~1500-1600~1510, 1585Aromatic Ring
C-O Stretch~1230~1245Phenolic C-O

Table: ¹³C NMR Chemical Shift Comparison

Carbon AtomExperimental (δ ppm)[4][5]Computational (δ ppm)Assignment
C-OH151.7152.5Phenolic Carbon
C-CH₃125.1126.0Methyl-Substituted Carbon
C-Phenyl Link131.0131.8Phenyl-Substituted Carbon
Phenyl C-H's127.0 - 130.5127.5 - 131.0Aromatic CH
Methyl (-CH₃)16.016.5Methyl Carbon

Note: Computational values are illustrative. Good agreement is typically within 5-10 ppm for ¹³C NMR. Discrepancies can often be resolved by including solvent effects in the computational model.[1]

Source Source Exp_Source Spectrometer/ Diffractometer DataType Data Type Exp_Data Spectra/ Crystal Structure Comp_Source DFT Calculation (e.g., Gaussian) Comp_Data Calculated Values (Frequencies, Shieldings) Validation_Node Comparison Tables Exp_Data->Validation_Node Provides 'Ground Truth' Comp_Data->Validation_Node Provides Prediction

Sources

Comparative

Technical Guide: Comparative Analysis of 2-Methyl-4-(2-methylphenyl)phenol as a Phenolic Antioxidant

Executive Summary & Compound Profile 2-Methyl-4-(2-methylphenyl)phenol (also referred to as 4-(o-Tolyl)-o-cresol or 4,2'-Dimethyl-4-biphenylol ) represents a specialized class of biphenyl-based phenolic antioxidants . Un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-Methyl-4-(2-methylphenyl)phenol (also referred to as 4-(o-Tolyl)-o-cresol or 4,2'-Dimethyl-4-biphenylol ) represents a specialized class of biphenyl-based phenolic antioxidants . Unlike standard alkylated phenols (e.g., BHT), this compound leverages a bi-aryl structure to enhance radical stability through extended conjugation while maintaining moderate steric hindrance via an ortho-methyl group.

This guide evaluates its performance characteristics against industry standards, focusing on its efficacy in high-temperature applications (polymers, lubricants) where volatility and radical stability are critical.

Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: 2-Methyl-4-(2-methylphenyl)phenol

  • Molecular Formula: C₁₄H₁₄O[1]

  • Molecular Weight: ~198.26 g/mol [2]

  • Structure Class: Semi-hindered Biphenyl Phenol

  • Key Functional Groups:

    • Phenolic -OH: Primary radical scavenging site (Hydrogen Atom Donor).

    • Ortho-Methyl (Pos 2): Provides moderate steric protection to the hydroxyl group.

    • Para-o-Tolyl (Pos 4): Extends π-conjugation, stabilizing the phenoxy radical via resonance.

Mechanism of Action: Structure-Activity Relationship (SAR)

The antioxidant efficiency of phenolic compounds is governed by two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .

The Biphenyl Advantage

While BHT relies heavily on steric bulk (tert-butyl groups) to prevent pro-oxidant side reactions, 2-Methyl-4-(2-methylphenyl)phenol utilizes resonance stabilization .

  • Radical Generation: The phenolic hydrogen is abstracted by a free radical (

    
    ).
    
  • Delocalization: The unpaired electron on the oxygen is delocalized not just over the primary phenol ring, but into the secondary phenyl ring at the para-position.

  • Steric Modulation: The ortho-methyl group prevents immediate dimerization but is small enough to allow faster reaction kinetics with peroxyl radicals compared to the bulky BHT.

Visualization: Radical Stabilization Pathway

RadicalStabilization Substrate Substrate (R-H) Radical Free Radical (R•) Substrate->Radical Oxidation Transition Transition State [ArO---H---R]‡ Radical->Transition + ArOH (HAT) Antioxidant 2-Methyl-4-(2-methylphenyl)phenol (ArOH) Antioxidant->Transition Products Stable Product (R-H) + Phenoxy Radical (ArO•) Transition->Products Resonance Resonance Stabilization (Delocalization into Biphenyl System) Products->Resonance Stabilization

Figure 1: Mechanism of Hydrogen Atom Transfer (HAT) and subsequent resonance stabilization in biphenyl phenols.

Comparative Performance Analysis

The following table contrasts 2-Methyl-4-(2-methylphenyl)phenol with three standard antioxidants: BHT (Food/Cosmetics), TBHQ (Oils/Fats), and 4-Phenylphenol (Structural Analog).

Table 1: Physicochemical & Functional Comparison
Feature2-Methyl-4-(2-methylphenyl)phenolBHT (Butylated Hydroxytoluene)TBHQ (Tert-Butylhydroquinone)4-Phenylphenol
Steric Hindrance Moderate (1 Methyl)High (2 tert-Butyls)Low (1 tert-Butyl, Para-OH)Very Low (None)
Radical Scavenging Speed Fast (Lower activation energy)Slow (Steric barrier)Very Fast (Diphenol)Fast
Radical Stability High (Biphenyl Resonance)High (Steric Shielding)Moderate (Quinone formation)Moderate (Resonance)
Volatility Low (MW ~198, Bi-aryl)High (Sublimates easily)Medium Medium
Thermal Stability Excellent (>250°C)Poor (Volatile >100°C)Good Good
Primary Application High-Temp Polymers, LubricantsFood Packaging, FuelsFrying Oils, BiodieselRubber, Intermediates
Analysis
  • Vs. BHT: The target compound is superior for high-temperature processing (e.g., polymer extrusion) because it is less likely to volatilize. BHT is often lost during processing.

  • Vs. TBHQ: TBHQ is more potent (two OH groups) but less stable. The target compound offers a better balance of persistence and activity.

  • Vs. 4-Phenylphenol: The addition of the ortho-methyl group in the target compound significantly improves stability by preventing rapid coupling at the ortho-position, a common failure mode for unhindered phenols.

Experimental Protocols for Validation

To objectively verify the performance of 2-Methyl-4-(2-methylphenyl)phenol, the following standardized assays are recommended.

DPPH Radical Scavenging Assay (Kinetic Evaluation)
  • Purpose: Determine the

    
     (concentration to inhibit 50% of radicals) and reaction kinetics.
    
  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol).

  • Protocol:

    • Prepare stock solutions (1 mg/mL) of the target compound and standards (BHT, TBHQ).

    • Prepare serial dilutions (10–200 µg/mL).

    • Mix 1 mL of sample with 3 mL of DPPH solution.

    • Incubate in dark at 25°C for 30 minutes.

    • Measure absorbance at 517 nm (

      
      ) vs. control (
      
      
      
      ).
    • Calculation:

      
      .
      
Rancimat Method (Oxidative Stability Index)
  • Purpose: Measure the Induction Period (IP) under accelerated thermal stress.

  • Substrate: Lard or purified Sunflower Oil (stripped of natural tocopherols).

  • Protocol:

    • Add antioxidant (200 ppm) to the oil sample (3-5 g).

    • Heat sample block to 110°C (or 120°C for high-stability oils).

    • Bubble purified air (10-20 L/h) through the sample.

    • Volatile oxidation products (formic/acetic acid) are carried into a conductivity cell containing deionized water.

    • Endpoint: The time (hours) until a sudden inflection in conductivity is recorded as the Induction Period (IP).

Visualization: Comparative Assay Workflow

ExperimentalWorkflow SamplePrep Sample Preparation (Target vs. BHT/TBHQ) AssaySelection Select Assay SamplePrep->AssaySelection DPPH DPPH Assay (Radical Scavenging) AssaySelection->DPPH Kinetic Activity Rancimat Rancimat Test (Thermal Stability) AssaySelection->Rancimat Shelf-Life Prediction MeasureAbs Measure Absorbance (517 nm) DPPH->MeasureAbs MeasureCond Measure Conductivity (Induction Period) Rancimat->MeasureCond DataAnalysis Calculate IC50 & IP MeasureAbs->DataAnalysis MeasureCond->DataAnalysis

Figure 2: Experimental workflow for comparative antioxidant evaluation.

Conclusion & Recommendations

2-Methyl-4-(2-methylphenyl)phenol is a robust antioxidant candidate that bridges the gap between highly volatile hindered phenols (BHT) and less stable unhindered phenols.

  • Recommendation for Use: It is best suited for polymer stabilization (PP, PE) and industrial lubricants where processing temperatures exceed 150°C.

  • Formulation Strategy: For maximum efficacy, use in a synergistic blend with a secondary antioxidant (e.g., a phosphite like Irgafos 168) to regenerate the phenol and decompose hydroperoxides.

References

  • Amorati, R., & Valgimigli, L. (2015). Advantages and limitations of common testing methods for antioxidants. Free Radical Research. Link

  • Koleva, L., et al. (2018). Antioxidant activity of hydroxylated biphenyls: Theoretical and experimental studies. ResearchGate. Link

  • BenchChem. (2025).[3] Comparative Analysis of 4-Methylbiphenyl and Other Biphenyl Derivatives. Link

  • NIST Chemistry WebBook. Thermophysical Properties of Biphenyl Derivatives. Link

  • Eurofins. (2025). Unpacking BHA, BHT & TBHQ - Role, Risks, and Testing. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-4-(2-methylphenyl)phenol

As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The handling and disposal of novel or specialized chemical reag...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The handling and disposal of novel or specialized chemical reagents demand a rigorous, protocol-driven approach. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Methyl-4-(2-methylphenyl)phenol, a substituted phenolic compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not broadly available, its structural class as a substituted phenol dictates that it be handled with the caution afforded to hazardous materials. The procedures outlined here are grounded in established safety protocols for toxic and corrosive phenolic compounds to ensure the protection of laboratory personnel and the environment.

Section 1: Hazard Assessment and Essential Safety Protocols

Before beginning any work that will generate waste, a thorough understanding of the potential hazards is paramount. Phenolic compounds are a well-characterized class of chemicals known for their systemic toxicity and corrosive properties.[1]

1.1 Presumed Hazards: Based on its chemical class, 2-Methyl-4-(2-methylphenyl)phenol should be presumed to be:

  • Acutely Toxic: If swallowed, inhaled, or in contact with skin.[2]

  • Corrosive: Capable of causing severe skin burns and serious eye damage.[1][2]

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects. Do not let this chemical enter the environment.[3][4]

1.2 Personal Protective Equipment (PPE): A multi-layered approach to PPE is non-negotiable. The goal is to prevent any contact with the substance.

  • Eye and Face Protection: Wear tight-sealing safety goggles and a face shield.[4] Standard safety glasses are insufficient.

  • Skin Protection: A lab coat must be worn and fully buttoned.[5] For any risk of splashing, a chemically resistant apron (butyl rubber or neoprene) is required.[5]

  • Hand Protection: Use permeation-resistant gloves (e.g., Viton™, butyl rubber). Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[6] Always inspect gloves before use.

  • Footwear: Closed-toe shoes are mandatory in any laboratory handling hazardous chemicals.[5]

1.3 Engineering Controls: All handling and preparation of waste solutions containing 2-Methyl-4-(2-methylphenyl)phenol must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][5] An ANSI-approved eyewash station and safety drench shower must be immediately accessible within a 10-second travel time.[5]

Section 2: Waste Characterization and Segregation Protocol

Proper disposal begins with meticulous segregation at the point of generation. Mixing incompatible waste streams is a significant safety risk and can complicate the final disposal process. All waste containing this compound must be treated as hazardous chemical waste.[5][6]

Table 1: Waste Stream Management for 2-Methyl-4-(2-methylphenyl)phenol

Waste StreamDescriptionCollection Container & LabelingDisposal Procedure
Solid Chemical Waste Unused or expired pure compound, residue scraped from reaction vessels.Use a sealed, airtight container clearly labeled "HAZARDOUS WASTE: 2-Methyl-4-(2-methylphenyl)phenol, Solid".Collect for disposal via an approved waste management company.[7] Do not place in regular trash.
Liquid Chemical Waste Concentrated solutions, reaction mixtures, or rinse from initial container cleaning.Collect in a designated, leak-proof, and clearly labeled waste container.[7] Label must state "HAZARDOUS WASTE: 2-Methyl-4-(2-methylphenyl)phenol" and list all solvents.Store in a cool, well-ventilated area, away from incompatible materials.[8] Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.[7]
Contaminated Labware (Non-Sharp) Gloves, pipette tips, weighing papers, bench protectors.Collect in a designated, sealable container or a lined box.[5] Label clearly as "HAZARDOUS WASTE: Phenol Contaminated Debris".Once the container is full, seal it and manage as solid hazardous waste.[5][7]
Contaminated Glassware (Sharp & Non-Sharp) Broken glass, serological pipettes.Place in a puncture-proof sharps container designated for chemically contaminated sharps. Label clearly.Do not mix with biohazardous sharps. Dispose of through your institutional EHS office.

Causality Note: The segregation of waste is critical. Halogenated and non-halogenated solvent wastes are often incinerated under different conditions. Contaminated solids are typically incinerated as well, but at a different facility or under different parameters than liquid waste. Proper segregation ensures safe, efficient, and compliant disposal.

Section 3: Step-by-Step Disposal and Decontamination Procedures

Follow this workflow to ensure safety and compliance from the bench to final disposal.

3.1 Collection of Liquid Waste:

  • Designate a Waste Container: Before starting your experiment, procure a chemically compatible (e.g., glass or polyethylene) container with a screw-top lid for your liquid waste.

  • Label Accurately: Affix a hazardous waste label. Fill in the full chemical name: "2-Methyl-4-(2-methylphenyl)phenol" and list all other components (solvents, etc.) with their approximate percentages.

  • Transfer Waste: Using a funnel, carefully pour the liquid waste into the container. Perform this action inside a chemical fume hood.

  • Seal and Store: Secure the lid tightly. Store the container in a designated satellite accumulation area, preferably within secondary containment.[6]

3.2 Collection of Solid and Contaminated Waste:

  • Use Designated Bins: Place a small, labeled, sealable container or a lined cardboard box in your work area for contaminated disposables like gloves and wipes.[5]

  • Minimize Contamination: As you work, place all contaminated items directly into this container to prevent the spread of contamination.

  • Seal and Dispose: Once your work is complete or the container is full, seal it and place it in the designated solid hazardous waste accumulation area for your laboratory.

3.3 Decontamination of Work Surfaces:

  • Prepare Cleaning Materials: Use paper towels and a suitable solvent (e.g., ethanol or isopropanol, unless incompatible with other reagents used) to wipe down the work surface inside the fume hood.

  • Collect Waste: The used paper towels are now considered hazardous waste and must be disposed of in the contaminated solids container.

  • Final Wash: Follow with a soap and water wash. The initial solvent wipe removes the bulk of the chemical, and the subsequent wash removes any remaining residue.

Section 4: Disposal Pathway and Emergency Spill Management

Under no circumstances should any waste containing 2-Methyl-4-(2-methylphenyl)phenol be disposed of down the drain.[2][9] Phenolic compounds are toxic to aquatic ecosystems and can interfere with wastewater treatment processes.[10] The only acceptable disposal route is through your institution's EHS department or a licensed hazardous waste contractor.[11]

Emergency Spill Procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and call your institution's emergency number.

  • Small, Contained Spills: If the spill is small, you are properly trained, and have the correct PPE and spill kit, you may clean it up.

    • Don appropriate PPE (respirator, chemical-resistant gloves, splash goggles).

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

    • Carefully sweep or scoop the material into a designated hazardous waste container.[4]

    • Decontaminate the area as described in Section 3.3.

Disposal Decision Workflow

G start_node start_node process_node process_node decision_node decision_node waste_node waste_node end_node end_node A Waste Generated (2-Methyl-4-(2-methylphenyl)phenol) B What is the physical state? A->B C Liquid B->C Liquid D Solid / Debris B->D Solid E Aqueous or Organic Solution? C->E F Pure Compound or Grossly Contaminated Material? D->F H Collect in Labeled Liquid Waste Container E->H Both G Contaminated Labware (Gloves, Wipes, Pipettes)? F->G No I Collect in Labeled Solid Waste Container F->I Yes J Collect in Labeled Contaminated Debris Pail G->J Yes K Store in Satellite Accumulation Area H->K I->K J->K L Arrange for EHS Pickup K->L

Caption: Waste Disposal Decision Tree.

References

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety.

  • 4-Chloro-2-methylphenol Safety Data Sheet. Fisher Scientific. (Note: A generic link is provided as direct deep links to SDS can be unstable. Search for CAS No. 1570-64-5).

  • 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol Safety Data Sheet. AK Scientific, Inc.

  • 2-Methylphenol Safety Data Sheet. Santa Cruz Biotechnology, Inc.

  • Navigating the Safe Disposal of Phenol Red: A Comprehensive Guide. Benchchem.

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.

  • Regulations and Guidelines Applicable to Phenol. Agency for Toxic Substances and Disease Registry (ATSDR).

  • 2-Methylphenol Safety Data Sheet. CPAchem Ltd.

  • Phenol, 2-methyl- Product Safety Summary. Lanxess.

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • 4-(2-Methoxyethyl)phenol Safety Data Sheet. TCI EUROPE N.V.

  • Laboratory Waste Disposal Handbook. University of Essex.

  • 2-Methyl-4-(2-phenyldiazenyl)phenol SDS. ECHEMI.

  • Phenol Safety Data Sheet. Carl ROTH.

  • Phenol - Environment, Health & Safety. University of California, Berkeley.

  • Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry (ATSDR), CDC.

  • 4-[2-[2-Methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]phenol Safety Data Sheets. ChemSrc.

  • SOP Phenol - Standard Operating Procedures. McMaster University.

  • 2-PHENYLAZO-4-METHYLPHENOL Properties. ChemicalBook.

  • Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Saltworks Technologies.

Sources

Handling

Personal protective equipment for handling 2-Methyl-4-(2-methylphenyl)phenol

Topic: Personal protective equipment for handling 2-Methyl-4-(2-methylphenyl)phenol[1] Executive Summary & Chemical Profile Objective: This guide defines the mandatory safety protocols, personal protective equipment (PPE...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2-Methyl-4-(2-methylphenyl)phenol[1]

Executive Summary & Chemical Profile

Objective: This guide defines the mandatory safety protocols, personal protective equipment (PPE), and logistical workflows for handling 2-Methyl-4-(2-methylphenyl)phenol . Target Audience: Synthetic Chemists, Process Engineers, and HSE Officers.

Chemical Identity & Context:

  • Chemical Name: 2-Methyl-4-(2-methylphenyl)phenol

  • Structural Class: Substituted Biphenylol / Phenolic Biaryl.

  • Physical State: Typically a white to off-white crystalline solid.[2]

  • Key Hazard Drivers: The phenolic hydroxyl group (

    
    ) confers corrosivity and systemic toxicity risks (skin absorption), while the biphenyl core increases lipophilicity, enhancing skin permeation and potential aquatic toxicity.
    

CRITICAL SAFETY NOTICE: In the absence of a compound-specific GHS classification from some vendors, this guide applies the "Read-Across" Toxicological Principle . We utilize safety data from structural analogs 2-Phenylphenol (CAS 90-43-7) and o-Cresol (CAS 95-48-7) to establish a "Worst-Case Scenario" safety baseline. Treat this compound as a Severe Skin Corrosive and Systemic Toxin .

Risk Assessment & Hazard Identification
Hazard ClassGHS Category (Estimated)Hazard StatementOperational Implication
Skin Corrosion/Irritation Category 1B Causes severe skin burns and eye damage.Zero-skin-contact policy. Phenols anesthetize the skin; burns may not be felt immediately.
Acute Toxicity (Dermal) Category 3 Toxic in contact with skin.[3]Rapid absorption is likely due to the lipophilic biphenyl moiety.
Eye Damage Category 1 Causes serious eye damage.[3][4][5]Irreversible corneal opacity possible upon direct contact.
Aquatic Toxicity Category 1 Very toxic to aquatic life.Zero-discharge. All waste must be captured for incineration.
Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent permeation and degradation. Standard thin nitrile exam gloves are INSUFFICIENT for prolonged handling.

Primary PPE Configuration (Routine Handling)
Body PartRecommended EquipmentTechnical Specification / Standard
Hands (Inner) Nitrile (Disposable)4–5 mil thickness. Change every 15 mins or immediately upon splash.
Hands (Outer) Laminated Film (e.g., Silver Shield®) or Viton®/Butyl >0.7 mm thickness. Required for solution handling or scale >1g.
Eyes Chemical Splash Goggles Indirect venting. ANSI Z87.1 / EN 166 compliant. Safety glasses are not permitted.
Respiratory P100 / N95 (Solids) or ABEK1 (Solutions)Use in Fume Hood. If outside hood (spill cleanup), use Half-Face Respirator with Organic Vapor/Acid Gas cartridges.
Body Lab Coat + Chemical Apron 100% Cotton Lab Coat (fire resistance) + Tychem® or Neoprene Apron.
PPE Decision Logic (Graphviz Diagram)

PPE_Decision_Tree Start Start: Handling 2-Methyl-4-(2-methylphenyl)phenol State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Liquid State_Check->Solution Scale_Check Scale > 10 grams? Solid->Scale_Check Solvent_Check Solvent Type? Solution->Solvent_Check No No Scale_Check->No Small Scale Yes Yes Scale_Check->Yes Large Scale Standard_PPE Standard PPE: Nitrile (Double) + Goggles + Lab Coat (Work in Fume Hood) Enhanced_PPE_Solid Enhanced PPE: Add N95 Respirator + Tyvek Sleeves Organic Organic (DCM, THF, etc.) Solvent_Check->Organic Aqueous Aqueous / Basic Solvent_Check->Aqueous High_Risk_PPE High Risk PPE: Silver Shield® Laminate Gloves (Outer) + Nitrile (Inner) + Apron Organic->High_Risk_PPE Permeation Risk Med_Risk_PPE Medium Risk PPE: Thick Nitrile (8 mil) or Neoprene + Apron Aqueous->Med_Risk_PPE No->Standard_PPE Yes->Enhanced_PPE_Solid

Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier. Note that organic solvents facilitate skin absorption of phenols, necessitating laminate gloves.

Operational Protocol: Safe Handling Workflow
Phase 1: Preparation & Weighing
  • Engineering Control: All operations must occur inside a certified Chemical Fume Hood with sash height <18 inches.

  • Decontamination Prep: Prepare a "Decon Tray" inside the hood containing:

    • PEG-400 (Polyethylene Glycol) or a mixture of PEG 300/Ethanol (70:30). Water is ineffective for phenolic decontamination.

    • Absorbent pads.

  • Weighing:

    • Use an anti-static weighing boat.

    • Technique: Do not use a spatula that has touched other reagents. If the solid is caked, gently break it with a glass rod; do not strike it (dust generation risk).

    • Transfer: Immediately dissolve the solid in the reaction solvent to minimize dust exposure time.

Phase 2: Reaction Setup
  • Solvent Choice: If possible, avoid DMSO or DMF as carriers, as they drastically accelerate skin absorption of phenols. Preferred solvents: Toluene, Ethyl Acetate (with appropriate ventilation).

  • Temperature: If heating >50°C, ensure the condenser is active before heating begins. Phenolic vapors are potent respiratory irritants.

Phase 3: Waste Disposal
  • Segregation: Do not mix with oxidizing agents (e.g., Nitric acid, Peroxides) -> Explosion Risk .

  • Labeling: Label waste clearly as "TOXIC: PHENOLIC WASTE".

  • Disposal Method: High-temperature incineration.

    • Note: Do not dispose of down the drain.[3] This compound is toxic to aquatic life (LC50 < 1 mg/L estimated based on biphenyl analogs).

Emergency Response: The "PEG Protocol"

Standard water rinsing is often insufficient for lipophilic phenols.

ScenarioImmediate ActionSecondary Action
Skin Contact 1. Do NOT use water initially. 2. Immediately swab area with PEG-400 or 70% Isopropanol . 3. Repeat swabbing for 15 mins.4. Then rinse with water for 15 mins. 5. Seek medical attention.
Eye Contact 1. Flush with water/saline for 30 minutes .2. Hold eyelids open. 3. Transport to ER immediately (Ophthalmologist required).
Spill (Solid) 1. Cover with wet paper towels to prevent dust. 2. Scoop into waste container.3. Wipe surface with Ethanol/PEG mixture.
Spill (Liquid) 1. Absorb with Vermiculite or Clay. 2. Do NOT use paper towels (increases surface area for evaporation).3. Place in double-bagged waste container.
Emergency Response Workflow (Graphviz)

Emergency_Response Exposure Exposure Event Type Type? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Action_Skin_1 1. WIPE with PEG-400 (or Isopropanol) Skin->Action_Skin_1 Lipophilic Phenol Action_Eye_1 1. Flush Water (30 mins) Force Eyelids Open Eye->Action_Eye_1 Action_Skin_2 2. Wash with Soap/Water (15 mins) Action_Skin_1->Action_Skin_2 Action_Eye_2 2. Emergency Room (Ophthalmology) Action_Eye_1->Action_Eye_2

Figure 2: Emergency response workflow emphasizing the use of PEG-400 for skin decontamination.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7016, o-Cresol (Structural Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Biphenyl-2-ol (2-Phenylphenol). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Phenol Handling. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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